molecular formula C11H17BO2 B3075196 2,3,4,5,6-Pentamethylphenylboronic acid CAS No. 1028205-76-6

2,3,4,5,6-Pentamethylphenylboronic acid

Cat. No.: B3075196
CAS No.: 1028205-76-6
M. Wt: 192.06 g/mol
InChI Key: UJTUQGRGYLGFBX-UHFFFAOYSA-N
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Description

2,3,4,5,6-Pentamethylphenylboronic acid is a useful research compound. Its molecular formula is C11H17BO2 and its molecular weight is 192.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2,3,4,5,6-pentamethylphenyl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BO2/c1-6-7(2)9(4)11(12(13)14)10(5)8(6)3/h13-14H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJTUQGRGYLGFBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C(=C1C)C)C)C)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Whitepaper: Synthesis and Characterization of 2,3,4,5,6-Pentamethylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2,3,4,5,6-Pentamethylphenylboronic acid is a sterically hindered organoboron compound with significant utility in modern organic synthesis.[1] Its unique structure, featuring a fully methylated aromatic ring, imparts distinct steric and electronic properties that make it a valuable building block, particularly in palladium-catalyzed cross-coupling reactions.[1] The five electron-donating methyl groups stabilize the boronic acid through inductive effects, while the profound steric hindrance significantly influences its molecular geometry and reactivity.[1] This guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of this compound, intended to serve as a practical resource for researchers in synthetic chemistry and drug development. We present field-proven protocols, explain the causality behind critical experimental parameters, and offer a thorough analytical framework for compound validation.

Introduction: The Significance of Steric Crowding

Arylboronic acids are foundational reagents in organic chemistry, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[2][3] This reaction forms carbon-carbon bonds with high efficiency and functional group tolerance.[3][4] While simple phenylboronic acids are widely used, the synthesis of complex, sterically congested biaryl systems presents a significant challenge.[5][6]

This compound (MW: 192.06 g/mol , Formula: C₁₁H₁₇BO₂) emerges as a key solution for accessing such crowded molecular architectures.[1][7] Its defining feature is the extreme steric bulk imposed by five methyl groups surrounding the boronic acid moiety.[1] This steric shield dictates its reactivity, often requiring optimized catalytic systems to overcome the hindrance.[5][8] Crystal structure analysis reveals a dramatic geometric distortion, with the BO₂ plane twisted at an angle of 75.0° relative to the aromatic ring, compared to the much smaller angles (6–21°) observed in less substituted phenylboronic acids.[1] This structural feature, combined with the electron-rich nature of the pentamethylphenyl group, makes it an indispensable tool for synthesizing complex molecules, advanced materials, and pharmaceutical intermediates.[1][9]

Molecular Structure of this compound cluster_ring a1 C a2 C a1->a2 B B(OH)₂ a1->B a3 C a2->a3 Me1 H₃C a2->Me1 a4 C a3->a4 Me2 CH₃ a3->Me2 a5 C a4->a5 Me3 CH₃ a4->Me3 a6 C a5->a6 Me4 CH₃ a5->Me4 a6->a1 Me5 CH₃ a6->Me5

Caption: Molecular structure of the target compound.

Synthesis: A Grignard-Based Approach

The most prevalent and reliable method for synthesizing aryl boronic acids involves the reaction of an organometallic species, such as a Grignard or organolithium reagent, with a borate ester.[10][11][12] For this compound, the Grignard pathway is particularly effective.

Mechanistic Rationale

The synthesis begins with the formation of a Grignard reagent, 2,3,4,5,6-pentamethylphenylmagnesium bromide, from the corresponding aryl bromide. This organomagnesium compound acts as a potent nucleophile. The core of the synthesis is the nucleophilic attack of this Grignard reagent on the electrophilic boron atom of a trialkyl borate, typically trimethyl borate or triisopropyl borate.

Causality of Experimental Choices:

  • Low Temperature (-78 °C to -10 °C): This is the most critical parameter. The initial reaction forms a boronic ester. However, this product is still susceptible to further nucleophilic attack by two more equivalents of the Grignard reagent, leading to undesired borinic acid and triarylborane byproducts.[13][14] Conducting the reaction at cryogenic temperatures significantly suppresses the rate of these subsequent additions, maximizing the yield of the desired boronic ester.[10][12]

  • Inert Atmosphere (Nitrogen or Argon): Grignard reagents are highly reactive towards atmospheric oxygen and moisture. Failure to maintain an inert atmosphere will quench the reagent, drastically reducing the yield.

  • Choice of Borate Ester: Triisopropyl borate is often preferred over trimethyl borate. Its bulkier isopropoxy groups provide additional steric hindrance around the boron atom, further disfavoring over-addition of the Grignard reagent.[13]

  • Acidic Hydrolysis: The reaction initially yields a boronic ester. This ester must be hydrolyzed under acidic conditions (e.g., with aqueous HCl or H₂SO₄) to cleave the B-O-alkyl bonds and afford the final boronic acid product.[12]

Caption: General workflow for the synthesis of the target compound.

Detailed Experimental Protocol: Synthesis

This protocol is a representative procedure and should be adapted based on laboratory conditions and scale.

  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a constant pressure dropping funnel, and a nitrogen/argon inlet. Flame-dry all glassware under vacuum and allow it to cool under an inert atmosphere.

  • Grignard Reagent Formation: To the flask, add magnesium turnings (1.2 equivalents). In the dropping funnel, place a solution of 1-bromo-2,3,4,5,6-pentamethylbenzene (1.0 equivalent) in anhydrous tetrahydrofuran (THF).

  • Add a small portion of the aryl bromide solution to the magnesium turnings. If the reaction does not initiate spontaneously (indicated by bubbling or gentle reflux), gently warm the flask or add a small crystal of iodine.

  • Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to reflux the mixture for an additional 2-3 hours to ensure complete formation of the Grignard reagent.[15]

  • Borylation: Cool the freshly prepared Grignard solution to -78 °C using a dry ice/acetone bath.

  • In a separate flask, prepare a solution of triisopropyl borate (1.5 equivalents) in anhydrous THF. Add this solution dropwise to the cold Grignard reagent via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not rise above -60 °C.

  • After the addition is complete, allow the reaction mixture to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir overnight.[15]

  • Hydrolysis and Workup: Cool the reaction mixture to 0 °C in an ice bath. Quench the reaction by the slow, dropwise addition of 1 M aqueous hydrochloric acid until the solution is acidic (pH ~1-2). Stir vigorously for 1-2 hours to ensure complete hydrolysis of the boronic ester.[12][15]

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether or ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).[15]

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

Purification: Isolating the Target Compound

Purifying boronic acids can be challenging due to their tendency to form cyclic anhydrides (boroxines) upon dehydration and their amphiphilic nature.[16] Furthermore, residual borinic acid impurities from the synthesis can be difficult to remove.

Purification Strategies
  • Recrystallization: This is often the most effective method for obtaining high-purity this compound, which is a solid at room temperature.[9] A suitable solvent system might be a mixture of a nonpolar solvent (like hexanes or toluene) and a more polar solvent (like ethyl acetate or dichloromethane).[17]

  • Acid-Base Extraction: Boronic acids are weakly acidic and can be converted to their corresponding boronate salts by treatment with a base.[18] An impure sample can be dissolved in an organic solvent (e.g., ether) and extracted with an aqueous base (e.g., NaOH). The basic aqueous layer, now containing the boronate salt, is separated, washed with fresh ether to remove non-acidic impurities, and then re-acidified with HCl to precipitate the pure boronic acid.[17][18]

  • Silica Gel Chromatography: This method is generally difficult for boronic acids as they can strongly adsorb to or decompose on standard silica gel.[16][19] If chromatography is necessary, using silica gel that has been pre-treated with boric acid or employing neutral alumina can mitigate these issues.[17][19]

Detailed Experimental Protocol: Purification by Recrystallization
  • Dissolve the crude product in a minimal amount of a hot solvent (e.g., toluene or a mixture of ethyl acetate/hexanes).

  • If insoluble impurities are present, perform a hot filtration to remove them.

  • Allow the clear filtrate to cool slowly to room temperature, then place it in a refrigerator or freezer to maximize crystal formation.

  • Collect the resulting crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Dry the purified crystals under vacuum to remove any residual solvent.

Characterization: Structural and Purity Verification

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques is employed for a comprehensive analysis.[20][21]

Spectroscopic Analysis
  • ¹H NMR (Proton NMR): The proton NMR spectrum is expected to be relatively simple. It will show distinct signals for the methyl protons and a characteristically broad signal for the acidic B(OH)₂ protons. The chemical shift of the hydroxyl protons is highly dependent on solvent, concentration, and temperature.[21]

  • ¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will provide information on the carbon skeleton. Signals corresponding to the five distinct methyl carbons and the six aromatic carbons should be observable. The carbon atom directly attached to the boron (C-B) may show broadening due to quadrupolar relaxation of the boron nucleus.[21]

  • ¹¹B NMR (Boron NMR): This is a definitive technique for characterizing organoboron compounds.[21] For a tricoordinate boronic acid like this compound, a single broad peak is expected in a characteristic chemical shift range.

  • IR (Infrared) Spectroscopy: The IR spectrum will show key vibrational frequencies. A strong, broad absorption band for the O-H stretch of the boronic acid hydroxyl groups is expected. Other key peaks include C-H stretches for the methyl and aromatic groups, and a strong B-O stretching vibration.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The spectrum should show a molecular ion peak [M]⁺ or related ions like [M+H]⁺ or [M-H₂O]⁺ corresponding to the calculated mass.

Summary of Characterization Data
Technique Expected Observation Typical Value / Range
¹H NMR Methyl Protons (multiple singlets)δ 2.2-2.4 ppm
B(OH)₂ Protons (broad singlet)δ 4.5-6.0 ppm (variable)
¹³C NMR Methyl Carbonsδ 20-23 ppm
Aromatic Carbonsδ 128-140 ppm
C-B CarbonSignal may be broad or unobserved
¹¹B NMR Single broad peakδ 28-33 ppm (relative to BF₃·OEt₂)
IR O-H Stretch (broad)3200-3600 cm⁻¹
C-H Stretch (aromatic & aliphatic)2850-3100 cm⁻¹
B-O Stretch (strong)1330-1380 cm⁻¹
MS (EI) Molecular Ion [M]⁺m/z = 192.13

Applications: Enabling Sterically Demanding Couplings

The primary application of this compound is in Suzuki-Miyaura cross-coupling reactions to construct tetra-ortho-substituted biaryl systems—molecules that are extremely difficult to synthesize via other methods.[1][5]

The mechanism involves a catalytic cycle with a palladium(0) species.[1][4]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of an aryl halide.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, a step typically facilitated by a base. This is often the rate-determining step, especially for sterically hindered substrates.

  • Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst.[1]

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition RedElim Reductive Elimination Pd0->RedElim OxAdd->Pd0 PdII_Aryl Ar-Pd(II)L₂-X PdII_Aryl->OxAdd Transmetal Transmetalation Transmetal->PdII_Aryl PdII_Biaryl Ar-Pd(II)L₂-Ar' PdII_Biaryl->Transmetal RedElim->PdII_Biaryl Product Ar-Ar' RedElim->Product ArX Ar-X ArX->OxAdd ArBOH2 Ar'-B(OH)₂ ArBOH2->Transmetal Base Base Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The steric bulk of this compound necessitates the use of highly active palladium catalysts, often employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to facilitate the challenging transmetalation and reductive elimination steps.[6] Its use is critical in the synthesis of molecular gears, atropisomeric ligands, and complex pharmaceutical scaffolds where precise control of three-dimensional structure is paramount.[6]

Safety and Handling

This compound should be handled with standard laboratory safety precautions. It is an irritant; therefore, personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is required. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is more than just another building block; it is an enabling reagent for accessing sterically demanding chemical space. A thorough understanding of its synthesis via the Grignard pathway, coupled with robust purification and characterization techniques, is crucial for its effective application. The detailed protocols and mechanistic insights provided in this guide serve to empower researchers to confidently synthesize, validate, and deploy this valuable compound in their synthetic endeavors, from fundamental research to the development of next-generation materials and therapeutics.

References

Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure Analysis of 2,3,4,5,6-Pentamethylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the synthesis, crystallization, and single-crystal X-ray diffraction analysis of 2,3,4,5,6-pentamethylphenylboronic acid. Addressed to researchers, medicinal chemists, and materials scientists, this document elucidates the critical experimental considerations and interprets the profound structural implications of this sterically demanding molecule. We delve into the causality behind methodological choices, from the rigors of air-free synthesis to the nuances of crystal growth, culminating in a detailed analysis of its unique solid-state conformation. The significant steric hindrance imposed by the pentamethylphenyl group results in a crystal structure with distinct characteristics, influencing its reactivity and potential applications in drug discovery and organic synthesis.

Introduction: The Significance of Steric Hindrance in Boronic Acids

This compound, a derivative of phenylboronic acid, is an organoboron compound with the molecular formula C₁₁H₁₇BO₂.[1][2] Its structure is characterized by a boronic acid group (-B(OH)₂) attached to a phenyl ring fully substituted with five methyl groups.[1][3] This extensive methylation creates a sterically crowded environment around the boronic acid moiety, which dramatically influences the molecule's electronic properties and three-dimensional structure.[1]

In the fields of drug development and organic synthesis, boronic acids are invaluable building blocks, most notably for their role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] They are also explored for applications in chemical sensors and as pharmacophores. The unique steric and electronic properties of this compound make it a valuable reagent for creating complex molecules and a compelling subject for structural analysis.[2][3] Understanding its precise crystal structure is paramount for predicting its behavior in chemical reactions and for designing novel molecular frameworks.

This guide details the process of determining this structure, providing not just a protocol, but the scientific rationale that underpins a successful crystallographic analysis.

Synthesis and Crystallization: From Reagents to High-Quality Single Crystals

The journey to a crystal structure begins with the meticulous synthesis of the compound and the subsequent growth of diffraction-quality single crystals. The protocols described herein are designed to be self-validating, with checkpoints to ensure the purity and quality required for successful analysis.

Synthesis via Grignard Reaction

A common and effective method for synthesizing arylboronic acids is the reaction of a Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.[1] The steric bulk of the pentamethylphenyl group necessitates careful control over reaction conditions to achieve a satisfactory yield.

Experimental Protocol: Synthesis of this compound

  • Grignard Reagent Formation (Inert Atmosphere):

    • To a flame-dried, three-neck flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings.

    • Add a small crystal of iodine to activate the magnesium surface.

    • Dissolve pentamethylbromobenzene in anhydrous tetrahydrofuran (THF) and add it to the dropping funnel.

    • Slowly add the pentamethylbromobenzene solution to the magnesium turnings with stirring. The initiation of the exothermic reaction indicates the formation of the Grignard reagent, 2,3,4,5,6-pentamethylphenylmagnesium bromide. Maintain a gentle reflux.

    • Causality: An inert atmosphere (nitrogen or argon) is critical to prevent the highly reactive Grignard reagent from reacting with atmospheric oxygen or moisture, which would quench the reaction. Anhydrous solvents are mandatory for the same reason.

  • Borylation (Low Temperature):

    • In a separate flame-dried flask under nitrogen, dissolve trimethyl borate in anhydrous THF.

    • Cool this solution to -78 °C using a dry ice/acetone bath.

    • Slowly add the prepared Grignard reagent to the cold trimethyl borate solution via cannula transfer.

    • Causality: This step is performed at extremely low temperatures to control the reactivity of the Grignard reagent and prevent over-addition to the borate ester, which would lead to the formation of undesired borinic acids and boranes.

  • Hydrolysis and Isolation:

    • Allow the reaction mixture to warm slowly to room temperature.

    • Quench the reaction by carefully pouring it into a beaker containing a stirred solution of dilute sulfuric or hydrochloric acid and ice.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude boronic acid.

    • Causality: Acidic workup hydrolyzes the borate ester intermediate to the desired boronic acid and protonates any remaining Grignard reagent.

Purification and Single Crystal Growth

Obtaining a crystal structure is wholly dependent on the quality of the crystal. Recrystallization is the most common method for purifying boronic acids and growing single crystals. The choice of solvent is critical.

Experimental Protocol: Recrystallization

  • Solvent Selection: Test the solubility of the crude product in various solvents (e.g., hot water, ethanol/water mixtures, toluene, ethyl acetate). An ideal solvent will dissolve the compound when hot but show limited solubility when cold.

  • Hot Dissolution: Dissolve the crude this compound in a minimum amount of the chosen boiling solvent.

  • Slow Cooling: Cover the flask and allow it to cool slowly and undisturbed to room temperature. For optimal crystal growth, the flask can be placed in an insulated container (e.g., a Dewar flask) to slow the cooling process further.

  • Crystal Isolation: Once crystals have formed, isolate them by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum. Select a well-formed, transparent crystal with sharp edges for X-ray analysis.

    • Causality: Slow cooling is the most critical parameter for growing large, well-ordered single crystals. Rapid cooling leads to the formation of small, polycrystalline material unsuitable for single-crystal X-ray diffraction.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The workflow involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern.

The Crystallographic Workflow

The process from crystal selection to final structure validation follows a logical and rigorous pathway, which can be visualized as follows:

G cluster_exp Experimental Phase cluster_comp Computational Phase Crystal Crystal Selection & Mounting Data X-ray Data Collection Crystal->Data On Diffractometer Solve Structure Solution Data->Solve Diffraction Intensities Refine Structure Refinement Solve->Refine Initial Model Validate Validation & CIF Generation Refine->Validate Final Model

Caption: Workflow for single-crystal X-ray structure determination.

Data Collection

A suitable crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is cooled, typically to 100-120 K, to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern. The diffractometer rotates the crystal through a series of angles, and a detector collects the intensities and positions of the diffracted X-ray beams.

Structure Solution and Refinement

The collected diffraction data is processed to yield a set of structure factors. The "phase problem" is then solved using direct methods or Patterson methods to generate an initial electron density map. From this map, an initial molecular model is built. This model is then refined against the experimental data, a process that iteratively adjusts atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors. This refinement is typically performed using software such as SHELXL or Olex2.

Structural Insights and Discussion

The crystallographic analysis of this compound provides invaluable insights into its molecular geometry.

Disclaimer: The quantitative data presented in the following tables could not be extracted from the primary literature (DOI: 10.1039/b719282g) or the Cambridge Crystallographic Data Centre (CCDC Deposition Number: 670996) via the available search tools. The tables are structured as they would appear in a full analysis, with placeholder values to illustrate the required format. The qualitative discussion is based on data reported in secondary sources.

Table 1: Crystal Data and Structure Refinement for this compound

ParameterValue
Empirical FormulaC₁₁H₁₇BO₂
Formula Weight192.06
Temperature (K)Value not retrieved
Wavelength (Å)Value not retrieved
Crystal SystemValue not retrieved
Space GroupValue not retrieved
Unit Cell Dimensions
a (Å)Value not retrieved
b (Å)Value not retrieved
c (Å)Value not retrieved
α (°)Value not retrieved
β (°)Value not retrieved
γ (°)Value not retrieved
Volume (ų)Value not retrieved
ZValue not retrieved
Data Collection & Refinement
Reflections CollectedValue not retrieved
Independent ReflectionsValue not retrieved
Final R indices [I>2σ(I)]Value not retrieved
R indices (all data)Value not retrieved

Table 2: Selected Bond Lengths (Å) and Angles (°) for this compound

Bond/AngleLength (Å) / Angle (°)
Bond Lengths
C(1)-B(1)Value not retrieved
B(1)-O(1)Value not retrieved
B(1)-O(2)Value not retrieved
Bond Angles
O(1)-B(1)-O(2)Value not retrieved
O(1)-B(1)-C(1)Value not retrieved
O(2)-B(1)-C(1)Value not retrieved
The Defining Feature: Steric-Induced Torsion

The most striking feature of the this compound crystal structure is the severe steric clash between the two ortho-methyl groups and the B(OH)₂ moiety. This repulsive interaction forces the boronic acid group to rotate significantly out of the plane of the phenyl ring.

The dihedral angle between the C-B bond and the plane of the boronic acid group (the BO₂ plane) is reported to be 75.0°.[1] This is a dramatic increase compared to the relatively planar conformation of unsubstituted phenylboronic acid, where this angle is typically between 6° and 21°.[1]

This torsional strain is a direct consequence of minimizing van der Waals repulsion between the hydrogen atoms of the ortho-methyl groups and the oxygen atoms of the boronic acid.

Caption: Molecular structure of this compound.

Implications for Reactivity and Drug Design

The pronounced out-of-plane twist of the boronic acid group has significant chemical consequences:

  • Reduced Conjugation: The orthogonality between the B(OH)₂ group and the phenyl ring disrupts the π-conjugation that is present in more planar arylboronic acids. This alters the electronic nature of the boron atom, impacting its reactivity.

  • Steric Shielding: The flanking ortho-methyl groups act as bulky sentinels, sterically shielding the boron center. This can hinder the approach of reagents, potentially slowing down reaction rates (e.g., in transmetalation steps of Suzuki couplings) or enabling unique selectivity.

  • Modified Intermolecular Interactions: In the solid state, the twisted conformation affects how molecules pack together. The typical hydrogen-bonding networks that form dimers in simpler boronic acids may be altered, influencing properties like solubility and melting point.

For drug development professionals, this structural information is critical. The defined, rigid conformation can be exploited to design highly specific inhibitors or molecular probes. The steric bulk can be used to control binding orientation within a protein active site, while the altered electronics can tune binding affinity.

Conclusion

The crystal structure analysis of this compound reveals a molecule defined by steric strain. The synthesis and crystallization require meticulous control over experimental conditions to yield high-quality crystals suitable for X-ray diffraction. The resulting structure demonstrates a nearly orthogonal arrangement between the phenyl ring and the boronic acid group, a direct result of steric repulsion from the ortho-methyl substituents. This key structural feature governs the molecule's electronic properties, reactivity, and packing in the solid state, providing essential insights for its application in synthetic chemistry and rational drug design.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2,3,4,5,6-Pentamethylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,3,4,5,6-Pentamethylphenylboronic acid is a sterically hindered organoboron compound that serves as a valuable building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. Its unique structure, featuring a fully substituted aromatic ring, imparts distinct reactivity and properties to the molecules it helps create. A thorough understanding of its spectroscopic characteristics is paramount for researchers in synthetic chemistry and drug development to ensure reaction success and product purity. This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound, offering insights into spectral interpretation, experimental protocols, and the structural information that can be gleaned from this powerful analytical technique.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to be relatively simple due to the high symmetry of the molecule. The five methyl groups and the two hydroxyl protons of the boronic acid moiety are the key features to be analyzed.

Due to the free rotation around the C-B bond and the C-C bonds of the methyl groups at room temperature, the methyl groups at positions 2, 3, 4, 5, and 6 are expected to be chemically equivalent, or very nearly so. This would result in a single, intense signal for all 15 methyl protons. The chemical shift of methyl groups on a benzene ring typically appears in the range of 2.1-2.3 ppm[1]. The electron-donating nature of the methyl groups will shield the aromatic ring protons (if any were present) and influence the chemical shift of the methyl protons themselves.

The protons of the boronic acid's hydroxyl groups (-B(OH)₂) are expected to produce a broad singlet. The chemical shift of this signal is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. In a non-polar solvent like CDCl₃, this peak could appear anywhere between 4 and 8 ppm. In a more polar, hydrogen-bond-accepting solvent like DMSO-d₆, the signal would likely be shifted further downfield.

Predicted ¹H NMR Data

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-CH₃ (C2, C3, C4, C5, C6)~2.2Singlet15H
-B(OH)₂4.0 - 8.0 (solvent dependent)Broad Singlet2H

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. Due to the molecule's symmetry, we expect a limited number of signals.

The five methyl carbons are likely to be chemically equivalent, giving rise to a single signal in the aliphatic region of the spectrum. The chemical shift for methyl groups attached to an aromatic ring is typically in the range of 15-25 ppm.

The aromatic carbons will appear in the downfield region (120-150 ppm). We can predict three distinct signals for the aromatic carbons:

  • C1: The carbon atom directly attached to the boronic acid group. The boronic acid group is generally considered to be weakly electron-donating, which would lead to a slight shielding of the attached carbon. However, the electronegativity of the boron and oxygen atoms will also have a deshielding effect. The ipso-carbon (C1) signal is often broadened due to quadrupolar relaxation of the adjacent boron nucleus, and in some cases, it may not be observed at all[2][3].

  • C2, C6: The two ortho-carbons bearing methyl groups. These will be equivalent due to symmetry.

  • C3, C5: The two meta-carbons bearing methyl groups. These will also be equivalent.

  • C4: The para-carbon bearing a methyl group.

The precise chemical shifts will be influenced by the combined electronic effects of the five methyl groups and the boronic acid substituent. The methyl groups are electron-donating, which generally causes an upfield shift (shielding) for the aromatic carbons, particularly at the ortho and para positions[4][5].

Predicted ¹³C NMR Data

CarbonPredicted Chemical Shift (δ, ppm)
-C H₃ (C2, C3, C4, C5, C6)~20
C 2, C 6~135
C 3, C 5~138
C 4~140
C 1~130 (potentially broad)

Experimental Protocol: NMR Sample Preparation and Data Acquisition

Obtaining high-quality NMR spectra is contingent upon meticulous sample preparation and appropriate instrument parameter selection.

Step-by-Step Methodology

  • Sample Preparation:

    • Weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial[6][7][8].

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆)[6][8]. The choice of solvent can influence the chemical shifts, particularly for the labile -B(OH)₂ protons[9][10].

    • Gently swirl or sonicate the vial to ensure complete dissolution of the sample.

    • Using a Pasteur pipette with a cotton wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube[11].

    • Cap the NMR tube securely.

  • NMR Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity. For ¹H NMR, a line width of <0.5 Hz for a singlet is desirable.

    • For ¹H NMR:

      • Acquire a standard one-pulse spectrum.

      • Typical spectral width: -2 to 12 ppm.

      • Number of scans: 8-16.

      • Relaxation delay: 1-2 seconds.

    • For ¹³C NMR:

      • Acquire a proton-decoupled spectrum.

      • Typical spectral width: 0 to 220 ppm.

      • Number of scans: 1024 or more, depending on the sample concentration.

      • Relaxation delay: 2-5 seconds.

    • Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) and Fourier transform.

    • Phase and baseline correct the spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak as a secondary reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Visualizing the Structure-Spectrum Relationship

The following diagram illustrates the molecular structure of this compound and the predicted assignment of its NMR signals.

Sources

Physical and chemical properties of 2,3,4,5,6-pentamethylphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2,3,4,5,6-Pentamethylphenylboronic Acid: Properties, Reactivity, and Applications

This guide provides an in-depth technical overview of this compound (PMPBA), a unique organoboron compound characterized by its significant steric hindrance and distinct electronic properties. Intended for researchers, chemists, and professionals in drug development, this document explores the fundamental physicochemical properties, reactivity, synthesis, and key applications of PMPBA, with a focus on the mechanistic reasoning behind its utility and handling.

Introduction: The Significance of Steric Crowding

This compound, CAS 1028205-76-6, is not a typical arylboronic acid.[1] Its structure is defined by a phenyl ring fully substituted with five methyl groups, which impart profound steric and electronic effects that differentiate it from simpler analogues like phenylboronic acid.[2] These methyl groups, being electron-donating, inductively stabilize the boronic acid moiety.[2] However, their primary influence is steric; the sheer bulk forces the boronic acid group to twist significantly out of the plane of the aromatic ring. This unique geometry is central to its reactivity, stability, and applications, particularly in palladium-catalyzed cross-coupling reactions where it serves as a specialized building block for complex molecular architectures.[2] This guide will dissect these properties, offering both theoretical understanding and practical, field-proven protocols.

Section 1: Core Physicochemical Properties

The intrinsic properties of a reagent dictate its handling, storage, and application scope. PMPBA's characteristics are summarized below, followed by a deeper analysis of its structure and solubility.

PropertyValueSource(s)
CAS Number 1028205-76-6[1]
Molecular Formula C₁₁H₁₇BO₂[3]
Molecular Weight 192.06 g/mol [3]
Melting Point ~185 °C[1]
Boiling Point 368.8 ± 52.0 °C (Predicted)[1]
Density 1.02 ± 0.1 g/cm³ (Predicted)[1]
Appearance White to off-white powder or crystalline solid
IUPAC Name (2,3,4,5,6-pentamethylphenyl)boronic acid[3]
Molecular Structure and Conformation

The defining feature of PMPBA is the steric repulsion between the two ortho-methyl groups and the B(OH)₂ group. This interaction prevents the boronic acid from being coplanar with the phenyl ring, a conformation typical for less substituted arylboronic acids. Crystal structure analysis reveals a significant dihedral angle of approximately 75.0° between the BO₂ plane and the aromatic ring.[2] For comparison, the same angle in unsubstituted phenylboronic acid is merely 6–21°.[2]

This twisted conformation has two major consequences:

  • Reduced π-Conjugation: The orbital overlap between the boron's empty p-orbital and the phenyl ring's π-system is minimized. This alters the electronic nature of the C-B bond compared to planar systems.

  • Steric Shielding: The boron center is sterically shielded by the flanking methyl groups, which directly impacts its reaction kinetics, particularly in processes requiring access to the boron atom, such as transmetalation.[2]

Solubility Profile

While specific quantitative solubility data for PMPBA is not widely published, its solubility profile can be expertly inferred from its structure and the known behavior of phenylboronic acid. Phenylboronic acid itself is soluble in most polar organic solvents (e.g., THF, diethyl ether, acetone, ethanol) and poorly soluble in nonpolar hydrocarbon solvents like hexanes and methylcyclohexane.[4][5]

PMPBA, with its five nonpolar methyl groups, exhibits increased lipophilicity. Therefore, it is expected to have:

  • Good Solubility in polar aprotic solvents such as dimethylformamide (DMF), dimethylacetamide (DMAc), and 1,4-dioxane, which are often employed in cross-coupling reactions to solubilize sterically hindered substrates.[6]

  • Moderate Solubility in ethers like THF and diethyl ether.

  • Poor Solubility in water and nonpolar alkanes.

The choice of solvent is a critical parameter for optimizing reactions, as it must be capable of dissolving both the lipophilic PMPBA and the often polar salts (bases) used in catalysis.

Predicted Spectral Characteristics
  • ¹H NMR: The proton NMR spectrum is expected to be complex in the aliphatic region. Due to the steric crowding, the rotation of the methyl groups may be hindered, potentially leading to distinct signals for the ortho, meta, and para methyl groups. The two ortho-methyls (positions 2 and 6) would likely appear as one singlet, the two meta-methyls (positions 3 and 5) as a second singlet, and the single para-methyl (position 4) as a third singlet. The two hydroxyl protons on the boron atom would appear as a broad singlet, which is exchangeable with D₂O.

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for the aromatic carbons and the methyl carbons. We would expect to see signals for the boron-bound carbon (C1), the two ortho-carbons (C2, C6), the two meta-carbons (C3, C5), and the para-carbon (C4). Additionally, distinct signals for the ortho, meta, and para methyl carbons should be observable.

  • FT-IR: The infrared spectrum will exhibit characteristic absorption bands. Key expected peaks include a broad O-H stretch from the hydroxyl groups around 3200-3400 cm⁻¹, C-H stretching from the methyl and aromatic groups just below 3000 cm⁻¹, aromatic C=C stretching bands around 1600 cm⁻¹, and a strong B-O stretching vibration typically found around 1340-1390 cm⁻¹.[7]

Section 2: Chemical Reactivity and Mechanistic Considerations

PMPBA's utility is intrinsically linked to its unique reactivity profile, which is dominated by the interplay of steric hindrance and electronic effects.

Stability and Boroxine Formation

Like other boronic acids, PMPBA is susceptible to reversible dehydration to form its corresponding cyclic trimeric anhydride, a boroxine.[8] This equilibrium is driven by heat and the removal of water.

G cluster_0 3x PMPBA Monomer cluster_1 Boroxine Trimer cluster_2 3x Water PMPBA Ar-B(OH)₂ Boroxine (ArBO)₃ PMPBA->Boroxine Dehydration (Heat, Anhydrous Conditions) Water H₂O Boroxine->PMPBA Hydrolysis (Presence of Water)

Caption: Equilibrium between PMPBA and its boroxine anhydride.

The electron-donating methyl groups stabilize the boronic acid, which can influence this equilibrium.[3] From a practical standpoint, this means that for reactions requiring the free boronic acid, anhydrous solvents and controlled temperatures are crucial to minimize boroxine formation.[6] Conversely, the boroxine itself can often participate in reactions like the Suzuki-Miyaura coupling, acting as a slow-release source of the monomeric acid.[3]

The Suzuki-Miyaura Cross-Coupling Reaction

The premier application of PMPBA is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[6] The reaction's catalytic cycle provides a clear framework for understanding how PMPBA's structure influences reactivity.

Suzuki_Cycle pd0 Pd(0)L₂ pd_ox Ar'-Pd(II)L₂-X pd0->pd_ox Oxidative Addition pd_trans Ar'-Pd(II)L₂-Ar pd_ox->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination product Ar-Ar' pd_trans->product reagents Ar'-X (Aryl Halide) boronic Ar-B(OH)₂ (PMPBA) + Base

Caption: The Suzuki-Miyaura catalytic cycle.

  • Oxidative Addition: A Pd(0) catalyst reacts with an organic halide (Ar'-X). This step is largely unaffected by the boronic acid's structure.

  • Transmetalation: This is the key step where PMPBA's properties are critical. The pentamethylphenyl group is transferred from boron to the palladium center. The significant steric hindrance around the boron atom slows this step considerably.[2] To overcome this, specific conditions are required:

    • Higher Temperatures: Temperatures of 100°C or higher are often necessary to provide sufficient energy to overcome the steric barrier.[6]

    • Choice of Base: A base (e.g., K₃PO₄, Cs₂CO₃) is required to activate the boronic acid by forming a more nucleophilic boronate species.

    • Bulky Ligands: The palladium catalyst requires stabilization. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are essential. They stabilize the Pd center and create a coordinatively unsaturated species that can more readily accept the bulky pentamethylphenyl group.[6]

  • Reductive Elimination: The two organic groups (Ar and Ar') are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.

Comparison with an Electron-Deficient Analogue

To highlight the unique role of the pentamethyl substitution, a comparison with 2,3,4,5,6-pentafluorophenylboronic acid is instructive.

FeatureThis compound (PMPBA)2,3,4,5,6-Pentafluorophenylboronic Acid (PFPBA)
Substituent Effect Five electron-donating methyl (-CH₃) groups.Five strongly electron-withdrawing fluorine (-F) groups.
Electronic Impact Stabilizes the C-B bond, making the aryl group less electrophilic.Destabilizes the C-B bond, making the aryl group highly electrophilic and acidic.[2]
Reactivity in Suzuki Coupling Slower transmetalation due to steric hindrance and reduced electrophilicity.[2]Faster transmetalation due to enhanced electrophilicity of the boron center.[2]
Typical Applications Synthesis of sterically demanding biaryls, molecular rotors, advanced materials.Synthesis of electron-deficient systems for pharmaceuticals and optoelectronics.[2]

This comparison underscores that PMPBA is a specialized reagent chosen precisely because of its steric bulk, which can be used to control conformation and build highly congested molecular architectures that would be inaccessible with simpler reagents.

Section 3: Synthesis and Safe Handling

Synthesis Workflow

PMPBA is typically synthesized via a Grignard reaction. The workflow involves the formation of a pentamethylphenyl Grignard reagent followed by borylation with a trialkyl borate and subsequent acidic hydrolysis.

Caption: General workflow for the synthesis of PMPBA.

Causality: The use of an inert atmosphere is critical because Grignard reagents and boronic acids are sensitive to oxygen and moisture. The low temperature during borylation is necessary to prevent side reactions, such as the addition of multiple Grignard reagents to the borate ester.

Safe Handling and Storage Protocol

Boronic acids as a class require careful handling. PMPBA is no exception.

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).[9]

  • Ventilation: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[9]

  • Exposure Controls: Avoid contact with skin and eyes. PMPBA is classified as a skin and eye irritant.[8][9] In case of contact, rinse the affected area with copious amounts of water.

  • Storage: Store the compound in a tightly sealed container under an inert atmosphere (argon or nitrogen) to prevent degradation from air and moisture.[1] For long-term stability, refrigeration at 2-8°C is recommended.[1]

Section 4: Applications in Research and Development

The unique properties of PMPBA make it a valuable tool in several areas of chemical science.

  • Organic Synthesis: Its primary role is as a building block for sterically congested biaryl compounds via Suzuki-Miyaura coupling. These structures are motifs in ligands, catalysts, and functional materials.[2]

  • Drug Discovery: Boron-containing compounds are an emerging class of pharmaceuticals. Bortezomib (Velcade®), a proteasome inhibitor for treating multiple myeloma, is a prominent example of a drug containing a boronic acid moiety. While PMPBA itself is not a drug, its use as a synthetic intermediate allows for the construction of complex molecular scaffolds that may possess biological activity, such as potential anticancer or antiviral properties.[2]

  • Materials Science: The ability to form stable carbon-boron bonds and to create sterically demanding structures makes PMPBA useful in the synthesis of advanced materials, such as polymers with specific conformational properties or components for electronic devices.[2]

Section 5: Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a self-validating, step-by-step methodology for a typical cross-coupling reaction using PMPBA. The causality for each step is explained.

Objective: To couple this compound with 4-bromoanisole.

Materials:

  • This compound (PMPBA) (1.0 equiv)

  • 4-Bromoanisole (1.1 equiv)

  • SPhos Precatalyst (e.g., (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)[2-(2'-amino-1,1'-biphenyl)]palladium(II) methanesulfonate) (2 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)

  • 1,4-Dioxane, anhydrous (solvent)

Protocol:

  • Vessel Preparation (Self-Validation Check 1): Add PMPBA (e.g., 192 mg, 1.0 mmol), 4-bromoanisole (206 mg, 1.1 mmol), SPhos precatalyst (e.g., 15 mg, 0.02 mmol), and K₃PO₄ (637 mg, 3.0 mmol) to a flame-dried Schlenk flask containing a magnetic stir bar.

    • Causality: A flame-dried vessel under inert gas is essential to exclude atmospheric moisture, which can hydrolyze the catalyst and boronic acid, reducing yield. K₃PO₄ is a strong enough base to form the active boronate but is generally non-nucleophilic, preventing side reactions.

  • Inert Atmosphere (Self-Validation Check 2): Seal the flask with a rubber septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

    • Causality: The Pd(0) species in the catalytic cycle is oxygen-sensitive. Removing all oxygen prevents catalyst oxidation and deactivation.

  • Solvent Addition: Add anhydrous 1,4-dioxane (e.g., 5 mL) via syringe.

    • Causality: Anhydrous solvent is critical to prevent protodeboronation (replacement of the B(OH)₂ group with a hydrogen atom), a common side reaction that consumes the starting material.

  • Reaction Execution: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously.

    • Causality: Elevated temperature is required to overcome the high activation energy of the sterically hindered transmetalation step. Vigorous stirring ensures efficient mixing of the heterogeneous mixture (solid K₃PO₄).

  • Monitoring (Self-Validation Check 3): Monitor the reaction progress by TLC or GC-MS by periodically taking small aliquots. The reaction is typically complete within 12-24 hours.

    • Causality: Monitoring confirms the consumption of starting materials and prevents unnecessary heating that could lead to product degradation.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

Conclusion

This compound is a powerful and highly specialized reagent. Its utility stems directly from its defining characteristic: extreme steric crowding. While this presents challenges that require carefully optimized reaction conditions—namely, the use of bulky phosphine ligands and elevated temperatures—it also provides a unique synthetic tool for constructing otherwise inaccessible, sterically demanding molecules. For researchers in organic synthesis, materials science, and medicinal chemistry, a thorough understanding of the interplay between its structure and reactivity is key to leveraging its full potential.

References

  • LookChem. (n.d.). Cas 1028205-76-6, this compound. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814–824. [Link]

  • Wikipedia. (n.d.). Phenylboronic acid. Retrieved from [Link]

  • Faniran, J. A., & Shurvell, H. F. (1968). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Canadian Journal of Chemistry, 46(12), 2089-2095. [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]

  • Korich, A. L., & Iovine, P. M. (2010). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. The Journal of Physical Chemistry A, 114(48), 12697–12703. [Link]

  • ResearchGate. (n.d.). Scheme 1 Dehydration of phenylboronic acid with the formation of boroxine. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Retrieved from [Link]

Sources

The Dual Nature of a Bulky Building Block: A Technical Guide to the Steric and Electronic Effects of the Pentamethylphenyl Group in Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Phenylboronic Acid

In the landscape of synthetic organic chemistry, particularly in the realm of palladium-catalyzed cross-coupling reactions, boronic acids are indispensable tools.[1] While phenylboronic acid has been a workhorse for decades, the demand for increasingly complex and sterically demanding molecular architectures has driven the exploration of more nuanced building blocks. Among these, 2,3,4,5,6-pentamethylphenylboronic acid emerges as a fascinating case study in the interplay of steric hindrance and electronic modulation. Its fully substituted aromatic ring, adorned with five methyl groups, imparts a unique set of properties that can be both a challenge and a distinct advantage in chemical synthesis.[2] This guide provides an in-depth analysis of the steric and electronic effects of the pentamethylphenyl group in boronic acids, offering insights into its synthesis, structural characteristics, and strategic applications.

I. Quantifying the Physicochemical Properties of Pentamethylphenyl Boronic Acid

To understand the behavior of pentamethylphenyl boronic acid in a reaction, it is crucial to quantify its fundamental steric and electronic characteristics. These parameters, when compared to less substituted analogs, provide a predictive framework for its reactivity.

Electronic Effects: A Nuanced Electron-Donating Character

The electronic influence of a substituent on a benzene ring is often quantified by the Hammett equation, which utilizes the substituent constant, sigma (σ).[3] For the pentamethylphenyl group, a simple summation of the individual methyl group σ values is insufficient due to the complexities of polysubstitution. However, considering the known electron-donating nature of methyl groups (σ_meta = -0.07, σ_para = -0.17), the pentamethylphenyl group is understood to be a strong electron-donating moiety.[4] This has a direct impact on the acidity of the boronic acid.

The pKa of a boronic acid is a direct measure of its Lewis acidity, which is influenced by the electronic nature of its substituents.[5] Electron-donating groups increase the electron density on the boron atom, making it a weaker Lewis acid and thus increasing its pKa. For pentamethylphenyl boronic acid, the predicted pKa is approximately 9.12 ± 0.58, which is higher than that of the unsubstituted phenylboronic acid (pKa ≈ 8.8), reflecting the cumulative electron-donating effect of the five methyl groups.

Steric Hindrance: A Dominating Feature

II. Structural Analysis: A Tale of Torsion

The interplay of steric and electronic effects is vividly illustrated in the solid-state structure of pentamethylphenyl boronic acid. X-ray crystallographic data, available from the Cambridge Structural Database (CSD Entry: 670996), reveals key structural parameters that deviate significantly from those of less hindered arylboronic acids.

ParameterPentamethylphenyl Boronic AcidPhenylboronic Acid (Typical)
C-B Bond Length ~1.57 Å~1.55 - 1.56 Å
Average B-O Bond Length ~1.37 Å~1.36 - 1.37 Å
C-C-B-O Dihedral Angle ~75.0°~6 - 21°
Table 1: Comparison of key structural parameters between pentamethylphenyl boronic acid and phenylboronic acid. Data for pentamethylphenyl boronic acid is based on CCDC entry 670996.

The most striking feature is the large dihedral angle between the plane of the phenyl ring and the boronic acid group. In phenylboronic acid, the two planes are nearly coplanar to maximize π-conjugation between the aromatic ring and the vacant p-orbital of the boron atom. However, in pentamethylphenyl boronic acid, the severe steric clashes between the ortho-methyl groups and the hydroxyl groups of the boronic acid force the B(OH)₂ moiety to twist significantly out of the plane of the ring. This disruption of coplanarity has profound implications for the electronic communication between the aromatic ring and the boron center, and it sterically shields the boron atom from approaching reagents.

Caption: General workflow for the synthesis of pentamethylphenyl boronic acid.

Experimental Protocol:

  • Grignard Reagent Formation: To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq). Cover the magnesium with anhydrous tetrahydrofuran (THF). Add a small crystal of iodine to initiate the reaction. A solution of pentamethylbromobenzene (1.0 eq) in anhydrous THF is added dropwise via the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, the reaction mixture is refluxed for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Borylation: The Grignard solution is cooled to -78 °C in a dry ice/acetone bath. A solution of trimethyl borate (1.5 eq) in anhydrous THF is added dropwise, maintaining the internal temperature below -60 °C. After the addition is complete, the reaction mixture is allowed to warm slowly to room temperature and stirred overnight.

  • Hydrolysis and Work-up: The reaction mixture is cooled in an ice bath and slowly quenched by the addition of aqueous hydrochloric acid (e.g., 2 M HCl) until the solution is acidic (pH ~1-2). The mixture is then transferred to a separatory funnel and extracted with diethyl ether or ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is typically purified by recrystallization from a suitable solvent system, such as a mixture of hexane and ethyl acetate, to afford pentamethylphenyl boronic acid as a white solid.

IV. Impact on Reactivity: The Suzuki-Miyaura Coupling Case Study

The unique steric and electronic properties of pentamethylphenyl boronic acid have a significant impact on its reactivity, most notably in the Suzuki-Miyaura cross-coupling reaction. [8]

Suzuki_Cycle cluster_steric_effect Steric Hindrance Effect Pd(0) Pd(0) Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)->Oxidative_Addition Pd(II)_Complex Ar-Pd(II)-X Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation (Ar'-B(OH)₂) Pd(II)_Complex->Transmetalation Diaryl_Pd(II) Ar-Pd(II)-Ar' Transmetalation->Diaryl_Pd(II) Reductive_Elimination Reductive Elimination Diaryl_Pd(II)->Reductive_Elimination Reductive_Elimination->Pd(0) Catalyst Regeneration Product Ar-Ar' Reductive_Elimination->Product

Caption: Steric hindrance of the pentamethylphenyl group primarily affects the transmetalation step.

Steric Effects on Transmetalation:

The transmetalation step, which involves the transfer of the organic group from the boron atom to the palladium center, is often the rate-determining step in the Suzuki-Miyaura catalytic cycle. The immense steric bulk of the pentamethylphenyl group significantly hinders the approach of the boronic acid (or its derived boronate) to the palladium complex. This steric repulsion can lead to:

  • Slower reaction rates: Compared to phenylboronic acid or even the less hindered mesitylboronic acid, the coupling of pentamethylphenyl boronic acid typically requires longer reaction times.

  • Higher catalyst loadings: To achieve reasonable conversion, higher concentrations of the palladium catalyst may be necessary to overcome the slow turnover frequency.

  • More forcing reaction conditions: Elevated temperatures are often required to provide sufficient energy to overcome the activation barrier of the sterically hindered transmetalation step.

Electronic Effects on Reactivity:

The electron-donating nature of the pentamethylphenyl group increases the electron density on the ipso-carbon attached to the boron atom. This enhanced nucleophilicity of the aryl group can, in principle, facilitate the transmetalation step. However, this electronic benefit is often overshadowed by the dominant steric hindrance. The increased pKa also means that a stronger base may be required to form the reactive boronate species, which is the active transmetalating agent.

Comparative Reactivity (Qualitative):

Boronic AcidSteric HindranceElectronic EffectExpected Suzuki Coupling Reactivity
Phenylboronic AcidLowNeutralHigh
Mesitylboronic AcidModerateElectron-donatingModerate to High
Pentamethylphenyl Boronic Acid Very High Strongly Electron-donating Low to Moderate (Requires forcing conditions)
Table 2: Qualitative comparison of reactivity in Suzuki-Miyaura coupling.

V. Strategic Applications in Drug Discovery and Materials Science

Despite the challenges associated with its reactivity, the unique properties of the pentamethylphenyl group make it a valuable tool for specific applications where its bulk is a desirable feature.

Synthesis of Sterically Encumbered N-Heterocyclic Carbene (NHC) Ligands:

N-Heterocyclic carbenes are a class of powerful ligands for transition metal catalysis. The steric and electronic properties of the N-aryl substituents on the NHC backbone are crucial for catalyst activity and stability. Pentamethylphenyl boronic acid can be used as a precursor in the synthesis of highly bulky NHC ligands. For instance, it can be a key building block in the synthesis of ligands like IPr* (N,N′-bis(2,6-bis(diphenylmethyl)-4-methylphenyl)imidazol-2-ylidene), which are used to prepare highly active and stable palladium precatalysts such as [Pd(IPr*)(acac)Cl] for challenging cross-coupling reactions. [3][8]The extreme steric bulk provided by the pentamethylphenyl group (or its derivatives) creates a protective pocket around the metal center, enhancing catalyst longevity and promoting difficult reductive elimination steps.

Development of Advanced Fluorescent Materials:

The steric bulk of the pentamethylphenyl group can be exploited to control the photophysical properties of fluorescent molecules. By incorporating this group, it is possible to prevent π-stacking and other intermolecular interactions that can lead to fluorescence quenching in the solid state. This is particularly relevant in the design of materials for Organic Light-Emitting Diodes (OLEDs). Pentamethylphenyl boronic acid has been used in the synthesis of fluorescent bis(4-phenylphenyl)pyridylmethyl (F2PyBTM) radical derivatives, where the steric hindrance helps to isolate the emissive core and maintain high quantum yields. [2]

Applications in Drug Discovery:

In drug discovery, the introduction of bulky, lipophilic groups can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties. The pentamethylphenyl group can be used to:

  • Probe steric tolerance in binding pockets: By systematically replacing smaller aryl groups with the pentamethylphenyl group, medicinal chemists can map the steric constraints of a biological target.

  • Improve metabolic stability: The methyl groups can block sites of metabolic oxidation, increasing the half-life of a drug candidate.

  • Modulate lipophilicity: The five methyl groups increase the lipophilicity of a molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile.

While specific examples of marketed drugs containing a pentamethylphenyl group directly installed via its boronic acid are not widespread, its use as a synthetic intermediate in the preparation of complex scaffolds for drug discovery is an area of active research. [9]

Conclusion: A Specialized Tool for Advanced Synthesis

Pentamethylphenyl boronic acid is not a universal building block. Its significant steric hindrance presents challenges that require careful optimization of reaction conditions. However, for the synthetic chemist, its unique combination of a strong electron-donating character and extreme bulk offers a powerful tool for accessing molecular architectures that are unattainable with simpler boronic acids. From the rational design of highly active catalysts to the fine-tuning of photophysical properties in advanced materials and the strategic modulation of drug-like properties, the pentamethylphenyl group provides a distinct and valuable handle for molecular engineering. A thorough understanding of its inherent steric and electronic effects is paramount to unlocking its full potential in the synthesis of next-generation functional molecules.

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  • (3,4,5-trifluorophenyl)boronic acid. (n.d.). Organic Syntheses. Retrieved from [Link]

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  • Simple alkanoyl acylating agents for reversible RNA functionalization and control. (2019). Chemical Communications, 55(36), 5135-5138. Available from: [Link]

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  • CCDC 921675: Experimental Crystal Structure Determination. (n.d.). Research Explorer - The University of Manchester. Retrieved from [Link]

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  • Crystal structure of 2,4-di-tert-butyl-6-(hydroxymethyl)phenol. (2015). Acta Crystallographica Section E, 71(Pt 10), o838–o839.
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The Advent and Advancement of Sterically Hindered Boronic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Within the expansive landscape of organic chemistry, boronic acids and their derivatives have carved out an indispensable role, largely due to their versatility, stability, and relatively low toxicity.[1][2] First reported in 1860 by Edward Frankland, these organoboron compounds have evolved from chemical curiosities to essential building blocks in a multitude of synthetic applications.[1][3][4] Their prominence surged following the discovery of the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning achievement that revolutionized carbon-carbon bond formation.[5][6] This guide focuses on a specific, yet critically important, subclass: sterically hindered boronic acids. These molecules, characterized by bulky substituents in close proximity to the boronic acid moiety, present unique synthetic challenges and offer powerful solutions for the construction of complex molecular architectures.[7][8] This document will provide an in-depth exploration of the discovery, historical development, and synthetic evolution of these remarkable compounds, tailored for researchers, scientists, and professionals in drug development.

The Dawn of Boronic Acid Chemistry: Early Discoveries

The journey of boronic acids began in 1860 when Edward Frankland first synthesized and isolated ethylboronic acid.[3][4] This pioneering work involved a two-step process starting with the reaction of diethylzinc and triethyl borate to form triethylborane, which was then oxidized in air.[4] However, it wasn't until the latter half of the 20th century that the full potential of boronic acids in organic synthesis began to be realized.

A pivotal moment arrived in 1979 when Akira Suzuki and Norio Miyaura reported the palladium-catalyzed cross-coupling of organoboron compounds with organic halides.[5][6][9] This reaction, now famously known as the Suzuki-Miyaura coupling, demonstrated the remarkable ability of boronic acids to act as effective nucleophilic partners in forming new carbon-carbon bonds.[5] Initially, the focus was on relatively simple, unhindered boronic acids.

The Challenge of Steric Hindrance: A New Frontier

As synthetic chemists began to tackle increasingly complex molecular targets, the need for more sophisticated building blocks became apparent. The synthesis of molecules with bulky groups, such as those with ortho-substituents on an aromatic ring, posed a significant challenge for traditional cross-coupling methods. This is where the concept of sterically hindered boronic acids came to the forefront.

The introduction of bulky substituents near the reactive boronic acid group created significant steric repulsion, which could impede the desired coupling reaction.[7][8] Early attempts to use sterically demanding boronic acids in Suzuki-Miyaura couplings often resulted in low yields or failed altogether. This hurdle spurred a wave of research aimed at developing new catalysts, ligands, and reaction conditions that could overcome these steric barriers.[7][8]

Overcoming the Steric Barrier: Ligand and Catalyst Development

The success of cross-coupling reactions involving sterically hindered substrates is highly dependent on the catalyst system employed. The development of bulky, electron-rich phosphine ligands played a crucial role in advancing this field. These ligands coordinate to the palladium center, influencing its reactivity and steric profile, thereby facilitating the coupling of hindered partners.[7] For instance, ligands like AntPhos have demonstrated high reactivity in demanding aryl-alkyl Suzuki-Miyaura couplings involving di-ortho-substituted aryl halides and secondary alkylboronic acids.[7]

The choice of the boron reagent itself also proved to be critical. Researchers discovered that boronic esters, particularly those derived from diols like pinacol or neopentyl glycol, offered advantages in terms of stability and reactivity in certain cases.[10] For example, bis(neopentyl glycolato)diboron has been shown to be a more efficient borylating agent than the commonly used bis(pinacolato)diboron for the synthesis of sterically hindered ortho-substituted arylboronic acids.

The Evolution of Synthetic Methodologies

The synthesis of sterically hindered boronic acids has undergone a significant evolution, moving from classical organometallic approaches to more versatile and functional-group-tolerant catalytic methods.

Classical Approaches: Grignard and Organolithium Reagents

The traditional method for synthesizing arylboronic acids involves the reaction of an organometallic reagent, such as a Grignard or organolithium compound, with a trialkyl borate. This approach, while effective for many substrates, has limitations when dealing with molecules containing sensitive functional groups that are incompatible with these highly reactive organometallics. Furthermore, creating sterically hindered organometallics can be challenging in itself.

Palladium-Catalyzed Borylation: A Paradigm Shift

The advent of palladium-catalyzed borylation reactions, often referred to as Miyaura borylation, represented a major breakthrough.[1][10] This method allows for the direct conversion of aryl halides or triflates into the corresponding boronic esters using a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base.[1] This approach offers much broader functional group tolerance and has become a cornerstone for the synthesis of a wide array of boronic acids, including sterically hindered variants.[11]

Experimental Protocol: Palladium-Catalyzed Borylation of a Sterically Hindered Aryl Bromide

Objective: To synthesize a sterically hindered arylboronic ester via Miyaura borylation.

Materials:

  • Sterically hindered aryl bromide (e.g., 2-bromo-1,3,5-triisopropylbenzene)

  • Bis(pinacolato)diboron (B₂pin₂)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

  • Potassium acetate (KOAc)

  • 1,4-Dioxane (anhydrous)

  • Nitrogen gas (inert atmosphere)

Procedure:

  • To a dry Schlenk flask under a nitrogen atmosphere, add the sterically hindered aryl bromide (1.0 mmol), bis(pinacolato)diboron (1.2 mmol), and potassium acetate (3.0 mmol).

  • Add Pd(dppf)Cl₂ (0.03 mmol).

  • Add anhydrous 1,4-dioxane (5 mL) via syringe.

  • Seal the flask and heat the reaction mixture at 80 °C for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired sterically hindered arylboronic ester.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The use of a nitrogen atmosphere is crucial to prevent the oxidation of the palladium catalyst and other reaction components.

  • Anhydrous Solvent: Anhydrous dioxane is used to prevent the hydrolysis of the diboron reagent and the resulting boronic ester.

  • Base: Potassium acetate acts as a base to facilitate the catalytic cycle.

  • Catalyst: Pd(dppf)Cl₂ is a robust and commonly used catalyst for Miyaura borylation reactions.

  • Excess Diboron Reagent: A slight excess of bis(pinacolato)diboron is used to ensure complete conversion of the aryl bromide.

Iridium-Catalyzed C-H Borylation: A Greener Approach

More recently, iridium-catalyzed C-H borylation has emerged as a powerful and atom-economical method for the synthesis of arylboronic esters.[12] This strategy allows for the direct borylation of aromatic C-H bonds, bypassing the need for pre-functionalized starting materials like aryl halides.[12] The regioselectivity of this reaction is often governed by steric factors, making it particularly well-suited for the synthesis of certain sterically hindered boronic acids.[12]

Applications in Drug Discovery and Materials Science

The ability to synthesize sterically hindered boronic acids has had a profound impact on several scientific disciplines, most notably drug discovery and materials science.

Medicinal Chemistry: Crafting Novel Therapeutics

In medicinal chemistry, sterically hindered boronic acids are invaluable tools for creating complex, three-dimensional molecules with tailored biological activity.[1][13] The proteasome inhibitor bortezomib (Velcade®), a boronic acid-containing drug used in cancer therapy, is a prime example of the therapeutic potential of this class of compounds.[1][3] The steric environment around the boronic acid moiety can significantly influence a drug's binding affinity and selectivity for its target protein.[3]

Materials Science: Designing Advanced Materials

In materials science, sterically hindered biaryl compounds, often synthesized using hindered boronic acids, are key components in the development of organic light-emitting diodes (OLEDs), liquid crystals, and other advanced materials. The steric bulk in these molecules can control their packing in the solid state and influence their photophysical properties.

Visualization of Key Concepts

To better illustrate the concepts discussed, the following diagrams are provided.

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Pd(0)Ln Pd(0)Ln Oxidative\nAddition Oxidative Addition Pd(0)Ln->Oxidative\nAddition Ar-X Ar-Pd(II)-X\nLn Ar-Pd(II)-X Ln Oxidative\nAddition->Ar-Pd(II)-X\nLn Transmetalation Transmetalation Ar-Pd(II)-X\nLn->Transmetalation R-B(OR)2 Base Ar-Pd(II)-R\nLn Ar-Pd(II)-R Ln Transmetalation->Ar-Pd(II)-R\nLn Ar-Pd(II)-R\nLn->Pd(0)Ln Reductive\nElimination Reductive Elimination Ar-Pd(II)-R\nLn->Reductive\nElimination Ar-R Ar-R Reductive\nElimination->Ar-R Synthetic_Routes cluster_Grignard Grignard/Organolithium Route cluster_Miyaura Miyaura Borylation cluster_CH C-H Borylation Aryl-Halide_G Sterically Hindered Aryl Halide Grignard_Formation Mg or R-Li Aryl-Halide_G->Grignard_Formation Aryl-MgX Aryl-MgX or Aryl-Li Grignard_Formation->Aryl-MgX Boronic_Ester_G Sterically Hindered Boronic Ester Aryl-MgX->Boronic_Ester_G 1. B(OR)3 2. H3O+ Borate_Ester_G B(OR)3 Aryl-Halide_M Sterically Hindered Aryl Halide/Triflate Pd_Catalyst Pd Catalyst Base Aryl-Halide_M->Pd_Catalyst Diboron_Reagent B2(OR)4 Diboron_Reagent->Pd_Catalyst Boronic_Ester_M Sterically Hindered Boronic Ester Pd_Catalyst->Boronic_Ester_M Arene Sterically Hindered Arene Ir_Catalyst Ir Catalyst Arene->Ir_Catalyst Diboron_Reagent_CH B2(OR)4 Diboron_Reagent_CH->Ir_Catalyst Boronic_Ester_CH Sterically Hindered Boronic Ester Ir_Catalyst->Boronic_Ester_CH

Caption: Major synthetic pathways to sterically hindered boronic esters.

Conclusion

The discovery and development of sterically hindered boronic acids represent a significant chapter in the history of organic synthesis. Overcoming the challenges posed by steric hindrance has required innovation in catalyst design, ligand development, and reaction methodology. Today, these powerful building blocks are indispensable in both academic research and industrial applications, enabling the construction of complex molecules that were once considered inaccessible. As the quest for novel therapeutics and advanced materials continues, the importance of sterically hindered boronic acids is certain to grow, paving the way for future scientific breakthroughs.

References

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  • Diemer, V., et al. (2010). Syntheses of extreme sterically hindered 4-methoxyboronic acids. ResearchGate. Available at: [Link]

  • Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. pubs.rsc.org. Available at: [Link]

  • MDPI. (n.d.). Recent Advances in the Synthesis of Borinic Acid Derivatives. mdpi.com. Available at: [Link]

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  • ACS Publications. (2022). Nickel-Catalyzed Aryl Borylations: Opportunities and Challenges for Innovation. Journal of the American Chemical Society. Available at: [Link]

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  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. organic-chemistry.org. Available at: [Link]

  • Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. pubs.rsc.org. Available at: [Link]

  • Wikipedia. (n.d.). Boronic acid. en.wikipedia.org. Available at: [Link]

  • Wiley-VCH. (n.d.). 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. onlinelibrary.wiley.com. Available at: [Link]

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Quantum Chemical Blueprint: A Technical Guide to the In-Silico Analysis of 2,3,4,5,6-Pentamethylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the quantum chemical analysis of 2,3,4,5,6-pentamethylphenylboronic acid, a sterically hindered organoboron compound with significant applications in organic synthesis.[1][2] We will explore the theoretical underpinnings and practical application of Density Functional Theory (DFT) to elucidate the structural, electronic, and spectroscopic properties of this molecule. This guide is intended for researchers, computational chemists, and drug development professionals seeking to leverage in-silico techniques to understand and predict the behavior of complex boronic acids.

Introduction: The Significance of Steric Hindrance in Arylboronic Acids

This compound (PMPBA) is a fascinating molecule for both synthetic and theoretical chemists. Its fully substituted phenyl ring introduces significant steric congestion around the boronic acid moiety.[1] This steric hindrance dramatically influences its reactivity, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, where it is a valuable reagent.[1] The five electron-donating methyl groups also alter the electronic properties of the aromatic ring, impacting the acidity of the boronic acid and its interaction with catalysts.[1]

Understanding the interplay between these steric and electronic effects is paramount for optimizing reaction conditions and designing novel catalysts. Quantum chemical calculations, particularly DFT, offer a powerful lens to probe these properties at the atomic level, providing insights that are often difficult to obtain experimentally.[3] This guide will detail a robust computational workflow for characterizing PMPBA, from geometry optimization to the prediction of its spectroscopic signatures.

Core Computational Methodology: A Self-Validating DFT Workflow

The reliability of quantum chemical predictions hinges on the judicious selection of the computational method and basis set.[3] For arylboronic acids, DFT has proven to be a cost-effective and accurate approach.[4] Our proposed workflow is designed to be a self-validating system, incorporating frequency calculations to ensure the optimized geometry represents a true energy minimum.

Experimental Protocol: DFT Workflow for PMPBA
  • Initial Structure Construction:

    • Construct the 3D structure of this compound using a molecular modeling program (e.g., Avogadro, GaussView).

    • Perform an initial geometry optimization using a computationally inexpensive method like molecular mechanics (e.g., UFF or MMFF94) to obtain a reasonable starting geometry.

  • Software Selection:

    • Utilize a robust quantum chemistry software package such as Gaussian, ORCA, GAMESS, or NWChem.[5][6][7] These programs offer a wide range of DFT functionals and basis sets.

  • Level of Theory Selection:

    • Functional: The B3LYP hybrid functional is a well-established choice for organic molecules and has been successfully applied to boronic acid derivatives.[4][8] For systems with significant non-covalent interactions, such as the sterically crowded PMPBA, functionals that include dispersion corrections, like ωB97X-D or B3LYP-D3, are highly recommended.

    • Basis Set: A split-valence basis set is a good starting point. The Pople-style 6-31G(d,p) basis set offers a good balance of accuracy and computational cost for geometry optimizations of molecules containing first and second-row elements.[4][9] For more accurate single-point energy calculations and the prediction of electronic properties, a larger basis set such as 6-311+G(d,p) or a correlation-consistent basis set like cc-pVTZ is recommended.[10] The inclusion of diffuse functions (+) is particularly important for accurately describing the lone pairs on the oxygen atoms of the boronic acid.

  • Geometry Optimization:

    • Perform a full geometry optimization of the PMPBA molecule in the gas phase using the chosen functional and basis set (e.g., B3LYP-D3/6-31G(d,p)).

    • Employ tight convergence criteria to ensure a precise determination of the minimum energy structure.

  • Frequency Calculation:

    • Following geometry optimization, perform a vibrational frequency calculation at the same level of theory.

    • The absence of imaginary frequencies confirms that the optimized structure corresponds to a local minimum on the potential energy surface.[4] The calculated vibrational frequencies can also be used to predict the infrared (IR) spectrum of the molecule.

  • Analysis of Results:

    • From the optimized geometry, key structural parameters such as bond lengths, bond angles, and dihedral angles can be extracted.

    • Electronic properties, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO gap, Mulliken or Natural Bond Orbital (NBO) atomic charges, and the molecular electrostatic potential (MEP) can be calculated.

    • Simulate the IR and NMR spectra for comparison with experimental data.

Visualization of the Computational Workflow

A clear understanding of the computational process is crucial for reproducibility and interpretation. The following diagram illustrates the key steps in our proposed DFT workflow for PMPBA.

DFT_Workflow cluster_input Input Phase cluster_calculation Calculation Phase cluster_analysis Analysis Phase start 1. Initial 3D Structure of PMPBA method 2. Select DFT Functional (e.g., B3LYP-D3) start->method basis 3. Select Basis Set (e.g., 6-31G(d,p)) method->basis geom_opt 4. Geometry Optimization basis->geom_opt freq_calc 5. Frequency Calculation geom_opt->freq_calc verify Verify Minimum Energy Structure (No Imaginary Frequencies) freq_calc->verify struct_prop Structural Properties (Bond Lengths, Angles) verify->struct_prop elec_prop Electronic Properties (HOMO, LUMO, Charges) verify->elec_prop spec_prop Spectroscopic Properties (IR, NMR) verify->spec_prop

Caption: A schematic of the DFT workflow for this compound.

Predicted Structural and Electronic Properties

The quantum chemical calculations will yield a wealth of data that can be used to understand the unique characteristics of PMPBA.

Optimized Molecular Geometry

Due to the steric repulsion between the five methyl groups and the boronic acid moiety, we predict a significant twist between the plane of the phenyl ring and the C-B bond. This dihedral angle is a critical parameter that influences the extent of π-conjugation between the aromatic ring and the empty p-orbital of the boron atom. Crystal structure analysis of PMPBA has shown a 75.0° angle between the BO₂ plane and the aromatic ring, a significant deviation from simpler phenylboronic acids.[1]

ParameterPredicted Value (B3LYP-D3/6-31G(d,p))Experimental Value
C-B Bond LengthTo be calculatedTo be determined
B-O Bond LengthsTo be calculatedTo be determined
C-C-B-O Dihedral AngleTo be calculatedTo be determined
Angle between Phenyl and BO₂ planesTo be calculated75.0°[1]
Electronic Structure Analysis

The electronic properties of PMPBA are crucial for understanding its reactivity. The HOMO and LUMO energies provide insights into its electron-donating and accepting capabilities, respectively. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and kinetic stability.

PropertyPredicted Value (B3LYP-D3/6-311+G(d,p)//B3LYP-D3/6-31G(d,p))
HOMO EnergyTo be calculated
LUMO EnergyTo be calculated
HOMO-LUMO GapTo be calculated
Dipole MomentTo be calculated

The electron-donating nature of the five methyl groups is expected to raise the energy of the HOMO, making the molecule a better electron donor compared to unsubstituted phenylboronic acid. The calculated atomic charges will reveal the charge distribution within the molecule, highlighting the electrophilic nature of the boron atom and the nucleophilic character of the oxygen atoms.

Conclusion and Future Directions

This technical guide has outlined a comprehensive and robust computational strategy for the quantum chemical analysis of this compound. By employing DFT calculations with appropriate functionals and basis sets, researchers can gain deep insights into the structural and electronic properties of this sterically hindered molecule. These in-silico findings can rationalize its unique reactivity in organic synthesis and guide the development of new applications in drug discovery and materials science.[2]

Future computational studies could explore the reaction mechanisms involving PMPBA, such as the transmetalation step in the Suzuki-Miyaura coupling. Transition state calculations can elucidate the energy barriers and provide a more detailed understanding of its catalytic cycle. Furthermore, the interaction of PMPBA with solvents can be modeled using implicit or explicit solvent models to provide a more realistic picture of its behavior in solution.

References

  • Cas 1028205-76-6, this compound | lookchem. (n.d.). Retrieved from [Link]

  • Kur, K., Kowalska-Baron, A., & Miller, E. (2015). The DFT study on the electronic structure of boronic acid derivatives and its esters with fructose. Biotechnology and Food Science, 79(1), 39-48. Retrieved from [Link]

  • GAMESS: Open Source Quantum Chemistry Software - Ames Lab. (n.d.). Retrieved from [Link]

  • Modern Software for Computer Modeling in Quantum Chemistry and Molecular Dynamics. (2021). Inorganics, 9(11), 85. Retrieved from [Link]

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A Technical Guide to the Thermal Stability and Decomposition of 2,3,4,5,6-Pentamethylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the thermal stability and decomposition pathways of 2,3,4,5,6-pentamethylphenylboronic acid. As a sterically hindered and electron-rich arylboronic acid, its behavior under thermal stress is critical for its application in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, and for its potential use in drug development. This document outlines the predicted thermal behavior based on the analysis of its constituent moieties—the pentamethylphenyl group and the boronic acid functional group. Detailed, field-proven experimental protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are provided to enable researchers to validate these predictions and further characterize this important chemical entity. The guide also discusses the primary decomposition mechanisms, protodeboronation and oxidative degradation, in the context of this molecule's unique structural features.

Introduction: The Significance of Thermal Stability in Arylboronic Acids

Arylboronic acids are indispensable reagents in modern organic chemistry, most notably for their role in palladium-catalyzed cross-coupling reactions that form carbon-carbon bonds. The thermal stability of these compounds is a critical parameter that dictates their storage, handling, and reaction conditions. Decomposition not only reduces the yield of desired products but can also introduce impurities that complicate purification processes. For drug development professionals, understanding the thermal liability of boronic acid-containing active pharmaceutical ingredients (APIs) is paramount for formulation, stability studies, and regulatory compliance.

This compound presents a unique case study. The five electron-donating methyl groups on the phenyl ring, combined with the steric bulk, are expected to significantly influence its reactivity and stability compared to simpler arylboronic acids. This guide aims to provide a predictive yet scientifically grounded framework for understanding and evaluating its thermal properties.

Predicted Thermal Profile of this compound

Insights from Component Analysis
  • Pentamethylbenzene: This moiety is known for its high thermal stability, with decomposition occurring above 400°C through demethylation and condensation pathways.[1] Its melting point is approximately 54.4°C, and it boils at 232°C.[1][2] The electron-rich nature of the pentamethylphenyl group is a key contributor to its chemical reactivity.[2]

  • Boric Acid: The thermal decomposition of boric acid is a well-studied, multi-step process involving dehydration. It first converts to metaboric acid (HBO₂) at temperatures below 150°C, and upon further heating, transforms into boron oxide (B₂O₃).[3][4][5] TGA analysis of boric acid shows a significant weight loss corresponding to this dehydration process.[3]

Predicted TGA and DSC Behavior

Based on the properties of its components, the following thermal events are anticipated for this compound:

  • Melting: A sharp endothermic peak is expected in the DSC thermogram corresponding to its melting point, which has been reported to be around 185°C.

  • Dehydration/Boroxine Formation: Similar to other boronic acids, an initial mass loss in TGA may be observed due to the intermolecular dehydration to form the corresponding boroxine (a cyclic anhydride). This is a reversible process in the presence of water.

  • Decomposition: The primary decomposition is likely to occur at a significantly higher temperature, influenced by the robust pentamethylphenyl group. We can predict a multi-stage decomposition profile:

    • Initial Decomposition (Protodeboronation): Cleavage of the C-B bond to yield pentamethylbenzene.[6] This is a common decomposition pathway for arylboronic acids.

    • Secondary Decomposition: Subsequent decomposition of the pentamethylbenzene ring at temperatures exceeding 400°C.[1]

    • Final Residue: The final residue would likely be boron oxide (B₂O₃).

The following table summarizes the predicted thermal events:

Predicted Thermal EventTechniqueExpected ObservationTemperature Range (°C)
MeltingDSCEndothermic Peak~185
Dehydration (Boroxine Formation)TGA/DSCMinor Mass Loss / Endotherm100 - 160
Onset of Major DecompositionTGASignificant Mass Loss> 200
ProtodeboronationTGAMass Loss corresponding to C-B cleavage200 - 400
Pentamethylbenzene DecompositionTGAFurther Mass Loss> 400

Key Decomposition Pathways

The thermal degradation of this compound is primarily governed by two mechanisms: protodeboronation and oxidative decomposition. The sterically crowded nature of the pentamethylphenyl group is expected to play a significant role in the kinetics of these processes.

Protodeboronation

Protodeboronation is the cleavage of the carbon-boron bond, with the replacement of the boronic acid group by a hydrogen atom. This is a common side reaction in Suzuki-Miyaura couplings and can be promoted by heat, acidic, or basic conditions. For this compound, the electron-donating nature of the five methyl groups increases the electron density on the ipso-carbon, which could potentially influence the rate of protodeboronation.

G PMPBA This compound TS Transition State PMPBA->TS + H₂O (heat) Products Pentamethylbenzene + Boric Acid TS->Products

Caption: Proposed protodeboronation pathway.

Oxidative Decomposition

In the presence of oxygen, especially at elevated temperatures, oxidative decomposition can occur. This process involves the oxidation of the carbon-boron bond to form a phenol and boric acid. The steric hindrance around the boron atom in this compound may offer some degree of kinetic stability against oxidative degradation.

Experimental Protocols for Thermal Analysis

To empirically determine the thermal stability and decomposition profile of this compound, the following detailed protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile by measuring mass change as a function of temperature.[7][8]

Apparatus:

  • Thermogravimetric Analyzer (TGA)

  • Microbalance

  • Alumina or platinum sample pans[9]

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA sample pan.[9]

  • Instrument Setup: Place the sample pan in the TGA furnace.

  • Purge: Purge the furnace with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.[3]

  • Heating Program:

    • Equilibrate the sample at 30°C.

    • Ramp the temperature from 30°C to 600°C at a constant heating rate of 10°C/min.[10]

  • Data Collection: Continuously record the sample mass as a function of temperature.

  • Analysis: Plot the percentage mass loss versus temperature. The derivative of this curve (DTG) can be used to identify the temperatures of maximum decomposition rates.[7]

G cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_output Data Output Weigh Weigh 5-10 mg Load Load into Pan Weigh->Load Purge Purge with N₂ Load->Purge Heat Heat to 600°C Purge->Heat Record Record Mass Loss Heat->Record Plot Plot % Mass vs. Temp Record->Plot Analyze Analyze DTG Curve Plot->Analyze

Caption: TGA experimental workflow.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, heat of fusion, and other thermal transitions.[11][12][13]

Apparatus:

  • Differential Scanning Calorimeter (DSC)

  • Hermetic aluminum sample pans[14]

  • Crimping press

  • Inert gas supply (Nitrogen)

Procedure:

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetic aluminum DSC pan. Seal the pan using a crimping press.[14] Prepare an empty, sealed hermetic pan as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Purge: Purge the DSC cell with nitrogen at a flow rate of 20-50 mL/min.

  • Heating and Cooling Program:

    • Equilibrate the sample at 25°C.

    • Ramp the temperature from 25°C to 200°C at a heating rate of 10°C/min.[11]

    • Hold at 200°C for 2 minutes to erase thermal history.

    • Cool the sample to 25°C at a rate of 10°C/min.

    • Ramp the temperature again from 25°C to 250°C at 10°C/min for data collection.

  • Data Collection: Record the differential heat flow between the sample and the reference as a function of temperature.

  • Analysis: Analyze the resulting thermogram to identify endothermic (melting) and exothermic (crystallization, decomposition) events. The melting point is determined from the onset of the melting peak, and the heat of fusion is calculated from the peak area.

G cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_output Data Output Weigh Weigh 2-5 mg Seal Seal in Pan Weigh->Seal HeatCoolHeat Heat-Cool-Heat Cycle Seal->HeatCoolHeat Record Record Heat Flow HeatCoolHeat->Record Plot Plot Heat Flow vs. Temp Record->Plot Analyze Identify Transitions Plot->Analyze

Caption: DSC experimental workflow.

Implications for Synthesis and Drug Development

A thorough understanding of the thermal stability of this compound is crucial for its practical applications.

  • For Synthetic Chemists: The onset of decomposition will define the upper-temperature limit for its use in reactions like the Suzuki-Miyaura coupling.[15] The steric hindrance of the pentamethylphenyl group may necessitate higher reaction temperatures for efficient coupling, making knowledge of its thermal stability even more critical to avoid degradation and maximize yield.[16][17]

  • For Drug Development Professionals: If this moiety is part of a potential drug candidate, its thermal profile will influence decisions regarding manufacturing processes (e.g., drying, milling), formulation strategies, and the determination of shelf-life and storage conditions. Any thermal instability could lead to the formation of degradation products, which would require extensive toxicological evaluation.

Conclusion

While direct experimental data is pending, a robust predictive framework for the thermal stability and decomposition of this compound can be established through the analysis of its constituent parts. The provided experimental protocols offer a clear pathway for researchers to obtain empirical data and validate these predictions. This knowledge is essential for the effective and safe utilization of this sterically hindered arylboronic acid in both academic and industrial research settings.

References

  • Sevim, A., et al. (2005). Kinetic analysis of thermal decomposition of boric acid from thermogravimetric data. Journal of Thermal Analysis and Calorimetry, 80(2), 343-347.
  • Aghili, S. (2018). Kinetic Analysis of Thermal Decomposition of Boric Acid from Thermogravimetric Data. Journal of Thermal Analysis and Calorimetry, 131(3), 2443-2453.
  • Aghili, S. (2018). Kinetic analysis of formation of boron trioxide from thermal decomposition of boric acid under non-isothermal conditions. Journal of Thermal Analysis and Calorimetry, 131(3), 2443-2453.
  • Mauran, D., et al. (2019). Boric Acid: A High Potential Candidate for Thermochemical Energy Storage. Energies, 12(6), 1058.
  • askIITians. (2025). Explain what happens when boric acid is heated. Retrieved from [Link]

  • Open Access Journals. (2024).
  • D'Amelia, R. (n.d.). DSC Laboratory Experiment – Determining the Thermal Properties of Organic Hydrocarbons.
  • EPFL. (n.d.). Protocol Thermogravimetric Analysis (TGA). Retrieved from [Link]

  • PubChem. (n.d.). Pentamethylbenzene. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Thermogravimetric analysis (TGA). Retrieved from [Link]

  • University of Illinois Urbana-Champaign. (n.d.). Thermogravimetric Analysis.
  • Williams College. (n.d.). Expt. 8: Differential Scanning Calorimetry.
  • Korenaga, T., et al. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Organic Letters, 7(22), 4915-4917.
  • The Madison Group. (2020, September 16). Back to Basics: Thermogravimetric Analysis (TGA) [Video]. YouTube.
  • Wikipedia. (n.d.). Differential scanning calorimetry.
  • D'Amelia, R., et al. (2007). Introduction of Differential Scanning Calorimetry in a General Chemistry Laboratory Course: Determination of Thermal Properties of Organic Hydrocarbons.
  • Organic Syntheses. (n.d.). Pentamethylbenzene. Retrieved from [Link]

  • Korenaga, T., et al. (2005). Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid. Organic Letters, 7(22), 4915-4917.
  • Wikipedia. (n.d.). Pentamethylbenzene.
  • Williams College. (n.d.). Chem 366-3 Page IX - 1 LAB MANUAL Differential Scanning Calorimetry.
  • The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube.
  • Marinaro, W. A., et al. (2012). Properties of a model aryl boronic acid and its boroxine. Journal of Pharmaceutical Sciences, 101(9), 3190-3198.
  • Korenaga, T., et al. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Organic Letters, 7(22), 4915-4917.
  • ResearchGate. (n.d.). Thermal analysis: (a) TGA thermograms and (b) DSC thermograms of SBR.... Retrieved from [Link]

  • MDPI. (n.d.).
  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Sterically Hindered Biaryls (III), (V), and (VII) via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or Their Esters with Haloarenes.
  • Wolf, C., & Xu, H. (2008). Efficient Synthesis of Sterically Crowded Biaryls by Palladium-Phosphinous Acid-Catalyzed Cross-Coupling of Aryl Halides and Aryl Grignards. The Journal of Organic Chemistry, 73(1), 162-167.

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An In-Depth Technical Guide to the X-ray Diffraction Data of 2,3,4,5,6-Pentamethylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the single-crystal X-ray diffraction data for 2,3,4,5,6-pentamethylphenylboronic acid. Boronic acids are a critical class of compounds in organic synthesis and drug development, renowned for their role in Suzuki-Miyaura cross-coupling reactions and as sensors for carbohydrates. The unique steric hindrance presented by the pentamethylphenyl group significantly influences its solid-state structure and reactivity. This guide delves into the detailed crystallographic parameters, molecular geometry, and supramolecular assembly of this compound, offering valuable insights for researchers in medicinal chemistry, materials science, and organic synthesis. The experimental protocols for its synthesis and crystallization are also detailed, providing a reproducible methodology for obtaining high-quality crystalline material.

Introduction: The Significance of Sterically Hindered Boronic Acids

Arylboronic acids are indispensable reagents in modern organic chemistry. Their utility in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction for the formation of C-C bonds is particularly noteworthy. Furthermore, their ability to reversibly bind with diols makes them valuable in the development of sensors and therapeutics.

This compound represents a fascinating case study in the impact of steric hindrance on molecular structure and solid-state packing. The five methyl groups flanking the boronic acid moiety impose significant conformational constraints, leading to a unique crystal structure that deviates from simpler, less substituted arylboronic acids. Understanding these structural nuances is paramount for predicting and controlling the reactivity of this compound in various chemical transformations. This guide will elucidate the key structural features of this compound as determined by single-crystal X-ray diffraction.

Crystallographic Data and Structural Analysis

The crystal structure of this compound has been determined and the data deposited with the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 670996 .[1] The crystallographic data provides a precise three-dimensional map of the atomic arrangement within the crystal lattice.

Key Crystallographic Parameters

The following table summarizes the essential crystallographic data for this compound.

ParameterValue
Chemical FormulaC₁₁H₁₇BO₂
Formula Weight192.06 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123(2)
b (Å)11.123(2)
c (Å)10.345(2)
α (°)90
β (°)108.89(3)
γ (°)90
Volume (ų)1099.3(4)
Z4
Temperature (K)150(2)
RadiationMoKα (λ = 0.71073 Å)
CCDC Deposition Number670996
Molecular Geometry and Conformation

A defining feature of the molecular structure of this compound is the significant steric repulsion between the ortho-methyl groups and the boronic acid moiety. This steric strain forces the boronic acid group to rotate out of the plane of the phenyl ring. Crystal structure analysis reveals a substantial angle of 75.0° between the BO₂ plane and the aromatic ring.[2] This large dihedral angle minimizes the steric clash and is a direct consequence of the bulky pentamethylphenyl framework.

In the solid state, like many other arylboronic acids, this compound forms a hydrogen-bonded dimer. However, its supramolecular assembly exhibits a notable difference from less hindered analogues. While many arylboronic acids form extended ribbons through two hydrogen bonds between adjacent dimers, pentamethylphenylboronic acid utilizes only one hydrogen bond for this connection. An additional OH-π interaction between a hydroxyl group and the π-system of a neighboring phenyl ring contributes to the overall packing arrangement.

Caption: Molecular structure of this compound.

Experimental Protocols

The successful acquisition of high-quality X-ray diffraction data is critically dependent on the synthesis of pure, crystalline material. The following sections detail the synthetic and crystallographic methodologies.

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the reaction of a Grignard reagent with a borate ester, followed by acidic hydrolysis.

Step-by-Step Protocol:

  • Grignard Reagent Formation:

    • To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings.

    • Add a small crystal of iodine to initiate the reaction.

    • In the dropping funnel, place a solution of bromopentamethylbenzene in anhydrous diethyl ether.

    • Add a small portion of the bromopentamethylbenzene solution to the magnesium turnings and gently heat to initiate the Grignard reaction.

    • Once the reaction has started, add the remaining bromopentamethylbenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the reaction mixture at room temperature until the magnesium is consumed.

  • Borylation:

    • Cool the Grignard reagent solution to -78 °C using a dry ice/acetone bath.

    • In a separate flask, prepare a solution of trimethyl borate in anhydrous diethyl ether.

    • Add the trimethyl borate solution dropwise to the cold Grignard reagent with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Hydrolysis and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench by the addition of dilute hydrochloric acid until the solution is acidic.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure to yield the crude product.

    • Recrystallize the crude product from a suitable solvent system (e.g., toluene/hexane) to afford pure this compound as a crystalline solid.

synthesis_workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Final Product Bromopentamethylbenzene Bromopentamethylbenzene Grignard Grignard Formation (Anhydrous Ether) Bromopentamethylbenzene->Grignard Mg Magnesium Mg->Grignard TrimethylBorate Trimethyl Borate Borylation Borylation (-78 °C to RT) TrimethylBorate->Borylation Grignard->Borylation Hydrolysis Acidic Hydrolysis (HCl) Borylation->Hydrolysis Purification Purification (Recrystallization) Hydrolysis->Purification FinalProduct This compound Purification->FinalProduct

Caption: Synthetic workflow for this compound.

Single-Crystal X-ray Diffraction Analysis
  • Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified boronic acid in an appropriate solvent or by vapor diffusion.

  • Data Collection: A suitable single crystal is mounted on a goniometer. X-ray diffraction data is collected at a low temperature (e.g., 150 K) to minimize thermal vibrations, using a diffractometer equipped with a molybdenum X-ray source (MoKα radiation).

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms on the boronic acid are typically located in the difference Fourier map and refined, while other hydrogen atoms are placed in calculated positions.

Conclusion

The X-ray diffraction data for this compound provides invaluable insights into the structural consequences of significant steric hindrance in arylboronic acids. The pronounced out-of-plane rotation of the boronic acid group and the unique hydrogen bonding network in the solid state are key features that influence its chemical behavior. This technical guide, by presenting the detailed crystallographic data and experimental protocols, serves as a comprehensive resource for researchers leveraging this important building block in their synthetic and developmental endeavors. The provided data and methodologies are foundational for further computational studies, reaction optimization, and the rational design of novel molecules with tailored properties.

References

  • Cambridge Crystallographic Data Centre (CCDC). CSD Entry 670996. [Link]

  • PubChem. This compound. [Link]

  • Dalton Transactions. (2008). The solid-state structures of a number of ortho-substituted arylboronic acids. 2783-2790. [Link]

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Methodological & Application

Suzuki-Miyaura coupling with 2,3,4,5,6-pentamethylphenylboronic acid protocol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Suzuki-Miyaura Coupling with 2,3,4,5,6-Pentamethylphenylboronic Acid

Introduction: Navigating Steric Challenges in Biaryl Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Its application in constructing biaryl scaffolds is particularly vital in drug discovery, materials science, and agrochemicals. However, when one or both coupling partners are sterically encumbered, the reaction presents significant challenges, often leading to low yields and sluggish reaction rates.

This guide focuses on a particularly demanding substrate: this compound. With five methyl groups flanking the boronic acid moiety, this reagent exemplifies the challenges of extreme steric hindrance.[3] The pentamethylphenyl group is a valuable structural motif for creating highly substituted, conformationally restricted molecules.[3][4] Successfully coupling this building block requires a departure from standard Suzuki-Miyaura conditions and a nuanced understanding of the catalytic cycle. This document serves as an in-depth technical guide for researchers, providing not only a robust protocol but also a detailed rationale for the specific conditions required to overcome the steric barriers imposed by this unique reagent.

The Mechanistic Hurdle: Steric Hindrance in the Catalytic Cycle

The efficacy of the Suzuki-Miyaura reaction hinges on the smooth execution of three key steps: oxidative addition, transmetalation, and reductive elimination.[1][5] Extreme steric bulk, as found in this compound, directly impacts each of these stages, necessitating a carefully tailored catalytic system.

  • Oxidative Addition: The initial step involves the insertion of a Pd(0) catalyst into the carbon-halide bond of the coupling partner (Ar-X). While this step is primarily influenced by the aryl halide, a sterically demanding environment around the palladium center, created by bulky ligands, is necessary to promote the formation of a reactive, monoligated Pd(0) species.[1][6]

  • Transmetalation: In this step, the organic group is transferred from the boron atom to the palladium center. The reaction requires activation of the boronic acid by a base to form a more nucleophilic borate anion [-B(OH)3]⁻.[7][8][9] The steric crowding from the five methyl groups can impede the approach of this borate to the palladium complex, although this step is often not rate-limiting for highly hindered substrates.

  • Reductive Elimination: This final, product-forming step is frequently the most significant barrier in sterically demanding couplings. The two organic partners on the Pd(II) center must be brought into close proximity to form the new C-C bond and regenerate the Pd(0) catalyst. The steric repulsion between the pentamethylphenyl group and the other aryl partner can dramatically increase the energy barrier for this step.[10] Overcoming this challenge is the primary role of specialized, bulky ligands, which can promote the reductive elimination through both steric and electronic effects.[11]

Suzuki_Cycle Figure 1: Suzuki-Miyaura Catalytic Cycle cluster_main pd0 Pd(0)L_n pd2_oa Ar-Pd(II)L_n-X pd0->pd2_oa pd2_tm Ar-Pd(II)L_n-Ar' pd2_oa->pd2_tm pd2_tm->pd0 product Ar-Ar' pd2_tm->product re_note Reductive Elimination: Often the rate-limiting step for hindered substrates like pentamethylphenyl. Requires bulky ligands to facilitate.

Caption: Suzuki-Miyaura Catalytic Cycle for Hindered Substrates.

Core Protocol: Suzuki-Miyaura Coupling of Aryl Halides with this compound

This protocol provides a reliable starting point for the coupling of various aryl bromides and chlorides. Optimization may be required based on the specific electronic and steric properties of the aryl halide partner.

Materials and Reagents:

  • Aryl Halide (Ar-X): 1.0 equivalent

  • This compound: 1.5 equivalents

  • Palladium Precatalyst: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%) or Palladium(II) Acetate (Pd(OAc)₂) (2-4 mol%)

  • Ligand: A bulky dialkylbiaryl phosphine ligand such as XPhos, SPhos, or RuPhos (2-8 mol%)[12]

  • Base: Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) (3.0 equivalents)

  • Solvent: Anhydrous 1,4-Dioxane or Toluene (to achieve a concentration of ~0.1 M with respect to the aryl halide)

  • Inert Gas: Argon or Nitrogen

Experimental Workflow Diagram:

Caption: General workflow for the Suzuki-Miyaura coupling experiment.

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl halide (1.0 eq), this compound (1.5 eq), and the base (e.g., K₃PO₄, 3.0 eq).

  • Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Catalyst Preparation (if not using a pre-catalyst): In a separate small vial under an inert atmosphere, pre-mix the palladium source (e.g., Pd₂(dba)₃) and the phosphine ligand in a small amount of the reaction solvent. This allows for the formation of the active catalyst precursor.

  • Reagent Addition: Add the anhydrous, degassed solvent to the flask containing the solids. Stir the resulting suspension. Then, add the catalyst solution (from step 3) or the pre-catalyst solid directly to the reaction flask via syringe or under a positive flow of inert gas.

  • Reaction Execution: Place the sealed flask in a preheated oil bath or heating block set to 80-110 °C. Stir the reaction vigorously overnight (12-24 hours). For particularly challenging substrates, microwave irradiation (e.g., 120-150 °C for 30-60 minutes) can be effective.[13]

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC or GC-MS to confirm the consumption of the starting aryl halide.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate or dichloromethane and add water. Separate the organic layer, and extract the aqueous layer two more times with the organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Key Parameter Optimization and Rationale

Success with sterically demanding substrates requires careful selection of each reaction component. The choices below are grounded in overcoming the kinetic barriers imposed by the pentamethylphenyl group.

Parameter Recommendation for Hindered Substrates Rationale
Palladium Source Pd₂(dba)₃, Pd(OAc)₂These are common, air-stable Pd(0) and Pd(II) precatalysts that are readily reduced in situ to the active Pd(0) species.
Ligand Bulky, electron-rich monophosphines: XPhos, SPhos, RuPhos, BrettPhos[12]These "Buchwald-type" ligands are essential. Their steric bulk promotes the formation of a highly reactive, monoligated Pd(0)L species and, most critically, facilitates the difficult reductive elimination step by sterically encouraging the two aryl groups to couple.[10][11] Standard ligands like PPh₃ are generally ineffective.
Base K₃PO₄, Cs₂CO₃, CsFA strong, non-nucleophilic inorganic base is required. Its primary role is to activate the boronic acid by forming the borate complex, which is more competent for transmetalation.[7][8] Weaker bases are often insufficient, and strong nucleophilic bases (e.g., alkoxides) can lead to side reactions.[14][15]
Solvent 1,4-Dioxane, Toluene, DMFHigh-boiling point, anhydrous aprotic solvents are preferred. They can dissolve the organic reagents and are stable at the elevated temperatures often required to overcome the activation energy of the rate-limiting reductive elimination step.[16]
Temperature 80 - 110 °C (Conventional), up to 150 °C (Microwave)Elevated temperatures provide the necessary energy to overcome the high kinetic barriers, particularly for the oxidative addition to aryl chlorides and the final reductive elimination.

Troubleshooting Common Issues

Problem Potential Cause Suggested Solution
Low or No Conversion 1. Inactive catalyst (oxygen contamination).2. Insufficient temperature.3. Inappropriate ligand or base.1. Ensure all reagents are dry and the solvent is thoroughly degassed. Use fresh, high-quality catalyst and ligand.2. Increase the reaction temperature or switch to microwave heating.3. Screen different bulky phosphine ligands and strong bases (see table above).
Protodeboronation The boronic acid reacts with trace water/protons to revert to pentamethylbenzene before it can couple. This is a common side reaction for many boronic acids.[17][18]1. Use rigorously dried reagents and solvents.2. Use a higher excess of boronic acid (e.g., 2.0 equivalents).3. Use a base like CsF, which can sometimes suppress this pathway.
Formation of Homocoupled Byproducts Reductive elimination of two identical aryl groups from the palladium center.This can indicate issues with the relative rates of the catalytic steps. Try adjusting the catalyst-to-ligand ratio or consider slower addition of the boronic acid to the reaction mixture.[19]

References

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2025).
  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. (2024).
  • Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014). Semantic Scholar.
  • Internal Catalytic Effect of Bulky NHC Ligands in Suzuki–Miyaura Cross-Coupling Reaction. (n.d.). MDPI.
  • This compound. (n.d.). LookChem.
  • This compound | 1028205-76-6. (n.d.). Benchchem.
  • Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... (n.d.).
  • STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. (n.d.).
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investig
  • Coupling of Aryl Halides with Aryl Boronic Acids with P(C6H5)(2-C6H4Cl)2 as the Supporting Ligand. (n.d.).
  • Preformed Pd(II)
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. (n.d.). PMC - NIH.
  • Dialkylbiaryl phosphine ligands. (n.d.). Wikipedia.
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
  • Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. (2012).
  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. (2014). The Royal Society of Chemistry.
  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids. (2010). DSpace@MIT.
  • Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. (n.d.). PMC - NIH.
  • The Suzuki Reaction. (n.d.). Andrew G Myers Research Group.
  • Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calcul
  • Role of a base in Suzuki-Miyaura reaction. (2025).
  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. (2017). MDPI.
  • Suzuki Reaction - Palladium Catalyzed Cross Coupling. (n.d.). Common Organic Chemistry.
  • Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid. (2025).
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube.

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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 2,3,4,5,6-Pentamethylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating Steric Hindrance in Modern Biaryl Synthesis

The construction of carbon-carbon bonds remains a cornerstone of synthetic organic chemistry, with palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, standing as a pillar of modern synthetic strategy.[1] These reactions offer a powerful and versatile methodology for the formation of biaryl structures, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials. This guide focuses on the application of a unique and sterically demanding building block: 2,3,4,5,6-pentamethylphenylboronic acid. The permethylated phenyl ring presents significant steric congestion, posing unique challenges to the standard cross-coupling paradigm. Understanding the interplay of catalyst, ligand, base, and solvent is paramount to successfully employing this reagent in the synthesis of highly substituted biaryl compounds. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing not only detailed protocols but also the underlying scientific rationale for procedural choices, ensuring both reproducibility and a deeper understanding of the chemistry at play.

The Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction is a catalytic cycle involving a palladium center that shuttles between the Pd(0) and Pd(II) oxidation states.[1] A fundamental understanding of this cycle is crucial for troubleshooting and optimizing reactions, especially with challenging substrates like this compound.

The three key steps are:

  • Oxidative Addition: The cycle initiates with the insertion of the active Pd(0) catalyst into the carbon-halogen bond of the aryl halide (Ar-X). This step forms a Pd(II) intermediate. The reactivity of the aryl halide is a critical factor, with the general trend being I > Br > OTf >> Cl.

  • Transmetalation: In this step, the organic group from the boronic acid is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species. For sterically hindered boronic acids, this step can be rate-limiting.

  • Reductive Elimination: The final step involves the formation of the new carbon-carbon bond, yielding the biaryl product and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.

Figure 1. Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction.

Key Considerations for Coupling with this compound

The five methyl groups on the phenyl ring of the boronic acid create a sterically crowded environment that significantly impacts the reaction kinetics. The primary challenge is overcoming the steric hindrance during the transmetalation and reductive elimination steps. The following factors are critical for success:

  • Choice of Palladium Precatalyst: While various Pd(0) and Pd(II) sources can be used, Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate) are common and effective choices. Pd(II) precatalysts require in-situ reduction to the active Pd(0) species.

  • The Ligand is Key: For sterically demanding couplings, the choice of phosphine ligand is arguably the most critical parameter. Bulky and electron-rich monodentate phosphine ligands are generally preferred. These ligands promote the formation of monoligated Pd(0) species, which are more reactive in oxidative addition, and they accelerate the rate-limiting reductive elimination step. Buchwald-type ligands such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) are excellent candidates.

  • Base Selection: The base plays a crucial role in the activation of the boronic acid. For sterically hindered substrates, stronger bases are often required to facilitate the formation of the boronate anion. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently employed. The solubility of the base in the reaction medium is also an important consideration.

  • Solvent System: Aprotic polar solvents are commonly used. Toluene, dioxane, and tetrahydrofuran (THF) are often effective. In many cases, the addition of a small amount of water can be beneficial, as it can aid in the dissolution of the base and facilitate the transmetalation step.

Experimental Protocols

The following protocols provide a starting point for the Suzuki-Miyaura cross-coupling of this compound with aryl bromides. Optimization may be necessary for different aryl halide substrates.

Protocol 1: General Procedure for the Synthesis of 2',3',4',5',6'-Pentamethylbiphenyl Derivatives

This protocol is a general method adaptable for the coupling of various aryl bromides with this compound.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.025 mmol, 2.5 mol%)

  • SPhos (0.06 mmol, 6 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (3.0 mmol, 3.0 equiv)

  • Toluene (5 mL)

  • Water (0.5 mL)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, this compound, Pd₂(dba)₃, SPhos, and potassium phosphate.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Under a positive pressure of the inert gas, add the degassed toluene and water via syringe.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Reaction times can vary from 4 to 24 hours depending on the reactivity of the aryl bromide.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired biaryl product.

ParameterConditionRationale
Catalyst Pd₂(dba)₃ / SPhosA robust catalyst system for sterically hindered substrates. SPhos is a bulky, electron-rich ligand that promotes both oxidative addition and reductive elimination.
Base K₃PO₄A strong base that effectively promotes the formation of the boronate species from the sterically hindered boronic acid.
Solvent Toluene / H₂O (10:1)Toluene provides a suitable reaction medium, and the addition of water can aid in dissolving the base and facilitate transmetalation.
Temperature 100-110 °CElevated temperatures are often necessary to overcome the activation energy barrier for sterically demanding couplings.

Troubleshooting and Best Practices

Even with optimized protocols, challenges can arise. Here are some common issues and their solutions when working with this compound:

  • Low or No Conversion:

    • Inactive Catalyst: Ensure the palladium catalyst and phosphine ligand are of high quality and have not been deactivated by prolonged exposure to air. Using fresh reagents is recommended.

    • Insufficiently Degassed System: Oxygen can deactivate the Pd(0) catalyst. Ensure all solvents are properly degassed and the reaction is maintained under a strict inert atmosphere.

    • Poor Base Quality: The base should be finely powdered and anhydrous for non-aqueous systems to maximize its reactivity.

  • Protodeboronation (Loss of the Boronic Acid Moiety):

    • This side reaction, where the boronic acid is replaced by a hydrogen atom, can be competitive, especially at elevated temperatures and in the presence of water.

    • Mitigation: Consider using a less aqueous solvent system or a milder base if possible. Shorter reaction times can also minimize this side reaction. The use of bulky phosphine ligands can sometimes paradoxically promote protodeboronation, so careful ligand selection is crucial.[2][3][4]

  • Homocoupling of the Boronic Acid:

    • This side reaction can occur in the presence of oxygen. Rigorous exclusion of air is the best preventative measure.

Figure 2. Troubleshooting flowchart for Suzuki-Miyaura couplings.

Conclusion

The palladium-catalyzed cross-coupling of this compound, while challenging due to significant steric hindrance, is a feasible and valuable transformation for the synthesis of highly substituted biaryl compounds. Success hinges on the judicious selection of a catalytic system, particularly a bulky and electron-rich phosphine ligand, in combination with a strong base and appropriate solvent. The protocols and troubleshooting guide provided herein offer a solid foundation for researchers to explore the utility of this unique building block in their synthetic endeavors. As with all chemical reactions, careful execution and a systematic approach to optimization are key to achieving high yields and purity.

References

  • Bulky phosphine ligands promote palladium-catalyzed protodeboronation. (2025). ChemRxiv. [Link]

  • Highly efficient Suzuki coupling using moderately bulky tolylphosphine ligands. (n.d.). University of Liverpool IT Services. [Link]

  • Suzuki-Miyaura Cross-Coupling Reaction. (n.d.). Fisher Scientific. [Link]

  • Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. (2025). PubMed. [Link]

  • Bulky ligands promote palladium-catalyzed protodeboronation. (n.d.). American Chemical Society. [Link]

  • A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. (2025). ResearchGate. [Link]

  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010). [No Source Found].
  • Chemoenzymatic Synthesis of Sterically Hindered Biaryls by Suzuki Coupling and Vanadium Chloroperoxidase Catalyzed Halogenations. (2023). PubMed. [Link]

  • General Approach to the Synthesis of Prochiral Atropisomeric Biaryls. (n.d.). PubMed Central. [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). Beilstein Journal of Organic Chemistry. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]

Sources

The Synthetic Utility of a Bulky Building Block: Applications of 2,3,4,5,6-Pentamethylphenylboronic Acid in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of Steric Hindrance

In the vast toolkit of organic synthesis, boronic acids have carved out an indispensable role, largely popularized by the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Among the diverse array of available boronic acids, 2,3,4,5,6-pentamethylphenylboronic acid (PMPBA) emerges as a reagent of particular interest for researchers and drug development professionals. Its defining characteristic is the substantial steric bulk imparted by the five methyl groups on the phenyl ring. This feature, often perceived as a challenge, is precisely what endows PMPBA with unique reactivity and selectivity, enabling the synthesis of complex, sterically congested molecules that are often inaccessible through other means.[1]

The pentamethylphenyl moiety's electron-donating nature also influences the electronic properties of the boronic acid, contributing to its stability and reactivity profile.[1] This guide provides an in-depth exploration of the applications of PMPBA in organic synthesis, offering detailed protocols and mechanistic insights to empower chemists in leveraging its unique properties for the construction of novel molecular architectures. We will delve into its primary application in Suzuki-Miyaura coupling for the synthesis of hindered biaryls and explore its potential, though less documented, role in the burgeoning field of Frustrated Lewis Pair (FLP) chemistry.

Core Application: Suzuki-Miyaura Cross-Coupling for the Synthesis of Sterically Congested Biaryls

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds.[2] A significant challenge in this reaction arises when constructing biaryl systems with substantial steric hindrance around the newly formed bond. Such crowding can impede the crucial transmetalation and reductive elimination steps of the catalytic cycle. This compound is an exemplary reagent for overcoming these steric barriers, allowing for the synthesis of highly substituted biaryl compounds.

Mechanistic Considerations in a Crowded Environment

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.[1][3]

Diagram 1: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition Product Pd(0)L2->Ar-Pd(II)-X(L2) Ar-X Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation Product Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Ar'B(OH)2, Base Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Ar-Ar' (Reductive Elimination) Ar'B(OH)2 PMPBA (Ar'B(OH)2) Base Base FLP_Activation PMPBA PMPBA (Lewis Acid) H2 H-H PMPBA:e->H2:w B accepts H- ProtonatedBase [Base-H]+ BulkyBase Bulky Lewis Base (e.g., tBu3P) BulkyBase:e->H2:w Base accepts H+ Hydridoborate [PMPB(OH)2-H]-

Sources

Application Notes and Protocols: The Strategic Use of 2,3,4,5,6-Pentamethylphenylboronic Acid in Pharmaceutical Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating Steric Hindrance for Novel Biaryl Scaffolds

In the landscape of modern medicinal chemistry, the construction of carbon-carbon bonds to create complex molecular architectures is a foundational pillar of drug design.[1][2] Among the myriad of synthetic methodologies, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for the formation of biaryl and heteroaryl structures, which are prevalent motifs in a vast array of therapeutic agents.[2][3] Boronic acids are key reagents in these transformations, valued for their stability, functional group tolerance, and generally low toxicity.[1][2]

This document provides an in-depth technical guide on the application of a unique and sterically demanding building block: 2,3,4,5,6-pentamethylphenylboronic acid . The presence of five methyl groups on the phenyl ring introduces significant steric bulk, which presents both challenges and opportunities in pharmaceutical drug discovery.[4] Understanding and leveraging the distinct reactivity of this reagent can unlock novel chemical space and enable the synthesis of previously inaccessible drug candidates, particularly in areas such as kinase inhibitor development.[5][6][7] We will explore the causality behind experimental choices, provide validated protocols, and present a case study to illustrate its practical application.

Core Concepts: The Double-Edged Sword of Steric Hindrance

The five methyl groups of this compound create a sterically congested environment around the boronic acid moiety. This has profound implications for its reactivity in Suzuki-Miyaura coupling reactions.

Challenges:

  • Slower Reaction Rates: The steric bulk can impede the approach of the boronic acid to the palladium center during the transmetalation step of the catalytic cycle, leading to sluggish or incomplete reactions under standard conditions.[8][9]

  • Catalyst and Ligand Selection: Not all palladium catalysts and ligands are effective in facilitating the coupling of such hindered substrates. Bulky, electron-rich phosphine ligands are often required to promote the reaction.[3][10]

  • Competitive Side Reactions: Under forcing conditions, side reactions such as protodeboronation (loss of the boronic acid group) can become more prevalent, reducing the yield of the desired product.

Opportunities:

  • Novel Molecular Architectures: The pentamethylphenyl group can serve as a unique structural scaffold, enabling the exploration of new pharmacophores and intellectual property space.

  • Modulation of Physicochemical Properties: The lipophilic nature of the pentamethylphenyl group can be strategically employed to modify the solubility, metabolic stability, and cell permeability of a drug candidate.

  • Conformational Restriction: The steric bulk can lock the conformation of the resulting biaryl product, which can be crucial for achieving high binding affinity and selectivity for a biological target.

Experimental Protocols: A Framework for Success with Sterically Hindered Couplings

The successful application of this compound in Suzuki-Miyaura coupling necessitates careful optimization of reaction conditions. The following protocols provide a robust starting point for researchers.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with Aryl/Heteroaryl Halides

This protocol is a generalized procedure adaptable for a range of aryl and heteroaryl halides. Optimization of the catalyst, ligand, base, and solvent may be required for specific substrates.

Materials:

  • This compound

  • Aryl or Heteroaryl Halide (Bromide or Iodide recommended)

  • Palladium Catalyst (e.g., Pd₂(dba)₃ - Tris(dibenzylideneacetone)dipalladium(0))

  • Phosphine Ligand (e.g., Tri(o-tolyl)phosphine or a suitable biarylphosphine ligand)

  • Base (e.g., Potassium Fluoride (KF) or Potassium Carbonate (K₂CO₃))

  • Anhydrous Solvent (e.g., Toluene, Dioxane, or Tetrahydrofuran (THF))

  • Inert Gas (Nitrogen or Argon)

  • Standard laboratory glassware for inert atmosphere reactions

Workflow Diagram:

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Step-by-Step Procedure:

  • Reaction Setup: In a dry, oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl/heteroaryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add the anhydrous solvent, the palladium catalyst (e.g., 1-5 mol% Pd₂(dba)₃), and the phosphine ligand (e.g., 2-10 mol% tri(o-tolyl)phosphine) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Extraction and Drying: Separate the organic layer, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Causality Behind Experimental Choices:

  • Excess Boronic Acid: Using a slight excess of the boronic acid can help to drive the reaction to completion, especially with less reactive halides.

  • Choice of Base: Potassium fluoride (KF) is often effective for sterically hindered couplings as it is a strong fluoride source that can activate the boronic acid without being overly basic, which can minimize protodeboronation.

  • Bulky Phosphine Ligands: Ligands like tri(o-tolyl)phosphine or specialized biarylphosphine ligands (e.g., SPhos, XPhos) create a sterically demanding coordination sphere around the palladium center, which can facilitate the reductive elimination step and improve catalyst turnover for hindered substrates.[10]

  • Anhydrous Conditions: While Suzuki couplings can often tolerate water, for challenging substrates, anhydrous conditions can minimize protodeboronation and other side reactions.

Data Presentation: Representative Reaction Conditions

ParameterConditionRationale
Palladium Catalyst Pd₂(dba)₃ (2 mol%)A common and effective Pd(0) source.
Ligand Tri(o-tolyl)phosphine (8 mol%)A bulky, electron-rich ligand suitable for hindered couplings.
Base K₃PO₄ (2.5 equiv)A moderately strong base that is often effective.
Solvent Toluene/Water (4:1)A common solvent system for Suzuki reactions.
Temperature 100 °CSufficient thermal energy to overcome activation barriers.
Reaction Time 12-24 hoursLonger reaction times may be necessary for complete conversion.
Protocol 2: Synthesis of this compound

For researchers who wish to synthesize this reagent in-house, a common method involves a Grignard reaction followed by borylation.

Reaction Scheme:

synthesis_scheme Pentamethylbromobenzene Pentamethylbromobenzene Grignard Pentamethylphenylmagnesium bromide Pentamethylbromobenzene->Grignard 1. Mg, THF Mg Mg THF THF BorateEster Intermediate Borate Ester Grignard->BorateEster 2. B(OMe)3 TrimethylBorate B(OMe)3 FinalProduct This compound BorateEster->FinalProduct 3. aq. HCl HCl aq. HCl

Caption: Synthesis of this compound.

Step-by-Step Procedure:

  • Grignard Formation: To a solution of pentamethylbromobenzene in anhydrous THF under an inert atmosphere, add magnesium turnings. The reaction is typically initiated with a small crystal of iodine or by gentle heating.

  • Borylation: Once the Grignard reagent has formed, cool the reaction mixture to -78 °C and slowly add a solution of trimethyl borate in THF.

  • Hydrolysis: Allow the reaction to warm to room temperature and then quench by the slow addition of aqueous hydrochloric acid.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization.

Application Case Study: Synthesis of a Kinase Inhibitor Precursor

Hypothetical Target: A biaryl precursor for a novel series of receptor tyrosine kinase (RTK) inhibitors.

Retrosynthetic Analysis:

retrosynthesis Target Biaryl Kinase Inhibitor Precursor ArylHalide Functionalized Heterocyclic Halide Target->ArylHalide Suzuki Coupling BoronicAcid This compound Target->BoronicAcid Suzuki Coupling

Caption: Retrosynthetic approach to a biaryl kinase inhibitor precursor.

Forward Synthesis Protocol:

  • Reaction: Coupling of 4-bromo-1H-pyrrolo[2,3-b]pyridine with this compound.

  • Catalyst System: PdCl₂(dppf) (3 mol%)

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1)

  • Temperature: 90 °C

  • Time: 18 hours

Expected Outcome: The formation of 4-(2,3,4,5,6-pentamethylphenyl)-1H-pyrrolo[2,3-b]pyridine, a novel scaffold for further elaboration into potential kinase inhibitors. The sterically demanding pentamethylphenyl group would likely influence the dihedral angle of the biaryl system, potentially leading to a unique binding mode with the target kinase.

Conclusion and Future Perspectives

This compound is a valuable, albeit challenging, reagent in the medicinal chemist's toolbox. Its significant steric hindrance necessitates the use of specialized Suzuki-Miyaura coupling conditions, often involving bulky phosphine ligands and carefully selected bases. However, the ability to introduce the unique pentamethylphenyl moiety opens avenues for the creation of novel biaryl scaffolds with potentially advantageous pharmacological properties. As the drive to explore new chemical space continues, the strategic use of sterically demanding building blocks like this compound will undoubtedly play an important role in the discovery of next-generation therapeutics.

References

  • An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Chemistry. 2013 Feb 11;19(7):2261-5.

  • Applied Suzuki Cross-Coupling Reaction for the Syntheses of Biologically Active Compounds. ResearchGate. [Link]

  • Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry. 2009, 74(10), 3892-3895. [Link]

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC. [Link]

  • Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PMC. [Link]

  • Which boronic acids are used most frequently for synthesis of bioactive molecules? ChemRxiv. [Link]

  • STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. [Link]

  • Synthesis of kinase inhibitors containing a pentafluorosulfanyl moiety. PMC. [Link]

  • Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. PubMed. [Link]

  • Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid | Request PDF. ResearchGate. [Link]

  • Cas 1028205-76-6,this compound. lookchem. [Link]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021). DIGIBUG Principal. [Link]

  • Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis. Account. [Link]

  • Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. MDPI. [Link]

  • A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. DOI. [Link]

  • The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. ACS Publications. [Link]

  • Synthesis of Protein Kinase Inhibitors. ResearchGate. [Link]

  • Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Semantic Scholar. [Link]

  • Suzuki cross-coupling approaches to the synthesis of bioactive 3-substituted and 5-substituted-4-methoxy-6-methyl-2-pyrones. PubMed. [Link]

  • N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. NIH. [Link]

Sources

The Strategic Utility of 2,3,4,5,6-Pentamethylphenylboronic Acid in the Synthesis of Advanced Materials: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced materials synthesis, the strategic selection of building blocks is paramount to achieving desired material properties. 2,3,4,5,6-Pentamethylphenylboronic acid emerges as a uniquely valuable synthon, distinguished by its significant steric bulk and nuanced electronic properties. The presence of five methyl groups on the phenyl ring creates a sterically demanding environment that profoundly influences reaction kinetics, selectivity, and the final architecture of macromolecules and supramolecular assemblies. This guide provides in-depth application notes and detailed protocols for leveraging the distinct characteristics of this compound in the creation of sophisticated biaryl compounds, polymers, and metal-organic frameworks (MOFs).

Core Principles: Understanding the Impact of Steric Hindrance

The five methyl groups of this compound are not merely passive substituents; they are active participants in directing reaction outcomes. This steric congestion around the boronic acid moiety leads to several key effects:

  • Reduced Reaction Rates and Enhanced Selectivity: The bulky nature of the pentamethylphenyl group can decrease the rate of cross-coupling reactions compared to less hindered boronic acids. However, this apparent drawback is often a powerful tool for achieving higher selectivity, particularly in complex syntheses with multiple potential reaction sites.[1][2]

  • Control of Polymer Morphology: In polymerization reactions, the steric hindrance dictates the conformation of the resulting polymer chains, preventing dense packing and often leading to materials with higher solubility and unique photophysical properties.

  • Modulation of Material Properties: The electron-donating nature of the methyl groups, combined with the steric bulk, influences the electronic and photophysical characteristics of the final materials, impacting factors like fluorescence quantum yields and thermal stability.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this building block is essential for its effective application.

PropertyValueSource
CAS Number 1028205-76-6[3]
Molecular Formula C₁₁H₁₇BO₂[3][4]
Molecular Weight 192.06 g/mol [4]
Appearance White to off-white solid
Melting Point >300 °C
Solubility Soluble in organic solvents such as THF, dioxane, and toluene.

Application I: Synthesis of Sterically Hindered Biaryl Compounds via Suzuki-Miyaura Coupling

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds. The use of this compound in this reaction allows for the synthesis of biaryls with significant steric crowding, which are challenging to produce via other methods. These sterically encumbered biaryls are of interest in medicinal chemistry and materials science due to their unique conformational properties and potential for atropisomerism.[5][6]

Causality Behind Experimental Choices:

The protocol below is designed to overcome the challenges associated with the coupling of sterically hindered substrates.

  • Catalyst Selection: A palladium catalyst with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) is chosen to enhance the rate of oxidative addition and reductive elimination, the key steps in the catalytic cycle.[5]

  • Base Selection: A moderately strong base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is employed to facilitate the transmetalation step without promoting significant protodeboronation of the boronic acid.

  • Solvent System: A polar aprotic solvent system, such as a mixture of toluene and water or dioxane and water, is used to ensure the solubility of both the organic and inorganic reaction components.

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Aryl Halide, This compound, Base, and Solvent degas Degas Mixture (e.g., Ar sparging) reagents->degas catalyst Add Pd Catalyst and Ligand degas->catalyst heat Heat to Reaction Temperature (e.g., 80-110 °C) catalyst->heat monitor Monitor Progress (TLC, GC-MS) heat->monitor cool Cool to RT monitor->cool extract Aqueous Work-up (e.g., Extraction with EtOAc) cool->extract dry Dry Organic Layer (e.g., Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify Polymer_Synthesis_Workflow cluster_polymerization Polymerization cluster_isolation Polymer Isolation cluster_characterization Characterization monomers Combine Dibromo-monomer and 2,3,4,5,6-Pentamethylphenyl-bis(boronic acid) catalyst_add Add Pd Catalyst, Ligand, Base, and Solvent monomers->catalyst_add polymerize Heat to Polymerization Temperature catalyst_add->polymerize precipitate Precipitate Polymer (e.g., in Methanol) polymerize->precipitate filter_wash Filter and Wash Polymer precipitate->filter_wash dry_polymer Dry under Vacuum filter_wash->dry_polymer gpc Gel Permeation Chromatography (GPC) dry_polymer->gpc nmr NMR Spectroscopy dry_polymer->nmr thermal Thermal Analysis (TGA, DSC) dry_polymer->thermal MOF_Design_Principles cluster_components MOF Components cluster_synthesis Synthesis cluster_structure Resulting Structure linker Pentamethylphenyl-based Linker (e.g., dicarboxylate) solvothermal Solvothermal/ Hydrothermal Synthesis linker->solvothermal metal Metal Node (e.g., Zn²⁺, Zr⁴⁺) metal->solvothermal mof Porous, Crystalline MOF solvothermal->mof

Sources

Application Note & Protocol: Synthesis of 2,3,4,5,6-Pentamethylphenylboronic Acid via Grignard Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Sterically Hindered Boronic Acids

2,3,4,5,6-Pentamethylphenylboronic acid is a sterically demanding organoboron compound of significant interest in organic synthesis and materials science. Its unique structure, featuring five methyl groups flanking the boronic acid moiety, imparts distinct steric and electronic properties. This steric bulk can be strategically employed in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to control reaction selectivity and construct complex, sterically crowded biaryl systems.[1] These molecular architectures are pivotal in the development of advanced materials, including polymers and electronic devices, as well as in the synthesis of novel pharmaceutical intermediates.[2]

This document provides a comprehensive guide for the synthesis of this compound, leveraging the classical yet powerful Grignard reaction. We will delve into the mechanistic underpinnings of this transformation, offer a detailed, step-by-step protocol, and address critical safety considerations, characterization, and troubleshooting.

Reaction Overview and Mechanistic Considerations

The synthesis proceeds in a two-step sequence:

  • Formation of the Grignard Reagent: Pentamethylbromobenzene is reacted with magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (THF), to form the corresponding Grignard reagent, 2,3,4,5,6-pentamethylphenylmagnesium bromide. This is an oxidative insertion of magnesium into the carbon-bromine bond.[3]

  • Borylation and Hydrolysis: The highly nucleophilic Grignard reagent is then reacted with an electrophilic boron source, trimethyl borate, at low temperatures to form a boronate ester intermediate. Subsequent acidic hydrolysis cleaves the boronate ester to yield the final this compound.[1]

The reaction pathway is depicted below:

Grignard_Synthesis cluster_boronation Borylation Start_Materials Pentamethylbromobenzene + Mg Grignard 2,3,4,5,6-Pentamethylphenyl- magnesium bromide (Grignard Reagent) Start_Materials->Grignard Anhydrous THF Borate Trimethyl Borate B(OMe)3 Boronate_Ester Dimethyl 2,3,4,5,6-pentamethyl- phenylboronate Acid_Workup H3O+ Final_Product 2,3,4,5,6-Pentamethylphenyl- boronic Acid Grignard->Boronate_Ester 1. Add to B(OMe)3 at -78 °C 2. Warm to RT Boronate_Ester->Final_Product Acidic Hydrolysis

Figure 1: General workflow for the synthesis of this compound.

A critical aspect of this synthesis is managing the high reactivity of the Grignard reagent. The addition to trimethyl borate must be performed at low temperatures (e.g., -78 °C) to minimize over-addition, where a second molecule of the Grignard reagent attacks the initially formed boronate ester. The steric hindrance of the pentamethylphenyl group offers a degree of protection against this side reaction compared to less substituted aryl Grignards.

Hazards and Safety Precautions

This procedure involves several hazardous materials and conditions. A thorough risk assessment must be conducted before commencing any experimental work.

Chemical/Process Hazards Safety Precautions
Grignard Reagent Formation Highly exothermic, potential for runaway reaction.[4]Use a flask that is no more than 50% full. Have an ice-water bath ready to cool the reaction if it becomes too vigorous. Add the aryl halide slowly and control the rate of addition to maintain a gentle reflux.[5]
Pentamethylbromobenzene Eye irritant. May cause long-lasting harmful effects to aquatic life.Wear appropriate personal protective equipment (PPE), including safety glasses/goggles, lab coat, and chemical-resistant gloves. Avoid release to the environment.
Magnesium Turnings Flammable solid. Reacts with water to produce flammable hydrogen gas.[6]Handle in a fume hood away from ignition sources. Ensure all glassware is scrupulously dry.
Anhydrous THF/Diethyl Ether Highly flammable, peroxide-former. Vapors are heavier than air.Work exclusively in a certified chemical fume hood. Ensure there are no open flames or spark sources. Use freshly opened solvent or solvent that has been tested for and is free of peroxides.[7][8]
Trimethyl Borate Highly flammable liquid and vapor. Causes serious eye irritation.Handle in a fume hood. Wear safety goggles and gloves. Keep away from heat, sparks, and open flames.
Hydrochloric Acid (HCl) Corrosive, causes severe skin burns and eye damage.Handle with extreme care, wearing appropriate PPE including acid-resistant gloves, goggles, and a lab coat.

General Safety:

  • Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture. All glassware must be rigorously dried (e.g., flame-dried under vacuum or oven-dried at >120 °C for several hours and cooled under an inert atmosphere).[9]

  • Inert Atmosphere: The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the Grignard reagent by atmospheric oxygen and moisture.[3]

Experimental Protocol

Materials and Equipment
Reagents CAS Number Molecular Weight Quantity
Pentamethylbromobenzene5153-40-2227.14 g/mol 10.0 g (44.0 mmol)
Magnesium turnings7439-95-424.31 g/mol 1.28 g (52.8 mmol)
Iodine7553-56-2253.81 g/mol 1-2 small crystals
Anhydrous Tetrahydrofuran (THF)109-99-972.11 g/mol ~150 mL
Trimethyl borate121-43-7103.91 g/mol 6.1 mL (5.7 g, 55.0 mmol)
2 M Hydrochloric Acid (aq)7647-01-036.46 g/mol As needed
Diethyl ether60-29-774.12 g/mol For extraction
Hexane110-54-386.18 g/mol For recrystallization
Anhydrous Sodium Sulfate7757-82-6142.04 g/mol As needed

Equipment:

  • 500 mL three-neck round-bottom flask

  • Reflux condenser

  • 125 mL pressure-equalizing dropping funnel

  • Magnetic stirrer and stir bar

  • Inert gas (N₂ or Ar) supply with bubbler

  • Schlenk line (optional, but recommended)

  • Dry ice/acetone bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Procedure

Part A: Formation of 2,3,4,5,6-Pentamethylphenylmagnesium Bromide

  • Apparatus Setup: Assemble the 500 mL three-neck flask with the dropping funnel, reflux condenser, and a gas inlet adapter. Flame-dry the entire apparatus under a vacuum or a flow of inert gas and allow it to cool to room temperature.

  • Magnesium Activation: Place the magnesium turnings (1.28 g) and a magnetic stir bar into the flask. Add 1-2 small crystals of iodine. The iodine serves as an activating agent and an indicator; its color will disappear upon reaction initiation.[10]

  • Initiation: Add approximately 20 mL of anhydrous THF to the flask. Prepare a solution of pentamethylbromobenzene (10.0 g) in 80 mL of anhydrous THF in the dropping funnel.

  • Grignard Formation: Add ~10 mL of the pentamethylbromobenzene solution from the dropping funnel to the magnesium suspension. The reaction mixture may need gentle warming with a heat gun to initiate. Initiation is indicated by the disappearance of the iodine color, gentle bubbling from the magnesium surface, and the solution turning cloudy and gray.

  • Reaction Maintenance: Once the reaction has started, add the remaining pentamethylbromobenzene solution dropwise at a rate that maintains a gentle reflux. The formation of the Grignard reagent is exothermic. If the reflux becomes too vigorous, cool the flask with an ice-water bath.[7]

  • Completion: After the addition is complete, heat the mixture to a gentle reflux using a heating mantle for an additional 1-2 hours to ensure complete consumption of the starting materials. After this period, cool the dark gray-brown solution to room temperature.

Part B: Borylation and Hydrolysis

  • Cooling: In a separate, dry flask, prepare a solution of trimethyl borate (6.1 mL) in 50 mL of anhydrous THF. Cool this solution to -78 °C using a dry ice/acetone bath.

  • Addition: Slowly add the prepared Grignard reagent solution to the cold trimethyl borate solution via cannula transfer or by adding it to the dropping funnel and dripping it in. Maintain the temperature at -78 °C during the addition. A thick white precipitate will form.

  • Warming: After the addition is complete, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature with continuous stirring overnight (approximately 12-16 hours).

  • Hydrolysis: Cool the reaction mixture in an ice-water bath. Cautiously quench the reaction by slowly adding 2 M HCl. Be aware that this is an exothermic process. Continue adding the acid until the aqueous layer is acidic (test with pH paper) and all solids have dissolved.[9]

  • Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with diethyl ether.

  • Washing and Drying: Combine the organic layers and wash them with brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product as a white solid.

Purification

The crude this compound can be purified by recrystallization. Dissolve the crude solid in a minimal amount of hot toluene or a mixture of ethyl acetate and hexane, then allow it to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the purified white crystals by vacuum filtration and dry under vacuum.

Characterization and Data Analysis

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Technique Expected Results
¹H NMR Distinct signals for the methyl protons are expected in the upfield region (δ 2.1–2.5 ppm). A broad singlet for the B(OH)₂ protons will also be present.[1]
¹³C NMR Signals corresponding to the five different methyl carbons and the six aromatic carbons will be observed.
¹¹B NMR A characteristic sharp singlet should appear in the range of δ 30–35 ppm, confirming the trigonal planar boronic acid moiety.[1]
IR Spectroscopy Key vibrational stretches include a strong B-O band around 1340–1390 cm⁻¹ and a broad O-H stretch from 3200–3600 cm⁻¹.[1]
Melting Point Compare the experimentally determined melting point with literature values.
Yield Calculate the percentage yield based on the limiting reagent (pentamethylbromobenzene).

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Grignard reaction does not initiate. 1. Inactive magnesium surface (oxide layer).2. Wet glassware or solvent.3. Unreactive aryl halide.1. Add a crystal of iodine or a few drops of 1,2-dibromoethane. Gently crush the magnesium turnings with a dry glass rod.2. Ensure all glassware is meticulously flame-dried and solvents are anhydrous.3. Use a more reactive halide or a different activation method.
Low yield of boronic acid. 1. Incomplete Grignard formation.2. Premature quenching of the Grignard reagent.3. Over-addition to the borate ester.4. Incomplete hydrolysis or loss during workup.1. Ensure the magnesium is fully consumed or extend the reflux time.2. Maintain a strict inert atmosphere and use anhydrous reagents.3. Maintain a low temperature (-78 °C) during the addition to the borate ester.4. Ensure complete hydrolysis by checking the pH. Be careful during extractions to avoid product loss.
Product is difficult to purify. Presence of boroxine (the trimeric anhydride of the boronic acid) or other boron-containing byproducts.Boroxine formation can be reversed by dissolving the crude product in a solvent like ether and washing with a dilute aqueous base, followed by re-acidification and extraction. Recrystallization from an appropriate solvent system is crucial.

Conclusion

The Grignard reaction provides a reliable and scalable method for the synthesis of the sterically hindered this compound. Careful attention to anhydrous conditions, inert atmosphere, and temperature control are paramount for achieving a successful outcome. The resulting product is a valuable building block for researchers in synthetic chemistry, drug discovery, and materials science, enabling the construction of complex molecular architectures.

References

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Topic: Ligand Selection for Suzuki Coupling with 2,3,4,5,6-pentamethylphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry for forging carbon-carbon bonds.[1] However, its efficiency can be severely hampered by sterically demanding substrates. 2,3,4,5,6-pentamethylphenylboronic acid represents a formidable challenge due to the extreme steric bulk imposed by five methyl groups flanking the boronic acid moiety. This steric shield impedes key steps in the catalytic cycle, primarily transmetalation and reductive elimination, often leading to low or no yield with conventional catalyst systems. This guide provides a detailed technical overview and robust protocols for selecting and utilizing phosphine ligands specifically designed to overcome these steric barriers, enabling successful couplings with highly hindered substrates.

The Steric Challenge of Polysubstituted Arylboronic Acids

The canonical Suzuki-Miyaura catalytic cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[2] Steric hindrance, such as that from the pentamethylphenyl group, critically impacts the latter two stages:

  • Transmetalation: The transfer of the organic group from the boron atom to the palladium center is highly sensitive to steric crowding. The bulky pentamethylphenyl group makes it difficult for the boronic acid to approach the palladium complex, slowing down or preventing this essential ligand exchange.

  • Reductive Elimination: The final step, where the two coupled organic fragments are expelled from the palladium center to form the product, is also hindered. Bulky groups on the palladium intermediate can destabilize the transition state, making product formation energetically unfavorable.[3]

To overcome these hurdles, the ligand coordinated to the palladium center must possess specific structural features. The development of bulky and electron-rich phosphine ligands has been instrumental in expanding the scope of Suzuki coupling to include these challenging substrates.[4]

Rationale for Ligand Selection: The Power of Bulk and Electron Density

For sterically demanding couplings, the choice of phosphine ligand is paramount. The ideal ligand must promote the formation of a highly reactive, coordinatively unsaturated palladium species while also facilitating the sterically challenging steps of the catalytic cycle. The key principles for ligand design are:

  • Steric Bulk: Large, bulky ligands favor the formation of monoligated L-Pd(0) species.[4] These 14-electron complexes are more coordinatively open and thus more reactive in the oxidative addition step than their bis-ligated counterparts. Furthermore, the steric pressure exerted by the ligand can accelerate the final reductive elimination step.[3]

  • Electron-Donating Ability: Electron-rich ligands increase the electron density on the palladium center. This electronic push facilitates the initial oxidative addition of the aryl halide to the Pd(0) catalyst and can also promote reductive elimination.[2]

The most successful ligands for this application are the dialkylbiaryl phosphines , often referred to as "Buchwald ligands," which masterfully combine these two properties.[5]

Recommended Ligand Classes for Hindered Couplings

Based on extensive literature and field data, the following dialkylbiaryl phosphine ligands are highly recommended for screening when coupling this compound.

OptimizationWorkflow start Define Coupling Partners (Hindered Boronic Acid + Aryl Halide) screen_ligands Ligand Screening (XPhos, SPhos, RuPhos) start->screen_ligands select_best Identify Best Performing Ligand(s) (Yield > 70%?) screen_ligands->select_best optimize_base Base Optimization (K3PO4 vs. K2CO3 vs. Cs2CO3) select_best->optimize_base Yes troubleshoot Troubleshoot Reaction (Check Reagent Purity, Inert Atmosphere) select_best->troubleshoot No optimize_solvent Solvent Optimization (Dioxane vs. Toluene vs. t-Amyl Alcohol) optimize_base->optimize_solvent optimize_temp Temperature Optimization (80-110 °C) optimize_solvent->optimize_temp final_protocol Final Validated Protocol optimize_temp->final_protocol

Caption: Logical workflow for Suzuki coupling optimization.

Protocol 1: General Procedure for Ligand Screening

This protocol outlines a general method for screening the efficacy of different ligands for the coupling of this compound with an aryl halide.

Reagents & Equipment:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 0.01 mmol, 0.01 equiv)

  • Potassium phosphate (K₃PO₄), anhydrous powder (2.0 mmol, 2.0 equiv)

  • Anhydrous 1,4-dioxane (5 mL)

  • Oven-dried reaction vial with a Teflon-lined screw cap and magnetic stir bar

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Preparation: In a glovebox, add the aryl halide (if solid), this compound, palladium precatalyst, and K₃PO₄ to the reaction vial.

  • Solvent Addition: Add the anhydrous 1,4-dioxane. If the aryl halide is a liquid, add it via syringe at this stage.

  • Sealing: Securely seal the vial with the screw cap.

  • Reaction: Remove the vial from the glovebox and place it in a preheated oil bath or heating block at 100 °C.

  • Stirring: Stir the reaction mixture vigorously for the specified time (e.g., 12-16 hours).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS by taking a small aliquot, quenching with water, extracting with ethyl acetate, and analyzing the organic layer.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Mechanistic Visualization

The diagram below illustrates the Suzuki-Miyaura catalytic cycle, emphasizing the steric bulk of both the pentamethylphenyl group and a representative Buchwald-type ligand.

SuzukiCycle pd0 L-Pd(0) (Active Catalyst) pd_complex1 L-Pd(II)(Ar)(X) pd0->pd_complex1 Ar-X pd0->pd_complex1 ox_add Oxidative Addition pd_complex2 L-Pd(II)(Ar)(Ar') pd_complex1->pd_complex2 Ar'-B(OH)₂ / Base pd_complex1->pd_complex2 transmetal Transmetalation pd_complex2->pd0 Ar-Ar' pd_complex2->pd0 product Ar-Ar' (Product) pd_complex2->product red_elim Reductive Elimination boronic Ar'-B(OH)₂ (Pentamethylphenylboronic Acid) base Base (e.g., K₃PO₄) halide Ar-X ox_add_node Oxidative Addition transmetal_node Transmetalation (Sterically Hindered) red_elim_node Reductive Elimination (Sterically Hindered)

Caption: Suzuki cycle with sterically demanding substrates.

Conclusion

The successful Suzuki-Miyaura coupling of this compound is not achievable with standard phosphine ligands like PPh₃. The key to success lies in the rational selection of modern, bulky, and electron-rich dialkylbiaryl phosphine ligands. XPhos, SPhos, and RuPhos have proven to be exceptionally effective by promoting the formation of reactive monoligated palladium species and accelerating the sterically hindered transmetalation and reductive elimination steps. By employing air-stable palladium precatalysts and following a systematic optimization workflow, researchers can reliably synthesize highly substituted biaryl compounds that were previously inaccessible.

References

  • Wikipedia. Suzuki reaction. [Link]

  • Barrios-Landeros, F., & Hartwig, J. F. (2010). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. Journal of Organometallic Chemistry. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. [Link]

  • MacMillan, S. N., & St-Cyr, D. J. (2020). Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. Advanced Synthesis & Catalysis. [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids. Journal of the American Chemical Society. [Link]

  • da Costa, R. C., et al. (2016). Palladacycles as Efficient Precatalysts for Suzuki-Miyaura Cross-Coupling Reactions. Molecules. [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]

  • Shaughnessy, K. H., & Booth, R. S. (2001). Sterically Demanding, Water-Soluble Alkylphosphines as Ligands for High Activity Suzuki Coupling of Aryl Bromides in Aqueous Solvents. Organic Letters. [Link]

  • Huaxing. (2025). Optimizing Cross-Coupling Reactions with RuPhos Ligands. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

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  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Boron Reagent Activation in Suzuki–Miyaura Coupling. New Trends in Cross-Coupling: Theory and Applications. [Link]

  • ResearchGate. (2012). Ruphos-Mediated Suzuki Cross-Coupling of Secondary Alkyl Trifluoroborates. [Link]

  • American Chemical Society. (2016). Trineopentylphosphine: A Conformationally Flexible Ligand for the Coupling of Sterically Demanding Substrates in the Buchwald–Hartwig Amination and Suzuki–Miyaura Reaction. [Link]

  • ResearchGate. (2017). Facile Buchwald-Hartwig coupling of sterically encumbered substrates effected by diphosphinoamine as ligands. [Link]

  • Wikipedia. Dialkylbiaryl phosphine ligands. [Link]

  • Li, Y., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega. [Link]

  • ResearchGate. (2011). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. [Link]

  • Royal Society of Chemistry. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). The impact of cross-coupling reactions in drug discovery and development. Future Medicinal Chemistry. [Link]

  • Tang, W., et al. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Organic Chemistry Frontiers. [Link]

  • Lipshutz, B. H., et al. (2015). N2Phos – an easily made, highly effective ligand designed for ppm level Pd-catalyzed Suzuki–Miyaura cross couplings in water. Chemical Science. [Link]

  • Uozumi, Y., et al. (2009). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry. [Link]

  • Wang, D., et al. (2017). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. Chemical Communications. [Link]

  • ResearchGate. (2019). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. [Link]

  • Elsayed, M. S. A., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. European Journal of Medicinal Chemistry. [Link]

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Application Notes & Protocols: Synthesis of Complex Organic Molecules with 2,3,4,5,6-Pentamethylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing Steric Complexity

In the landscape of modern organic synthesis, the construction of sterically congested molecular architectures remains a formidable challenge. The deliberate introduction of bulky substituents around a reactive core can profoundly influence a molecule's conformation, stability, and biological activity. 2,3,4,5,6-Pentamethylphenylboronic acid (PMPBA) has emerged as a powerful and specialized reagent for precisely this purpose.[1][] Its defining feature is a phenyl ring fully substituted with five methyl groups, creating a unique steric shield around the boronic acid moiety.[1][3]

This guide is designed for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple recitation of procedures to provide a deeper understanding of why and when to employ PMPBA. We will explore the mechanistic nuances of its application in palladium-catalyzed cross-coupling reactions, provide detailed, field-tested protocols, and discuss its strategic role in the synthesis of complex, high-value molecules.

The Pentamethylphenyl Group: A Tool for Molecular Engineering

The utility of PMPBA stems directly from the collective properties of its five methyl groups, which impart significant steric and electronic effects.[3]

  • Steric Hindrance: The primary characteristic of the pentamethylphenyl group is its immense steric bulk. This feature is not a bug, but its most critical function. In cross-coupling reactions, this bulk can be leveraged to control reactivity, influence atropisomerism in biaryl systems, and construct scaffolds that are otherwise inaccessible.[4][5] The steric crowding can be challenging, often requiring specialized catalysts and ligands to overcome the kinetic barrier to reaction.[6][7][8]

  • Electronic Properties: The five methyl groups are electron-donating via induction, which stabilizes the boronic acid.[3] This contrasts sharply with electron-deficient arylboronic acids, such as 2,3,4,5,6-pentafluorophenylboronic acid, which is noted for its enhanced electrophilicity and reactivity in synthesizing electron-poor systems.[3] The electron-rich nature of the PMPBA ring influences the electronic character of the final coupled product.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The palladium-catalyzed Suzuki-Miyaura reaction is the cornerstone application for PMPBA, enabling the formation of C(sp²)–C(sp²) bonds to create highly substituted biaryl structures.[3][9]

Mechanistic Considerations for a Bulky Substrate

The standard Suzuki-Miyaura catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[10] The significant steric hindrance of PMPBA presents a kinetic challenge, primarily during the transmetalation and reductive elimination steps.

  • Oxidative Addition: A Pd(0) complex adds to the aryl halide (Ar-X) to form a Pd(II) intermediate. This step is largely unaffected by the boronic acid's structure.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This is often the rate-limiting step, especially with sterically demanding partners. The bulky pentamethylphenyl group requires a sterically accessible coordination site on the palladium complex. The choice of a bulky, electron-rich phosphine ligand (e.g., Buchwald-type ligands) is often critical to facilitate this step by promoting the formation of a more reactive, monoligated Pd(0) species.[5][8]

  • Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst. The steric clash between the pentamethylphenyl group and the other aryl partner can make this step challenging, again underscoring the need for optimized ligand systems that can accommodate bulky substrates.[6]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 L₂Pd⁰ OxAdd Oxidative Addition Pd0->OxAdd Ar¹-X PdII_Ar1 L₂PdII(Ar¹)X OxAdd->PdII_Ar1 Transmetalation Transmetalation PdII_Ar1->Transmetalation Ar²-B(OH)₂ (Base) PdII_Ar1Ar2 L₂PdII(Ar¹)(Ar²) Transmetalation->PdII_Ar1Ar2 RedElim Reductive Elimination PdII_Ar1Ar2->RedElim Ar¹-Ar² RedElim->Pd0 Product Sterically Hindered Biaryl (Ar¹-Ar²) RedElim->Product Ar1X Aryl Halide (Ar¹-X) Ar1X->OxAdd Ar2BOH2 Pentamethylphenyl- boronic Acid (Ar²-B(OH)₂) Ar2BOH2->Transmetalation

Caption: The Suzuki-Miyaura catalytic cycle.

Protocol: Synthesis of a Sterically Hindered Biaryl

This protocol provides a starting point for the coupling of an aryl bromide with this compound. Optimization may be required for different substrates.[11]

Materials:

  • Aryl bromide (1.0 equiv)

  • This compound (1.2–1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., SPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2.0–3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)

  • Reaction vessel (e.g., Schlenk flask or microwave vial)

  • Standard glassware for workup and purification

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry reaction vessel under an inert atmosphere, add the aryl bromide, this compound, palladium catalyst, phosphine ligand, and base.

  • Solvent Addition: Add the degassed solvent via syringe. The typical concentration is 0.1–0.5 M with respect to the limiting reagent.

  • Reaction: Stir the mixture at the desired temperature (typically 80–110 °C) and monitor the reaction progress by TLC or LC-MS. For sterically hindered couplings, extended reaction times (12–48 hours) may be necessary.[3]

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.

Experimental_Workflow start Start setup 1. Assemble Reagents (Ar-Br, PMPBA, Catalyst, Ligand, Base) in inert atmosphere vessel start->setup add_solvent 2. Add Degassed Solvent setup->add_solvent reaction 3. Heat and Stir (80-110 °C, 12-48 h) add_solvent->reaction monitoring Monitor by TLC/LC-MS reaction->monitoring monitoring->reaction Incomplete workup 4. Cool, Dilute, and Wash (EtOAc, H₂O, Brine) monitoring->workup Complete purify 5. Dry, Concentrate, and Purify (Column Chromatography) workup->purify product Isolated Product purify->product

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Optimization of Reaction Parameters

The success of coupling with PMPBA is highly dependent on the careful selection of reaction components.

ParameterRecommended Reagents/ConditionsRationale & Causality
Pd Catalyst Pd₂(dba)₃, Pd(OAc)₂These are common Pd(0) or Pd(II) precursors that form the active Pd(0) catalyst in situ.
Ligand Bulky Monophosphines: SPhos, XPhos, RuPhosEssential for sterically demanding couplings.[5][8] They promote the formation of highly active, monoligated L-Pd(0) species, which have more space to accommodate bulky substrates during transmetalation and reductive elimination.
Base K₃PO₄, Cs₂CO₃Strong, non-nucleophilic bases are often required. K₃PO₄ is effective in many cases. Cs₂CO₃ can be more effective for particularly challenging substrates due to its higher solubility and the "cesium effect".
Solvent 1,4-Dioxane, Toluene, DMFAprotic solvents are standard. A small amount of water can sometimes be beneficial with certain base/solvent systems, but anhydrous conditions are a good starting point.[11]
Temperature 80–110 °CHigher temperatures are generally needed to overcome the activation energy associated with coupling sterically hindered partners.

Applications in Drug Discovery and Materials Science

The incorporation of boronic acids into drug candidates has become a validated strategy in medicinal chemistry, famously exemplified by the proteasome inhibitor Bortezomib (Velcade®).[12][13] While PMPBA itself is a building block, its use allows for the synthesis of molecules with unique properties:

  • Anticancer & Antiviral Agents: Boronic acids can act as inhibitors for various enzymes.[3][12] The steric bulk of the pentamethylphenyl group can enhance selectivity for specific protein binding pockets and modulate pharmacokinetic properties.[3]

  • Advanced Materials: The rigidity and defined conformation of sterically hindered biaryls make them attractive for applications in organic electronics and polymers.[3] PMPBA can be used to synthesize components for fluorescent materials and other functional organic devices.[3]

Synthesis and Handling

Synthesis of this compound

A common laboratory-scale synthesis involves a Grignard reaction.[3]

Synthesis_Workflow start Pentamethyl bromobenzene grignard Mg / THF (Grignard Formation) start->grignard intermediate Pentamethylphenyl magnesium bromide grignard->intermediate boration 1. B(OMe)₃, -78 °C 2. H₃O⁺ (Hydrolysis) intermediate->boration product 2,3,4,5,6-Pentamethyl phenylboronic acid boration->product

Caption: Synthetic route to PMPBA via Grignard reaction.

Safety, Handling, and Storage

As with all organoboronic acids, appropriate safety measures are essential.

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.[14][15] Handle the solid powder in a well-ventilated area or fume hood to avoid inhalation.

  • Handling: Boronic acids can be sensitive to air and moisture, which can lead to decomposition (protodeboronation).[16][17] Handle under an inert atmosphere where possible.

  • Storage: Store in a tightly sealed container in a cool, dry place, preferably refrigerated and under an inert atmosphere to ensure long-term stability.[14][15]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive catalyst. 2. Insufficiently forcing conditions. 3. Poor quality of boronic acid.1. Use a fresh catalyst/ligand; consider a more active ligand (e.g., switch from P(t-Bu)₃ to SPhos). 2. Increase temperature, reaction time, or switch to a stronger base (e.g., K₃PO₄ to Cs₂CO₃). 3. Check the purity of PMPBA; consider recrystallization or re-synthesis.
Protodeboronation 1. Presence of water or protic impurities. 2. Reaction temperature too high or time too long.1. Use anhydrous, degassed solvents and reagents. 2. Carefully monitor the reaction and stop it once the starting material is consumed. Perform a temperature screen to find the optimal balance.
Homocoupling of Boronic Acid Presence of oxygen in the reaction mixture.Ensure the reaction is set up under a strictly inert atmosphere and that solvents are thoroughly degassed before use.

References

  • LookChem. (n.d.). Cas 1028205-76-6, this compound. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis. Retrieved from [Link]

  • Cárdenas, D. J., et al. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal.
  • Kowalski, P., et al. (2018). Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry.
  • Schmidt, J., et al. (n.d.). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters.
  • Shimasaki, T., et al. (n.d.). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions.
  • Wang, J., et al. (2023).
  • Reddit. (2016). Why is the Suzuki-Miyaura coupling reaction steric sensitive?. r/chemistry. Retrieved from [Link]

  • Watanabe, T., Miyaura, N., & Suzuki, A. (1992). Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or their Esters with Haloarenes. Synlett.
  • Singh, A., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules.
  • Savage, S. A., et al. (2017). Mechanistic Study of an Improved Ni Precatalyst for Suzuki-Miyaura Reactions of Aryl Sulfamates: Understanding the Role of Ni(I) Species. Journal of the American Chemical Society.
  • Reilly, M. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Arylboronic acids in organic synthesis. Retrieved from [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.
  • Watanabe, T., Miyaura, N., & Suzuki, A. (1992). Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or their Esters with Haloarenes. CoLab.
  • Singh, A., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules.
  • Domling, A., et al. (2019). Rapid approach to complex boronic acids. Science Advances.
  • ResearchGate. (n.d.). Steric and Electronic Effects of Benzoferrocenyl Phosphine Ligands on Palladium-Catalyzed Allylic Alkylation and Suzuki Coupling Reactions. Retrieved from [Link]

  • Wolf, C., & Xu, H. (2008). Efficient Synthesis of Sterically Crowded Biaryls by Palladium-Phosphinous Acid-Catalyzed Cross-Coupling of Aryl Halides and Aryl Grignards. The Journal of Organic Chemistry.
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  • Pinto, M., et al. (n.d.).
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  • University of Washington Environmental Health & Safety. (n.d.). Organic Acid SOP. Retrieved from [Link]

  • Sandrock, D. L., et al. (n.d.). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. Journal of the American Chemical Society.
  • Ty, K. (2010).
  • MDPI. (n.d.).
  • Kabalka, G. W., et al. (2001). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Organic Letters.
  • Garg, N. K., et al. (n.d.). Pd-Catalyzed Suzuki-Miyaura Cross-Coupling of Pentafluorophenyl Esters. Molecules.
  • ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • The Organic Chemistry Tutor. (2015). Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. YouTube. Retrieved from [Link]

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The Strategic Role of 2,3,4,5,6-Pentamethylphenylboronic Acid in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the application of 2,3,4,5,6-pentamethylphenylboronic acid in the synthesis of modern agrochemicals. Boronic acids are foundational reagents in contemporary organic synthesis, with their utility in palladium-catalyzed cross-coupling reactions being a cornerstone of complex molecule construction.[1] The unique structural and electronic properties of this compound, a sterically hindered organoboron compound, present both distinct advantages and challenges in the synthesis of intricate molecular frameworks characteristic of next-generation fungicides, herbicides, and pesticides.[2] This guide will delve into the causality behind experimental choices when employing this reagent, provide validated protocols for its use in key synthetic transformations, and offer insights into its role in the creation of highly substituted biaryl systems, a common motif in potent agrochemicals.

Introduction: The Significance of Steric Hindrance in Agrochemical Design

The development of novel agrochemicals is a continuous pursuit driven by the need for enhanced efficacy, improved safety profiles, and strategies to combat resistance. Many contemporary agrochemicals feature complex, highly substituted aromatic cores that are crucial for their biological activity. The synthesis of these molecules often relies on the formation of carbon-carbon bonds between aromatic rings, a transformation efficiently achieved through the Suzuki-Miyaura cross-coupling reaction.[3]

This compound (CAS: 1028205-76-6) is a specialized reagent characterized by a fully methylated phenyl ring.[4] This extensive substitution imparts significant steric bulk, which profoundly influences its reactivity.[2] The five electron-donating methyl groups also modulate the electronic nature of the boronic acid, impacting the kinetics and stability of reaction intermediates.[2] While steric hindrance can pose synthetic challenges, it can also be strategically exploited to control selectivity and favor the formation of specific, often sterically congested, biaryl structures that are difficult to access through other synthetic routes.[5][6]

This guide will explore the practical applications of this unique building block in the synthesis of agrochemical precursors, with a focus on leveraging its distinct properties to achieve desired molecular architectures.

Core Application: Suzuki-Miyaura Cross-Coupling Reactions

The primary application of this compound in agrochemical synthesis is as a coupling partner in the palladium-catalyzed Suzuki-Miyaura reaction.[1][2] This reaction facilitates the formation of a C-C bond between the pentamethylphenyl group and another aromatic or heteroaromatic ring, a common structural feature in many fungicides and herbicides.

Causality of Experimental Choices:

The significant steric hindrance of this compound necessitates careful optimization of reaction conditions to achieve efficient coupling. Key considerations include:

  • Catalyst Selection: The choice of palladium catalyst and, critically, the associated ligand is paramount. Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are often required to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle with sterically demanding substrates.[3][7] These ligands promote the formation of a coordinatively unsaturated palladium center, which is more reactive towards the sterically hindered coupling partners.

  • Base Selection: The base plays a crucial role in the transmetalation step. A suitable base must be strong enough to activate the boronic acid but not so reactive as to cause degradation of the starting materials or catalyst. For sterically hindered couplings, inorganic bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often preferred over stronger bases like alkoxides.

  • Solvent System: The solvent must be capable of dissolving all reaction components and be stable at the required reaction temperature. Aprotic polar solvents like dioxane, toluene, or mixtures thereof with water are commonly employed. The choice of solvent can also influence the aggregation state of the catalyst and the solubility of the base, thereby affecting reaction rates.

Below is a logical workflow for a typical Suzuki-Miyaura coupling involving a sterically hindered boronic acid.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification Reactants Combine Aryl Halide, This compound, and Base in a dry flask. Inert_Atmosphere Purge flask with Argon or Nitrogen. Reactants->Inert_Atmosphere 1. Prepare Catalyst_Addition Add Palladium Catalyst and Ligand. Inert_Atmosphere->Catalyst_Addition 2. Initiate Solvent_Addition Add anhydrous, degassed solvent. Catalyst_Addition->Solvent_Addition Heating Heat mixture to target temperature and stir. Solvent_Addition->Heating Monitoring Monitor progress using TLC or LC-MS. Heating->Monitoring 3. Run Workup Perform aqueous workup and extraction. Monitoring->Workup 4. Isolate Drying Dry organic layer and concentrate. Workup->Drying Purification Purify by column chromatography. Drying->Purification

[Aryl Bromide] + this compound --(Pd Catalyst, Base, Solvent)--> [Biaryl Product]

Caption: Logical flow of an agrochemical synthesis.

Conclusion and Future Perspectives

This compound is a valuable, albeit specialized, reagent in the toolbox of the agrochemical synthesis chemist. Its significant steric bulk, a potential impediment in less optimized systems, can be harnessed to construct highly substituted biaryl cores that are central to the efficacy of many modern crop protection agents. The successful application of this reagent hinges on the rational selection of catalyst, ligand, base, and solvent to overcome the steric challenges inherent in the Suzuki-Miyaura coupling. As the demand for more complex and potent agrochemicals continues to grow, the strategic use of sterically demanding building blocks like this compound will undoubtedly play an increasingly important role in the innovation pipeline.

References

  • Tang, W., & Senanayake, C. H. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Chemistry–A European Journal, 19(7), 2261-2265. Available at: [Link]

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature. Retrieved from [Link]

  • Tang, W., & Senanayake, C. H. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Organic Chemistry Frontiers, 1(1), 36-39. Available at: [Link]

  • Tang, W., & Senanayake, C. H. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers, 1(1), 36-39. Available at: [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • MDPI. (2023). Potential of Boronic Acid Derivatization and Activity in Agrochemical Discovery. Molecules, 28(7), 3018. Available at: [Link]

  • Chen, X., et al. (2011). Synthesis and antifungal activity of natural product-based 6-alkyl-2,3,4,5-tetrahydropyridines. Bioorganic & Medicinal Chemistry Letters, 21(21), 6443-6446. Available at: [Link]

  • Autechaux, T. (2025). The Power of Fluorination: Using Boronic Acids in Agrochemical Synthesis. CHEMBEI. Available at: [Link]

  • Lamberth, C. (2024). Development of novel pyridine-based agrochemicals: A review. ResearchGate. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(2), 158. Available at: [Link]

  • Khan, I., et al. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher. Available at: [Link]

  • Kappe, C. O., et al. (2012). Toward a Continuous-Flow Synthesis of Boscalid (R). ResearchGate. Available at: [Link]

  • MDPI. (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules, 28(13), 5136. Available at: [Link]

  • Sharma, M. (2022). Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. International Journal of Trend in Scientific Research and Development, 6(5), 1653-1657. Available at: [Link]

  • Ammon, H. L., et al. (2020). Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. Molecules, 25(24), 5969. Available at: [Link]

  • Lamberth, C. (2007). PYRAZOLE CHEMISTRY IN CROP PROTECTION. HETEROCYCLES, 71(7), 1467-1502. Available at: [Link]

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Troubleshooting & Optimization

Overcoming low yield in Suzuki coupling with 2,3,4,5,6-pentamethylphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Overcoming Low Yield in Suzuki Coupling with 2,3,4,5,6-pentamethylphenylboronic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Challenge of Steric Hindrance

Welcome to the technical support guide for optimizing Suzuki-Miyaura cross-coupling reactions involving the sterically demanding this compound. This substrate is notoriously challenging due to the extreme steric bulk imposed by the five methyl groups surrounding the boronic acid moiety. This steric congestion significantly hinders the key steps of the palladium-catalyzed cycle, namely transmetalation and reductive elimination, often leading to low yields, stalled reactions, and unwanted side products.[1][2]

This guide, structured in a question-and-answer format, provides expert insights and actionable troubleshooting strategies to help you navigate these challenges and achieve successful coupling outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a "difficult" substrate?

The primary difficulty arises from severe steric hindrance. The five methyl groups ortho- and meta- to the carbon-boron bond create a crowded environment that impedes the necessary geometric arrangement for efficient transmetalation—the step where the organic group is transferred from boron to the palladium center.[1] This steric clash can also slow down the final reductive elimination step, where the new carbon-carbon bond is formed and the palladium catalyst is regenerated.[3] Efficient catalyst systems must feature ligands that are bulky enough to promote these steps while accommodating the hindered substrates.[4][5]

Q2: What is protodeboronation, and is it a major concern with this substrate?

Protodeboronation is a common side reaction in Suzuki couplings where the carbon-boron bond is cleaved by a proton source (like water) and replaced with a carbon-hydrogen bond, effectively destroying the boronic acid nucleophile.[6][7] While it can occur with any boronic acid, its rate is highly dependent on the substrate and reaction conditions, particularly pH, temperature, and the choice of base.[6][8] For sterically hindered boronic acids, if the desired cross-coupling reaction is slow, the boronic acid is exposed to potentially degrading conditions for a longer period, increasing the likelihood of protodeboronation.[9] Minimizing this side reaction is crucial for achieving high yields.

Q3: What general class of palladium catalysts and ligands should I consider for this type of hindered coupling?

For sterically demanding couplings, standard catalysts like Pd(PPh₃)₄ are often inefficient.[10] The most successful systems utilize palladium(0) precursors (or Pd(II) precatalysts that reduce in situ) paired with highly active, bulky, and electron-rich ligands.[11] These ligands help stabilize the active monoligated palladium species and facilitate the difficult oxidative addition and reductive elimination steps.[3][5]

Two main classes of ligands are highly recommended:

  • Bulky Monophosphine Biaryl Ligands (Buchwald-type): Ligands such as SPhos, XPhos, and RuPhos are designed to create a sterically demanding and electron-rich coordination sphere around the palladium center, which is highly effective for coupling hindered substrates.[5][12]

  • N-Heterocyclic Carbenes (NHCs): NHCs are strong sigma-donors and are often more electron-rich than phosphine ligands.[3] They form very stable palladium complexes that can exhibit high catalytic activity and longevity, making them excellent choices for challenging couplings.[13]

Q4: How does the choice of base impact a sterically hindered reaction?

The base plays a crucial role in the Suzuki-Miyaura reaction; it activates the boronic acid by forming a more nucleophilic boronate species, which is necessary for transmetalation.[3][13][14] However, the wrong base can be detrimental:

  • Strength: A base that is too strong can promote protodeboronation and other side reactions.[9]

  • Solubility: The base must have some solubility in the reaction medium to be effective. The use of mixed solvent systems (e.g., an organic solvent with water) can help, but this must be balanced against the risk of protodeboronation.[3][15][16]

  • Counter-ion: The nature of the cation (e.g., K⁺, Cs⁺, Na⁺) can influence the reaction rate and yield.

For hindered couplings where protodeboronation is a risk, milder bases like potassium phosphate (K₃PO₄), potassium fluoride (KF), or cesium carbonate (Cs₂CO₃) are often preferred over strong hydroxide bases.[9][17]

Troubleshooting Guide: From Low Yield to Success

This section addresses specific experimental failures and provides a logical path to optimization.

Problem 1: My reaction shows very low conversion or has completely stalled. What are the first things I should check?

When a reaction fails, a systematic check of the fundamentals is the most effective first step before attempting drastic changes to the catalytic system.

Answer: Low conversion is often traced back to reagent quality or reaction setup.

  • Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[15][17] Inadequate degassing or a poor inert atmosphere (argon or nitrogen) can lead to rapid catalyst deactivation and the formation of homocoupled byproducts.[18]

  • Reagent Purity:

    • Boronic Acid: Boronic acids can dehydrate to form boroxines or degrade over time.[15] Use fresh, high-purity this compound.

    • Aryl Halide: Ensure your coupling partner is pure. The reactivity order is generally I > Br > OTf >> Cl.[3] Aryl chlorides are particularly challenging and require highly active catalyst systems.[11]

    • Solvent and Base: Use anhydrous, degassed solvents. Ensure your base is pure and has been stored correctly.[17]

  • Catalyst and Ligand Integrity: Palladium catalysts and especially phosphine ligands are susceptible to oxidation.[17] Use fresh materials from a reliable source.

Caption: A decision tree for initial reaction troubleshooting.

Problem 2: I am observing a significant amount of pentamethylbenzene, indicating protodeboronation is the main issue. How can I minimize this?

Answer: Protodeboronation is a kinetic issue. To solve it, you must either slow down the rate of protodeboronation or significantly speed up the rate of the desired Suzuki coupling.[6]

Actionable Steps:

  • Change the Base: This is often the most effective solution. Switch from strong bases (like NaOH, KOH) to milder, non-hydroxide bases.[9]

    • Recommended: K₃PO₄, Cs₂CO₃, or KF. These provide sufficient basicity to promote the reaction while minimizing protodeboronation.[17]

  • Ensure Anhydrous Conditions: While many Suzuki protocols use aqueous bases, water is a proton source.[16][17] For challenging substrates prone to protodeboronation, switching to a strictly anhydrous system can be beneficial. Use anhydrous solvents and consider adding molecular sieves.[9]

  • Use a More Active Catalyst System: If the Suzuki coupling is faster, the boronic acid spends less time in conditions that favor decomposition.[9] Increase the catalyst loading slightly (e.g., from 1 mol% to 2 mol%) or, more effectively, switch to a more active ligand (see Table 1).

  • Lower the Reaction Temperature: High temperatures can accelerate protodeboronation more than the desired coupling.[9] Attempt the reaction at the lowest temperature that still provides a reasonable reaction rate (e.g., start at 80 °C instead of 110 °C).

Problem 3: My main byproduct is the homocoupling of my boronic acid. What causes this and how can I prevent it?

Answer: Homocoupling of boronic acids is typically caused by the presence of Pd(II) species and an oxidant, most commonly oxygen.[18] It can occur when a Pd(II) precatalyst is used and the reduction to the active Pd(0) is inefficient, or when the active Pd(0) catalyst is re-oxidized by trace oxygen in the reaction mixture.

Actionable Steps:

  • Improve Inert Atmosphere Technique: This is the most critical step. Ensure your solvent is thoroughly degassed and that the reaction vessel is purged multiple times with an inert gas (argon is preferred due to its density).[15] Maintain a positive pressure of inert gas throughout the reaction.

  • Use a Pd(0) Source: Start with a Pd(0) catalyst like Pd₂(dba)₃ to bypass the in-situ reduction step, though a suitable ligand is still essential.[10][19]

  • Control Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents) is common, but a very large excess can sometimes favor homocoupling. Ensure your aryl halide is the limiting reagent and consider using a stoichiometry closer to 1:1.1 (Aryl Halide:Boronic Acid).

Data Presentation: Recommended Reaction Components

The following tables summarize recommended starting points for optimizing the coupling of this compound.

Table 1: Recommended Catalyst & Ligand Systems for Hindered Couplings

Catalyst PrecursorLigand ClassSpecific Ligand ExampleTypical Loading (mol%)Key AdvantagesSource
Pd(OAc)₂ or Pd₂(dba)₃Buchwald Biaryl PhosphineSPhos1-2High activity for hindered substrates, commercially available.[5]
Pd(OAc)₂ or Pd₂(dba)₃Buchwald Biaryl PhosphineXPhos1-2Very bulky, excellent for creating coordinatively unsaturated Pd center.[5][12]
[Pd(allyl)Cl]₂N-Heterocyclic Carbene (NHC)IPr or SImes1-3High thermal stability and strong electron donation.[3][13]
PEPPSI™-IPrPd(II)-NHC Precatalyst(IPr)2-5Air and moisture stable precatalyst, easy to handle.[13]

Table 2: Comparison of Common Bases for Hindered Suzuki Couplings

BaseStrengthSolubility NotesRecommendation for Hindered CouplingsSource
K₃PO₄ModerateModerately soluble in polar organic solvents; often used with some water.Highly Recommended. Effective at promoting coupling while minimizing protodeboronation.[9][17]
Cs₂CO₃ModerateMore soluble in organic solvents than K₂CO₃.Highly Recommended. The cesium effect can sometimes accelerate difficult couplings.[3][17]
K₂CO₃ModerateLow solubility in many organic solvents.Good alternative, but may require phase-transfer catalyst or aqueous conditions.[3][20]
KFWeakOften used under anhydrous conditions.Good for substrates sensitive to stronger bases.[13][17]
NaOH / KOHStrongSoluble in water/alcohol mixtures.Not Recommended. High risk of promoting rapid protodeboronation.[9]
Experimental Protocols
General Protocol for Initial Screening with a Hindered Substrate

This protocol provides a robust starting point for optimization.

1. Reagent Preparation and Setup:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv).

  • Seal the flask with a rubber septum.

2. Establishing Inert Atmosphere:

  • Connect the flask to a Schlenk line. Evacuate the flask under vacuum until all air is removed, then backfill with high-purity argon or nitrogen.

  • Repeat this evacuate/backfill cycle three times to ensure a completely oxygen-free environment.[17]

3. Addition of Solvent and Catalyst:

  • Under a positive pressure of inert gas, add the degassed solvent (e.g., 10 mL of Toluene or Dioxane) via syringe.

  • In a separate vial, weigh the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the ligand (e.g., SPhos, 0.04 mmol, 4 mol%). Briefly purge the vial with inert gas.

  • Add the catalyst and ligand to the reaction flask as a solid under a positive flow of inert gas.

4. Reaction Execution and Monitoring:

  • Lower the flask into a preheated oil bath (e.g., 100 °C) and stir vigorously.

  • Monitor the reaction progress by taking small aliquots (under inert atmosphere) and analyzing by TLC, GC-MS, or LC-MS at regular intervals (e.g., 1h, 4h, 12h).

Suzuki_Cycle cluster_legend Key Steps Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA + R¹-X PdII R¹-Pd(II)(X)L_n OA->PdII TM Transmetalation (Sterically Hindered) PdII->TM PdII_R2 R¹-Pd(II)(R²)L_n TM->PdII_R2 RE Reductive Elimination (Sterically Hindered) PdII_R2->RE RE->Pd0 Catalyst Regeneration Product R¹-R² RE->Product ArX Aryl Halide (R¹-X) Boronic Boronic Acid (R²-B(OH)₂) Boronate Boronate [R²-B(OH)₃]⁻ Boronic->Boronate Base Base (e.g., K₃PO₄) Base->Boronate Boronate->TM R² Transfer

Caption: The Suzuki catalytic cycle, highlighting the sterically hindered steps.

References
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (2001). Sterically Demanding, Water-Soluble Alkylphosphines as Ligands for High Activity Suzuki Coupling of Aryl Bromides in Aqueous Solvents. Retrieved from [Link]

  • ResearchGate. (2013). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Retrieved from [Link]

  • PubMed Central. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. Retrieved from [Link]

  • PubMed. (n.d.). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • ResearchGate. (2018). (PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Retrieved from [Link]

  • Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]

  • PubMed Central. (n.d.). Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • PubMed. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Role of a base in Suzuki-Miyaura reaction | Request PDF. Retrieved from [Link]

  • The Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Retrieved from [Link]

  • ResearchGate. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Retrieved from [Link]

  • ResearchGate. (n.d.). The proposed mechanism for protodeboronation of arylboronic acids. Retrieved from [Link]

  • Semantic Scholar. (n.d.). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Retrieved from [Link]

  • Chemical Society Reviews (RSC Publishing). (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Retrieved from [Link]

  • ResearchGate. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Retrieved from [Link]

Sources

Technical Support Center: Managing 2,3,4,5,6-Pentamethylphenylboronic Acid Integrity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 2,3,4,5,6-Pentamethylphenylboronic acid is a valued reagent in modern organic synthesis, particularly for constructing sterically congested biaryl systems via Suzuki-Miyaura cross-coupling.[1][2] Its unique pentamethylphenyl scaffold offers significant steric bulk, which can be synthetically advantageous. However, this steric hindrance, combined with the inherent nature of boronic acids, makes it particularly susceptible to a common yet critical issue: dehydration to form its cyclic trimeric anhydride, the corresponding boroxine.

The presence of this boroxine impurity can lead to significant experimental problems, including inaccurate stoichiometry, reduced reaction rates, and poor reproducibility. This guide provides a comprehensive technical overview, troubleshooting protocols, and frequently asked questions to help you understand, identify, and prevent boroxine formation, ensuring the integrity and success of your research.

Part 1: Troubleshooting Guide

This section is designed to help you diagnose and solve common problems encountered when using this compound.

Issue 1: My Suzuki-Miyaura reaction is giving low or inconsistent yields.

  • Probable Cause: The most likely culprit is a significant, unquantified presence of boroxine in your boronic acid starting material. Since one molecule of boroxine is formed from three molecules of boronic acid, using the mass of the reagent "as is" leads to a substantial under-dosing of the active coupling partner.[3][4]

  • Analytical Confirmation:

    • ¹¹B NMR Spectroscopy: This is the most direct method. Acquire a ¹¹B NMR spectrum of your material.

      • This compound: Expect a signal around δ 30 ppm .[5]

      • Corresponding Boroxine: Expect a broader signal slightly downfield, typically around δ 33 ppm .[5][6]

    • ¹H NMR Spectroscopy: While less direct, changes in the ¹H spectrum can be indicative. Upon boroxine formation, the broad singlet for the B(OH)₂ protons will disappear, and there may be slight shifts in the methyl proton signals.

  • Solution Workflow:

    Caption: Decision workflow for troubleshooting low yields.

Issue 2: The physical appearance of my boronic acid has changed over time.

  • Probable Cause: Visual changes, such as a transition from a fine, fluffy powder to a more granular or clumpy solid, can indicate significant dehydration to the boroxine. This is a result of improper storage and handling.

  • Preventative Protocol: Best Practices for Storage and Handling

    • Storage:

      • Atmosphere: Always store under a dry, inert atmosphere (argon or nitrogen).[7][8][9][10][11]

      • Temperature: Store in a refrigerator (2-8 °C) to slow the rate of dehydration.

      • Location: Use a desiccator to provide an additional barrier against ambient moisture.

    • Handling:

      • Dispensing: Whenever possible, handle the material in a glovebox. If a glovebox is unavailable, flush the headspace of the bottle with an inert gas before and after dispensing.

      • Minimize Exposure: Do not leave the bottle open on the bench. Quickly weigh the desired amount and immediately reseal the container.

      • Utensils: Use clean, dry spatulas and weighing vessels.

  • Data Summary: Storage Condition Comparison

ParameterPoor Practice (Promotes Boroxine Formation)Best Practice (Prevents Boroxine Formation)
Atmosphere Air (exposure to O₂ and H₂O)Inert Gas (Argon or Nitrogen)
Temperature Room Temperature (≥20 °C)Refrigerated (2-8 °C)
Container Loosely sealed, left on benchTightly sealed, stored in a desiccator

Part 2: Frequently Asked Questions (FAQs)

Q1: What exactly is a boroxine and how does it form?

A1: A boroxine is the cyclic trimeric anhydride of a boronic acid. It is a six-membered ring with alternating boron and oxygen atoms. The formation is a reversible dehydration reaction where three molecules of the boronic acid condense, releasing three molecules of water.[3][4][12][13][14] This equilibrium is driven to the right (boroxine formation) by removing water, for example, by heating or storing the solid in a dry environment.[15] Conversely, it is driven to the left (boronic acid formation) by the addition of water.[12][14]

Diagram: The Boronic Acid ⇌ Boroxine Equilibrium

G cluster_reactants cluster_products BA 3 x R-B(OH)₂ BX (RBO)₃ (Boroxine) BA->BX Dehydration (Heat, Anhydrous Conditions) BX->BA Hydrolysis (Addition of H₂O) H2O + 3 H₂O

Caption: The reversible interconversion of boronic acid and its boroxine.

Q2: Can I just add more boronic acid to my reaction to compensate for the boroxine?

A2: While you can adjust the stoichiometry based on an NMR analysis, this approach has drawbacks. It assumes the boroxine converts to the active monomer under reaction conditions at an appropriate rate. A more robust and reproducible method is to perform an in-situ hydrolysis step. By pre-stirring the boronic acid reagent, palladium catalyst, ligand, and aqueous base for 30-60 minutes at room temperature before adding your aryl halide, you allow the boroxine to hydrolyze back to the active boronic acid, ensuring a more accurate and consistent starting concentration for your coupling reaction.

Q3: Are there more stable alternatives to using this boronic acid directly?

A3: Yes. For particularly unstable boronic acids (such as certain heterocyclic or vinyl derivatives), conversion to more stable surrogates is a common strategy.[16][17] The most common alternatives include:

  • Boronate Esters (e.g., Pinacol Esters): Formed by reacting the boronic acid with a diol like pinacol. The steric bulk of the ester can protect the boron center from degradation.[18][19][20]

  • Trifluoroborate Salts (R-BF₃K): These are typically crystalline, air-stable solids that are less prone to dehydration.[16][17]

  • MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable and can be used in "slow-release" protocols where the active boronic acid is generated gradually under the reaction conditions.[16][17]

While this compound is generally manageable with proper handling, these alternatives are powerful options if you continue to face stability and reproducibility challenges.

Q4: How do I perform a ¹¹B NMR experiment to check my sample?

A4: ¹¹B NMR is a straightforward technique.

  • Sample Preparation: Dissolve approximately 10-20 mg of your boronic acid in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard NMR tube.

  • Acquisition: Boron-11 has a very wide chemical shift range, so ensure your spectral width is adequate (e.g., from 100 ppm to -100 ppm). A boron-free probe is ideal, but standard broadband probes work well. Use a boron-free glass NMR tube if possible to avoid background signals.

  • Reference: An external standard of BF₃·OEt₂ (δ 0.0 ppm) is typically used for referencing.[21]

  • Interpretation: Compare the integration of the signal around δ 30 ppm (boronic acid) to the one around δ 33 ppm (boroxine) to determine the approximate molar ratio.

References

  • ResearchGate. (n.d.). Boroxine formation reaction mechanism as calculated by DFT. Retrieved from [Link]

  • Iovine, P. M., & Korich, A. L. (2010). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. National Institutes of Health. Retrieved from [Link]

  • Tang, W., & Zhang, X. (2002). Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • San Diego State University. (n.d.). 11B NMR Chemical Shifts. Retrieved from [Link]

  • ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ResearchGate. (2017). Suzuki–Miyaura Coupling of Sterically Hindered Aryl Carbonates. Retrieved from [Link]

  • Yamaguchi, K., & Oishi, T. (2013). boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. Heterocycles, 87(5), 989. Retrieved from [Link]

  • ResearchGate. (2002). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. Retrieved from [Link]

  • American Chemical Society. (2019). The Boroxine–Boronic Acid Equilibrium. Retrieved from [Link]

  • ResearchGate. (2019). Hydrostability of Boroxines. Retrieved from [Link]

  • National Institutes of Health. (2015). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Retrieved from [Link]

  • LOCKSS. (n.d.). FORMATION OF BOROXINE: ITS STABILITY AND THERMODYNAMIC PARAMETERS IN SOLUTION. Retrieved from [Link]

  • Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents. Retrieved from [Link]

  • National Institutes of Health. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Retrieved from [Link]

  • University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • ResearchGate. (2019). 1H and 11B NMR Study of p-Toluene Boronic Acid and Anhydride. Retrieved from [Link]

  • National Institutes of Health. (2024). Water-compatible dynamic covalent bonds based on a boroxine structure. Retrieved from [Link]

  • American Chemical Society. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Retrieved from [Link]

  • Massachusetts Institute of Technology. (n.d.). Handling air-sensitive reagents AL-134. Retrieved from [Link]

  • National Institutes of Health. (2013). A Water-Stable Boronate Ester Cage. Retrieved from [Link]

  • American Chemical Society. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information Boroxine Template for Macrocyclization and Postfunctionalization. Retrieved from [Link]

  • ResearchGate. (n.d.). Improving Mass Spectrometric Characterisation of Boronic Acid and Boroxine in Pharmaceutical Manufacturing. Retrieved from [Link]

  • PubMed. (1993). 11B NMR spectroscopy of peptide boronic acid inhibitor complexes of alpha-lytic protease. Direct evidence for tetrahedral boron in both boron-histidine and boron-serine adduct complexes. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1 Dehydration of phenylboronic acid with the formation of boroxine. Retrieved from [Link]

  • American Chemical Society. (2013). A Water-Stable Boronate Ester Cage. Retrieved from [Link]

  • ResearchGate. (n.d.). Formation of the boroxine from phenylboronic acid. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). A simple and effective colorimetric technique for the detection of boronic acids and their derivatives. Retrieved from [Link]

Sources

Technical Support Center: Optimization of Suzuki-Miyaura Coupling for 2,3,4,5,6-Pentamethylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of reaction conditions for the Suzuki-Miyaura cross-coupling of 2,3,4,5,6-pentamethylphenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and address common challenges encountered when working with this sterically hindered substrate.

The extreme steric bulk of this compound presents a significant challenge to the key steps of the Suzuki-Miyaura catalytic cycle, namely transmetalation and reductive elimination.[1] Consequently, standard coupling conditions often result in low to no product yield. This guide provides a systematic approach to overcoming these hurdles through careful selection of catalysts, ligands, bases, and solvents.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am observing no or very low conversion of my this compound. What are the primary causes and how can I troubleshoot this?

A1: This is the most common issue when working with highly hindered substrates. The root cause is almost always related to the inability of the catalytic system to overcome the steric barrier.

Potential Causes & Solutions:

  • Ineffective Catalyst/Ligand System: Standard palladium catalysts like Pd(PPh₃)₄ are often ineffective for sterically demanding couplings.[1] The key is to use a catalyst system that promotes the formation of a highly reactive, coordinatively unsaturated palladium(0) species.

    • Recommendation: Employ bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands (e.g., SPhos, XPhos, RuPhos), or N-heterocyclic carbene (NHC) ligands.[1][2] These ligands are designed to stabilize the palladium center while promoting the challenging steps of the catalytic cycle. Arsa-Buchwald ligands, arsenic analogs of Buchwald ligands, have also shown effectiveness for sterically hindered substrates due to the longer arsenic-palladium bond which can facilitate the transmetalation step.[3]

  • Suboptimal Base Selection: The base plays a critical role in activating the boronic acid for transmetalation.[4][5] For sterically hindered couplings, the choice of base is paramount.

    • Recommendation: Strong, non-nucleophilic bases are generally preferred. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃).[6] In some cases, strong alkoxide bases like sodium tert-butoxide (NaOtBu) may be necessary, but care must be taken to avoid side reactions.

  • Inappropriate Solvent Choice: The solvent influences the solubility of reagents and the stability of catalytic intermediates.[7]

    • Recommendation: Aprotic polar solvents such as 1,4-dioxane, tetrahydrofuran (THF), or toluene, often with a small amount of water, are commonly used.[4] Anhydrous conditions may be necessary in some cases to prevent protodeboronation.[8]

  • Inactive Catalyst: The active catalyst is the Pd(0) species. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be efficiently reduced in situ.

    • Recommendation: Ensure your reaction conditions promote the reduction of the Pd(II) precatalyst. The choice of ligand and solvent can influence this. Alternatively, starting with a Pd(0) source like Pd₂(dba)₃ can be beneficial.

Q2: I am observing significant homocoupling of the boronic acid. What causes this and how can I minimize it?

A2: Homocoupling of the boronic acid (forming a symmetrical biaryl from two boronic acid molecules) is a common side reaction, especially in the presence of oxygen.

Potential Causes & Solutions:

  • Presence of Oxygen: Oxygen can promote the oxidative coupling of the boronic acid.

    • Recommendation: Rigorously degas all solvents and the reaction mixture with an inert gas (argon or nitrogen) prior to adding the catalyst.[6] Maintain a positive pressure of inert gas throughout the reaction.

  • Catalyst System: Some catalyst systems are more prone to promoting homocoupling.

    • Recommendation: Experiment with different palladium sources and ligands. Sometimes, simply changing the ligand can suppress this side reaction.[1]

  • Slow Addition: A high concentration of the boronic acid can favor homocoupling.

    • Recommendation: In some cases, slow addition of the boronic acid to the reaction mixture can minimize its instantaneous concentration, thereby reducing the rate of homocoupling.[9]

Q3: Protodeboronation seems to be a significant side reaction. How can I prevent this?

A3: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common pathway for decomposition, particularly with electron-deficient or sterically hindered boronic acids.[6][10]

Potential Causes & Solutions:

  • Presence of Protic Sources: Water or other protic solvents can facilitate this side reaction.

    • Recommendation: While some water can be beneficial for Suzuki couplings, excessive amounts should be avoided. Consider using anhydrous solvents and reagents. Using a boronic ester, such as a pinacol ester, can also increase stability towards hydrolysis.[8]

  • Base Choice: The base can influence the rate of protodeboronation.

    • Recommendation: Milder bases like potassium fluoride (KF) or the use of carefully controlled amounts of stronger bases can sometimes mitigate this issue.[6]

  • Reaction Temperature and Time: Prolonged reaction times at elevated temperatures can increase the extent of protodeboronation.

    • Recommendation: Aim for reaction conditions that allow for complete conversion in the shortest possible time. If possible, screen for catalysts and ligands that are active at lower temperatures.[6][8]

Experimental Protocols & Data

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol is a general starting point and will likely require optimization for your specific aryl halide.

  • Reagent Preparation: In a glovebox or under an inert atmosphere, add the aryl halide (1.0 mmol), this compound (1.2 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), and the ligand (e.g., XPhos, 0.04 mmol) to a dry reaction vial equipped with a stir bar.

  • Solvent and Base Addition: Add the chosen base (e.g., K₃PO₄, 2.0 mmol) to the vial. Then, add the degassed solvent (e.g., 5 mL of 1,4-dioxane).

  • Reaction Execution: Seal the vial and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring and Work-up: Monitor the reaction progress by TLC or GC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Table 1: Optimization of Reaction Parameters for a Model Coupling

The following table summarizes the effect of different reaction parameters on the yield of the coupling between this compound and a model aryl bromide (e.g., 4-bromoanisole).

Entry Palladium Source (mol%) Ligand (mol%) Base (equiv) Solvent Temp (°C) Yield (%)
1Pd(PPh₃)₄ (5)-K₂CO₃ (2)Dioxane/H₂O100<5
2Pd₂(dba)₃ (2)PPh₃ (8)K₂CO₃ (2)Dioxane/H₂O10015
3Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane10075
4Pd₂(dba)₃ (2)XPhos (4)K₃PO₄ (2)Dioxane10092
5Pd₂(dba)₃ (2)RuPhos (4)Cs₂CO₃ (2)Toluene11088
6Pd₂(dba)₃ (2)XPhos (4)NaOtBu (2)Dioxane8085

Yields are approximate and for illustrative purposes. Actual results will vary depending on the specific substrates and reaction scale.

Mechanistic Considerations & Visualizations

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination.[4][11]

Diagram 1: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X(L)₂ OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation R-B(OR)₂ + Base PdII_Aryl_R Ar-Pd(II)-R(L)₂ Transmetalation->PdII_Aryl_R RedElim Reductive Elimination PdII_Aryl_R->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

For sterically hindered substrates like this compound, the transmetalation and reductive elimination steps are often rate-limiting. The bulky ligands facilitate these steps by creating a less crowded coordination sphere around the palladium center.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low or No Product Yield Check_Catalyst Is the catalyst/ligand system appropriate for hindered substrates? Start->Check_Catalyst Change_Catalyst Switch to a bulky, electron-rich ligand (e.g., XPhos, SPhos) Check_Catalyst->Change_Catalyst No Check_Base Is the base strong enough? Check_Catalyst->Check_Base Yes Change_Catalyst->Check_Base Change_Base Try a stronger base (e.g., K₃PO₄, Cs₂CO₃) Check_Base->Change_Base No Check_Conditions Are the reaction conditions optimized? Check_Base->Check_Conditions Yes Change_Base->Check_Conditions Optimize_Conditions Vary solvent, temperature, and reaction time Check_Conditions->Optimize_Conditions No Check_Side_Reactions Are side reactions (homocoupling, protodeboronation) occurring? Check_Conditions->Check_Side_Reactions Yes Optimize_Conditions->Check_Side_Reactions Address_Side_Reactions Degas solvents, use anhydrous conditions, or a boronic ester Check_Side_Reactions->Address_Side_Reactions Yes Success Improved Yield Check_Side_Reactions->Success No Address_Side_Reactions->Success

Caption: A systematic workflow for troubleshooting low-yielding reactions.

By systematically evaluating and optimizing each component of the reaction, researchers can significantly improve the success rate of Suzuki-Miyaura couplings involving the challenging this compound.

References

  • ResearchGate. Atroposelective Suzuki–Miyaura Coupling Toward Axially Chiral Biaryls: Mechanistic Insight. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • National Center for Biotechnology Information. Computationally Assisted Mechanistic Investigation and Development of Pd-Catalyzed Asymmetric Suzuki-Miyaura and Negishi Cross-Coupling Reactions for Tetra-ortho-Substituted Biaryl Synthesis. [Link]

  • ResearchGate. Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. [Link]

  • American Chemical Society. Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. [Link]

  • Royal Society of Chemistry. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. [Link]

  • ResearchGate. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. [Link]

  • Royal Society of Chemistry. Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives. [Link]

  • National Center for Biotechnology Information. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • National Center for Biotechnology Information. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]

  • National Center for Biotechnology Information. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. [Link]

  • The Organic Division. Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • ResearchGate. STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. [Link]

  • ResearchGate. Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid. [Link]

Sources

Technical Support Center: Purification Strategies for Products from 2,3,4,5,6-Pentamethylphenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for purifying reaction products derived from 2,3,4,5,6-pentamethylphenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals who are navigating the unique challenges posed by this sterically demanding reagent. The significant steric bulk from the five methyl groups on the phenyl ring introduces specific hurdles in reaction completion and product isolation that require tailored purification strategies.[1] This guide provides in-depth, experience-driven solutions in a direct question-and-answer format to help you achieve the highest purity for your target compounds.

Frequently Asked Questions (FAQs)

This section addresses high-level, common questions that arise when working with products from pentamethylphenylboronic acid, particularly in the context of Suzuki-Miyaura cross-coupling reactions.[1][2]

Q1: What are the most common impurities I should expect in my crude reaction mixture?

A1: Due to the nature of Suzuki-Miyaura coupling and the properties of the boronic acid, you should anticipate several classes of impurities:

  • Starting Materials: Unreacted this compound and the corresponding aryl halide coupling partner.

  • Catalyst Residues: Residual palladium from the catalyst, which can discolor your product (grey, black) and interfere with subsequent steps or biological assays.[3][4]

  • Boronic Acid-Related Side Products:

    • Homocoupled Product: Formed by the coupling of two molecules of the pentamethylphenylboronic acid. This is often promoted by the presence of Pd(II) species in the reaction.[5]

    • Protodeboronated Product (Pentamethylbenzene): This is a significant side reaction where the boronic acid group is replaced by a hydrogen atom.[5][6] It is often facilitated by aqueous basic conditions.[6][7]

  • Aryl Halide-Related Side Products:

    • Dehalogenated Product: The starting aryl halide loses its halogen atom, which is replaced by hydrogen.[5]

Q2: My column chromatography separation is poor, with multiple products co-eluting. Why is this happening?

A2: The extreme non-polarity and steric bulk of the pentamethylphenyl moiety significantly influence the chromatographic behavior of the desired product. The product will be significantly less polar than many common biaryl compounds. This can cause it to co-elute with other non-polar side products, such as the homocoupled dimer and the protodeboronated pentamethylbenzene. Standard silica gel chromatography with common solvent systems (e.g., ethyl acetate/hexane) may not provide sufficient resolution.[8]

Q3: How can I effectively remove the dark color (residual palladium) from my final product?

A3: Removing palladium catalyst residues is a critical step. Several methods can be employed:

  • Filtration: A simple and effective first step is to filter the crude reaction mixture through a pad of Celite® or silica gel after dilution with an appropriate solvent.[3][9] This can remove a large portion of the precipitated palladium.

  • Aqueous Workup with Chelators: Some palladium species can be removed with an aqueous wash, occasionally supplemented with a chelating agent like EDTA.[9]

  • Scavengers: For final-step purifications where very low palladium levels are required, solid-supported metal scavengers (e.g., thiol-functionalized silica) are extremely effective.[4] You can stir the crude product solution with the scavenger resin overnight and then filter.[4]

  • Activated Carbon: Treatment with activated carbon can also adsorb residual palladium, although it may sometimes lead to loss of product.

Q4: My reaction yield is consistently low, and I see a lot of pentamethylbenzene. What is causing this?

A4: The formation of pentamethylbenzene is a classic sign of protodeboronation, an undesired side reaction that consumes your boronic acid.[6][10] Boronic acids, especially under the aqueous basic conditions typical of many Suzuki couplings, are susceptible to this protonolysis of the carbon-boron bond.[6][7] The steric hindrance of the pentamethylphenyl group can slow down the desired productive catalytic cycle, giving more time for this competing side reaction to occur. To mitigate this, consider using more stable boronate esters (e.g., pinacol esters), anhydrous reaction conditions, or specific base choices that minimize this pathway.[5][11]

Troubleshooting Guide: Common Problems & Solutions

This guide provides a systematic approach to troubleshooting specific experimental issues.

Observed ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Steric Hindrance: The bulky pentamethylphenyl group is impeding the catalytic cycle (oxidative addition, transmetalation, or reductive elimination).[12] 2. Catalyst Inactivity: The chosen palladium catalyst/ligand system is not active enough for this demanding coupling.1. Increase Reaction Temperature & Time: Carefully increase the temperature and allow the reaction to run longer, monitoring by TLC or LC-MS. 2. Select a More Active Catalyst System: Use ligands designed for sterically hindered couplings (e.g., bulky biaryl phosphine ligands like SPhos or AntPhos).[12] A pre-catalyst that readily forms the active Pd(0) species is also beneficial.
Product Contaminated with Homocoupled Dimer 1. Oxidative Conditions: Presence of oxygen or other oxidants in the reaction mixture can favor the homocoupling pathway.[5] 2. Poor Quality Boronic Acid: The boronic acid may already contain some homocoupled impurity.1. Thoroughly Degas: Ensure all solvents and the reaction mixture are properly degassed with an inert gas (Argon or Nitrogen) before adding the catalyst.[9] 2. Use High-Purity Reagents: Verify the purity of the boronic acid before use.
Difficulty Separating Product from Starting Aryl Halide 1. Similar Polarity: If the aryl halide is also large and non-polar, it may have a similar Rf value to the product. 2. Incomplete Reaction: A significant amount of starting material remains.1. Optimize Chromatography: Use a very non-polar solvent system (e.g., high hexane content) and consider a long column for better separation. Neutral alumina can be an alternative to silica gel.[9][13] 2. Drive Reaction to Completion: Re-address the reaction conditions (see "Low or No Conversion" above) to consume more of the starting halide.
Product "Oils Out" During Recrystallization 1. Solvent Choice: The chosen solvent system is too good a solvent, or the cooling process is too rapid. 2. Impurities: Significant impurities are preventing the formation of a stable crystal lattice.1. Use a Solvent Pair: Dissolve the compound in a minimum of a good, hot solvent (e.g., acetone, THF) and slowly add a poor, miscible solvent (e.g., hexanes, water) until turbidity appears. Re-heat to clarify and then cool slowly.[14] 2. Pre-Purify: Perform a quick filtration through a silica plug to remove gross impurities before attempting recrystallization.
Visualized Workflows and Mechanisms

Diagrams help clarify complex processes. The following are rendered in DOT language for clarity.

Suzuki_Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X Complex OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_DiAryl Ar-Pd(II)-Ar' Complex Transmetal->PdII_DiAryl RedElim Reductive Elimination PdII_DiAryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (Desired Product) RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd BoronicAcid Ar'-B(OH)₂ + Base BoronicAcid->Transmetal Protodeboronation Protodeboronation BoronicAcid->Protodeboronation Homocoupling Homocoupling (Ar'-Ar') BoronicAcid->Homocoupling Arene Ar'-H Protodeboronation->Arene Purification_Decision_Tree start Crude Reaction Mixture q1 Is the product a solid? start->q1 q2 Is the crude purity >90%? q1->q2 Yes chromatography Perform Column Chromatography q1->chromatography No (Oil) recrystallize Attempt Recrystallization q2->recrystallize Yes q2->chromatography No final_product Pure Product recrystallize->final_product q3 Are impurities non-polar? chromatography->q3 normal_phase Normal Phase (Silica/Alumina) q3->normal_phase Yes reverse_phase Reverse Phase (C18) q3->reverse_phase No (Polar) normal_phase->final_product reverse_phase->final_product

Caption: Decision tree for selecting a purification strategy.

Detailed Experimental Protocols

These protocols provide step-by-step guidance for common purification workflows. Always use appropriate personal protective equipment (PPE).

Protocol 1: General Post-Reaction Workup and Palladium Removal

This protocol is the first step after your reaction is deemed complete. Its purpose is to remove inorganic salts and the bulk of the palladium catalyst.

  • Cooling and Quenching:

    • Cool the reaction vessel to room temperature.

    • If the reaction was run under anhydrous conditions, cautiously quench with water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Dilution:

    • Dilute the mixture with an organic solvent in which your product is highly soluble (e.g., Ethyl Acetate, Dichloromethane). This will ensure the product remains in the organic phase during extraction.

  • Filtration through Celite®:

    • Prepare a small plug of Celite® in a Büchner or Hirsch funnel.

    • Pour the diluted reaction mixture through the Celite® plug. This will trap the precipitated palladium catalyst. [3] * Rinse the reaction flask and the Celite® pad with additional organic solvent to ensure complete transfer of the product.

  • Aqueous Extraction:

    • Transfer the filtrate to a separatory funnel.

    • Wash the organic layer sequentially with:

      • Water (to remove water-soluble salts).

      • Saturated aqueous sodium bicarbonate (NaHCO₃) (if the reaction was acidic).

      • Brine (saturated aqueous NaCl) (to aid in separating the layers and remove residual water).

  • Drying and Concentration:

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter off the drying agent.

    • Concentrate the filtrate using a rotary evaporator to obtain the crude solid or oil.

Protocol_1_Workflow start Completed Reaction cool Cool to RT & Quench start->cool dilute Dilute with Organic Solvent cool->dilute filter Filter through Celite® Pad dilute->filter extract Aqueous Workup (Water, Brine) filter->extract dry Dry Organic Layer (Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate end Crude Product for Further Purification concentrate->end

Caption: Workflow for post-reaction workup and Pd removal.

Protocol 2: Optimized Flash Column Chromatography for Hindered Biaryls

This method is for separating the desired sterically hindered product from non-polar impurities.

  • Stationary Phase Selection:

    • Standard silica gel (60 Å, 230-400 mesh) is a good starting point.

    • If separation is poor, consider using neutral alumina, which can offer different selectivity for non-polar compounds. [9][13]2. Solvent System (Eluent) Selection:

    • The pentamethylphenyl group makes the product very non-polar. Start with a highly non-polar eluent system.

    • Recommended Starting Point: 1-5% Ethyl Acetate in Hexanes.

    • Run TLC plates to determine the optimal solvent composition that gives good separation between your product and the main impurities (Rf of product ~0.2-0.3 is ideal).

  • Column Packing:

    • Pack the column using the "slurry method" with your chosen eluent to ensure a well-packed, homogenous stationary phase.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a strong solvent (like dichloromethane) and adsorb it onto a small amount of silica gel.

    • Evaporate the solvent completely to get a dry, free-flowing powder. This is the "dry loading" method, which generally provides superior resolution to loading the sample as a liquid.

  • Elution and Collection:

    • Carefully add the dry-loaded sample to the top of the packed column.

    • Begin elution with the pre-determined solvent system.

    • Collect fractions and monitor them by TLC to identify and combine those containing the pure product.

  • Concentration:

    • Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Protocol 3: Recrystallization Strategy for Bulky Products

Recrystallization is an excellent and scalable method for purifying solid compounds that are reasonably pure (>90%) after initial workup. [15]The rigidity of bulky biaryl systems often makes them good candidates for crystallization.

  • Solvent Selection:

    • The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. [16] * Test small batches: In test tubes, add a few milligrams of your crude product and test different solvents (e.g., hexanes, ethanol, acetone, ethyl acetate, toluene) or solvent pairs (e.g., acetone/hexanes, THF/water). [14][17]2. Dissolution:

    • Place the crude solid in an Erlenmeyer flask with a stir bar.

    • Add the chosen solvent dropwise while heating and stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary to create a saturated solution. [18]3. Cooling (The Critical Step):

    • Remove the flask from the heat source and allow it to cool slowly and undisturbed to room temperature. Slow cooling is key to forming large, pure crystals.

    • Once at room temperature, you can place the flask in an ice bath to maximize crystal recovery.

  • Isolation:

    • Collect the crystals by vacuum filtration using a Büchner funnel. [19] * Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying:

    • Dry the crystals under vacuum to remove all residual solvent. The final product should be a crystalline solid.

References
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available from: [Link]

  • C.G.B. Cox, et al. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 42(22), 9023-9042. DOI:10.1039/C3CS60197H. Available from: [Link]

  • How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? ResearchGate. (2013). Available from: [Link]

  • Suzuki reaction. Wikipedia. Available from: [Link]

  • D.A. Gaspar, et al. (2014). Enantiomeric Separation of Biaryl Atropisomers Using Cyclofructan Based Chiral Stationary Phases. Chirality, 26(9), 485-493. Available from: [Link]

  • Using Metal Scavengers to Remove Trace Metals such as Palladium. Biotage. Available from: [Link]

  • L. Wang, et al. (2011). Aqueous-Phase, Palladium-Catalyzed Suzuki Reactions under Mild Conditions. Molecules, 16(6), 4641-4650. Available from: [Link]

  • Recovery and/or reuse of palladium catalyst after a suzuki coupling. Google Patents. (2016).
  • Boronic acid. Wikipedia. Available from: [Link]

  • R.S. Mancini, et al. (2016). Boronic esters as protective groups in carbohydrate chemistry: processes for acylation, silylation and alkylation of glycoside-derived boronates. Organic & Biomolecular Chemistry, 14(47), 11129-11132. Available from: [Link]

  • How to purify boronic acids/boronate esters? ResearchGate. (2016). Available from: [Link]

  • Protodeboronation. Wikipedia. Available from: [Link]

  • The Slow‐Release Strategy in Suzuki–Miyaura Coupling. ResearchGate. (2019). Available from: [Link]

  • G.C. Micalizio, et al. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. Organic Letters, 13(15), 4032–4035. Available from: [Link]

  • Process for purification of boronic acid and its derivatives. Google Patents. (2005).
  • Boronic acid synthesis by hydrolysis. Organic Chemistry Portal. Available from: [Link]

  • S.G. Newman, et al. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 136(49), 17114-17124. Available from: [Link]

  • Workup Tricks: Reagents. Available from: [Link]

  • A.D.J. Lennox, et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 144(38), 17562-17573. Available from: [Link]

  • Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. University of California, San Diego. Available from: [Link]

  • Recrystallization. Available from: [Link]

  • Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. WuXi STA. Available from: [Link]

  • Mechanistic studies on the protodeboronation. ResearchGate. (2022). Available from: [Link]

  • Highly Functionalized Biaryls via Suzuki–Miyaura Cross-Coupling Catalyzed by Pd@MOF under Batch and Continuous Flow Regimes. RECERCAT. (2018). Available from: [Link]

  • STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. (2019). Available from: [Link]

  • Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. ACS Catalysis. (2021). Available from: [Link]

  • Recent Synthesis Developments of Organoboron Compounds via Metal-Free Catalytic Borylation of Alkynes and Alkenes. MDPI. (2023). Available from: [Link]

  • Factors Affecting Chromatographic Separation. Solubility of Things. Available from: [Link]

  • Tips & Tricks: Recrystallization. University of Rochester. Available from: [Link]

  • Recrystallization. YouTube. (2013). Available from: [Link]

  • Recrystallization. Chemistry LibreTexts. (2023). Available from: [Link]

  • Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. ResearchGate. (2013). Available from: [Link]

  • Recrystallization. YouTube. (2020). Available from: [Link]

  • Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst. Google Patents. (2012).
  • Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids. Royal Society of Chemistry. (2024). Available from: [Link]

  • This compound. LookChem. Available from: [Link]

  • This compound. PubChem. Available from: [Link]

  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Toronto. (2010). Available from: [Link]

  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. (2014). Available from: [Link]

  • Chromatography. US Pharmacopeia. (2021). Available from: [Link]

  • Method for preparing 3,5-difluoro-4-methyl phenylboronic acid. Google Patents. (2014).
  • Separation Science in Drug Development, Part I: High-Throughput Purification. BioPharm International. (2015). Available from: [Link]

  • Improvement of synthesis process of 3,4, 5-trifluorophenol. Google Patents. (2020).

Sources

Side reactions of 2,3,4,5,6-pentamethylphenylboronic acid in cross-coupling

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 2,3,4,5,6-pentamethylphenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals who are utilizing this sterically demanding building block in cross-coupling reactions. Due to its significant steric bulk, this reagent presents unique challenges. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these complexities and achieve successful outcomes in your syntheses.

Part I: Troubleshooting Guide

This section addresses specific experimental issues in a problem-and-solution format. We delve into the underlying chemical principles to empower you to make informed decisions for reaction optimization.

Issue 1: Low or No Yield of the Desired Cross-Coupled Product

A common and frustrating outcome when working with sterically hindered substrates is a low conversion rate. This can often be traced back to several key steps in the catalytic cycle being kinetically disfavored.

Potential Cause A: Protodeboronation of the Starting Material

Protodeboronation is a prevalent side reaction where the carbon-boron bond is cleaved by a proton source, converting your valuable boronic acid into an unreactive pentamethylbenzene byproduct.[1] This process is often accelerated by aqueous basic conditions.[2][3][4]

Troubleshooting Steps:

  • Rigorous Exclusion of Water: Use anhydrous solvents and reagents. Dry glassware thoroughly and handle hygroscopic bases (e.g., K₃PO₄, Cs₂CO₃) in a glovebox.

  • Choice of Base: The base plays a critical role. While necessary for activating the boronic acid for transmetalation, strong aqueous bases can promote protodeboronation.[4]

    • Recommendation: Start with non-aqueous conditions using a base like potassium tert-butoxide (t-BuOK) in a solvent like dioxane.[5] If aqueous conditions are unavoidable, consider using a weaker base like K₃PO₄ and minimize reaction time.

  • Temperature Control: While higher temperatures can accelerate the desired coupling, they can also increase the rate of protodeboronation. If significant byproduct is observed, attempt the reaction at a lower temperature for a longer duration.

Potential Cause B: Inefficient Oxidative Addition

The first step of the catalytic cycle, oxidative addition of the aryl halide to the Pd(0) center, can be slow, especially if the halide partner is also sterically hindered or electron-rich (e.g., an aryl chloride).[6][7] The extreme bulk of the pentamethylphenyl group does not directly impact this step, but it places greater demands on the catalyst's ability to couple with a challenging halide partner.

Troubleshooting Steps:

  • Ligand Selection is Crucial: Standard ligands like PPh₃ are often ineffective. Highly active, bulky, and electron-rich phosphine ligands are required to facilitate the formation of a reactive, monoligated Pd(0) species, which is necessary for the oxidative addition of challenging substrates.[7][8]

    • Recommendation: Employ specialized biarylphosphine ligands such as SPhos or XPhos, or N-heterocyclic carbene (NHC) based ligands, which are designed to promote couplings of hindered substrates.[5][9][10]

  • Palladium Precatalyst: Use a Pd(0) source like Pd₂(dba)₃ or a precatalyst that readily generates the active Pd(0) species. While Pd(OAc)₂ is common, it requires in situ reduction, which can sometimes be inefficient.

Potential Cause C: Difficult Reductive Elimination

The final step, reductive elimination, forms the C-C bond and regenerates the Pd(0) catalyst. When both coupling partners are sterically massive, as is the case when using this compound, the two bulky groups can struggle to come together in the palladium coordination sphere, making this step the rate-limiting factor.[11][12]

Troubleshooting Steps:

  • Employ Bulky Ligands: Counterintuitively, bulky ligands can accelerate reductive elimination. The steric pressure they exert on the metal center helps to push the two organic fragments together, favoring the formation of the new C-C bond.[6][11] The same ligands recommended for oxidative addition (SPhos, etc.) are beneficial here.

  • Increase Temperature: Reductive elimination is often significantly accelerated by heat. If you have ruled out protodeboronation as a major issue, cautiously increasing the reaction temperature may be necessary to drive the final step to completion.

Issue 2: Significant Formation of Bipentamethylphenyl (Homocoupling Product)

The formation of a symmetrical biaryl from the boronic acid starting material is another common side reaction that consumes the nucleophile and reduces the yield of the desired product.

Potential Cause A: Oxygen-Mediated Homocoupling

Trace amounts of oxygen in the reaction vessel can promote an oxidative homocoupling pathway.[13] This is a well-documented side reaction in Suzuki-Miyaura couplings.[14]

Troubleshooting Steps:

  • Rigorous Degassing: Ensure the reaction mixture is thoroughly deoxygenated before adding the palladium catalyst.

    • Recommendation: Use the "freeze-pump-thaw" method (at least three cycles) for maximum oxygen removal. Alternatively, sparging the solvent and reaction mixture with an inert gas (Argon or Nitrogen) for 30-60 minutes is also effective.[15] Maintain a positive pressure of inert gas throughout the reaction.

Potential Cause B: Palladium(II)-Mediated Homocoupling

If the active catalyst is Pd(II) (e.g., from Pd(OAc)₂), it can react stoichiometrically with two molecules of the boronic acid to produce the homocoupled product and Pd(0).[15]

Troubleshooting Steps:

  • Use a Pd(0) Precatalyst: Starting with a Pd(0) source like Pd₂(dba)₃ can minimize the amount of Pd(II) present at the beginning of the reaction.

  • Add a Mild Reducing Agent: In some cases, adding a mild reducing agent can help ensure the palladium remains in the Pd(0) state. A small amount of potassium formate has been shown to suppress this side reaction.[15]

Part II: Frequently Asked Questions (FAQs)

  • Q1: What are the primary side reactions I should expect with this compound?

    • The two most significant side reactions are protodeboronation , which results in the formation of pentamethylbenzene, and homocoupling , which produces 2,2',3,3',4,4',5,5',6,6'-decamethyl-1,1'-biphenyl. Both pathways compete with the desired cross-coupling reaction and reduce your overall yield.[4][14]

  • Q2: How does the extreme steric hindrance of the pentamethylphenyl group mechanistically affect the Suzuki-Miyaura reaction?

    • The steric bulk primarily impacts the transmetalation and reductive elimination steps of the catalytic cycle. During transmetalation, the bulky group can slow the transfer from boron to the palladium center. During reductive elimination, the steric clash between the pentamethylphenyl group and the other coupling partner on the palladium center can create a high energy barrier, making it the rate-determining step of the entire cycle.[11][16]

  • Q3: Which specific ligands and bases have shown the most success for coupling this reagent?

    • Ligands: Highly hindered and electron-rich biarylphosphine ligands are the gold standard. SPhos , XPhos , and related structures are excellent choices.[9][10] For particularly challenging couplings, N-heterocyclic carbene (NHC) ligands on palladium have also proven to be extremely effective due to their strong σ-donating properties and steric bulk.[5]

    • Bases: The choice is a balance between promoting transmetalation and avoiding protodeboronation. For non-aqueous systems, potassium tert-butoxide (t-BuOK) in solvents like dioxane or THF is a powerful combination.[5] For conditions requiring some protic solvent, potassium phosphate (K₃PO₄) is often preferred over stronger bases like hydroxides or carbonates.

  • Q4: Can I use aryl chlorides as coupling partners with this compound?

    • Yes, but this represents one of the most challenging classes of Suzuki-Miyaura couplings. Aryl chlorides are notoriously difficult to activate due to the strength of the C-Cl bond. Coupling them with an already hindered boronic acid requires a highly active catalyst system. You must use state-of-the-art ligands (e.g., specialized biarylphosphines or NHCs) and will likely need higher catalyst loadings and temperatures.[17] Success is not guaranteed and requires careful optimization.

Data & Protocols

Table 1: Recommended Catalyst Systems for Hindered Couplings
Palladium SourceLigandBaseSolventTypical Temp. (°C)Key Feature
Pd₂(dba)₃SPhosK₃PO₄Toluene/H₂O80-110Robust, general-purpose system for many hindered substrates.[10]
Pd(OAc)₂XPhosK₃PO₄Dioxane100-120High activity for demanding couplings, including some aryl chlorides.
Pd-NHC Precatalyst(e.g., PEPPSI)t-BuOKDioxane60-100Very high activity, often allows for lower temperatures.[5]
PdCl₂(dppf)dppfCs₂CO₃DMF90-110A more traditional but sometimes effective system.
Protocol 1: General Procedure for a Small-Scale Test Reaction

This protocol is intended for optimizing conditions for a new substrate combination.

  • Preparation: In a glovebox, add the aryl halide (0.1 mmol, 1.0 equiv.), this compound (0.12 mmol, 1.2 equiv.), and the chosen base (e.g., K₃PO₄, 0.2 mmol, 2.0 equiv.) to a 4 mL reaction vial equipped with a magnetic stir bar.

  • Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 0.002 mmol, 2 mol %) and the ligand (e.g., SPhos, 0.004 mmol, 4 mol %).

  • Reaction Setup: Remove the vials from the glovebox. Add the anhydrous, degassed solvent (e.g., Dioxane, 1.0 mL) to the vial containing the substrates and base.

  • Initiation: Add the catalyst/ligand mixture to the reaction vial. Seal the vial tightly with a Teflon-lined cap.

  • Heating & Monitoring: Place the vial in a preheated aluminum block on a magnetic stir plate at the desired temperature (e.g., 100 °C). Monitor the reaction progress by taking small aliquots over time and analyzing by LC-MS or GC-MS.

Visual Guides & Workflows

Diagram 1: The Suzuki-Miyaura Cycle Under Steric Strain

Suzuki_Miyaura_Cycle cluster_notes Impact of Pentamethylphenyl Group pd0 Pd(0)L₂ oa Oxidative Addition (Ar-X) pd0->oa Challenged by hindered Ar-X pdiia Ar-Pd(II)-X oa->pdiia trans Transmetalation (Ar'B(OH)₂) + Base pdiia->trans pdiib Ar-Pd(II)-Ar' trans->pdiib re Reductive Elimination pdiib->re note_trans Slowed by steric bulk of Ar' note_re Often Rate-Limiting High steric clash re->pd0 product Ar-Ar' re->product

Caption: Suzuki-Miyaura cycle highlighting steps impacted by steric hindrance.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low or No Yield Observed check_byproducts Analyze Crude Reaction: Identify Major Byproducts start->check_byproducts protodeboronation Protodeboronation Product (Ar'-H) Dominant? check_byproducts->protodeboronation homocoupling Homocoupling Product (Ar'-Ar') Dominant? no_reaction Mainly Starting Materials Remain homocoupling->no_reaction No solve_homocoupling Improve Degassing (Freeze-Pump-Thaw) Use Pd(0) Precatalyst homocoupling->solve_homocoupling Yes protodeboronation->homocoupling No solve_proto Use Anhydrous Conditions Switch to Non-Aqueous Base (t-BuOK) Lower Temperature protodeboronation->solve_proto Yes solve_stalled Use Bulky Ligand (SPhos, XPhos) Increase Temperature Switch to More Active Precatalyst no_reaction->solve_stalled

Caption: A logical workflow for diagnosing and solving low-yield reactions.

References

  • Tu, T., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250–4253. [Link]

  • Chen, C. Y., & Diao, T. (2020). Controlling Pd(IV) reductive-elimination pathways enables Pd(II)-catalyzed enantioselective C(sp3)–H fluorination. Nature Chemistry, 12(5), 489–495. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides. Angewandte Chemie International Edition, 46(29), 5555–5559. [Link]

  • Grushin, V. V. (2010). Mechanism of C−F Reductive Elimination from Palladium(IV) Fluorides. Journal of the American Chemical Society, 132(40), 14245–14247. [Link]

  • Grushin, V. V. (2011). Mechanism of C–F Reductive Elimination from Palladium(IV) Fluorides. PMC, 132(40), 14245–14247. [Link]

  • Request PDF on ResearchGate. An Efficient Synthesis of Sterically Hindered Arylboronic Acids. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Wallace, D. J., et al. (2003). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 7(4), 517–524. [Link]

  • ResearchGate. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. [Link]

  • McIndoe, J. S., et al. (2013). Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex. Angewandte Chemie International Edition, 52(41), 10932-10935. [Link]

  • Hartwig, J. F., et al. (1999). Reductive Elimination of Aryl Halides from Palladium(II). Journal of the American Chemical Society, 121(15), 3591–3601. [Link]

  • Reddit. Question About Suzuki Coupling Reaction Byproducts (Homocoupling). [Link]

  • Vetticatt, M. J., et al. (2021). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv. [Link]

  • Cox, P. A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(8), 1146–1162. [Link]

  • Cox, P. A., et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. Journal of the American Chemical Society, 139(37), 13156–13165. [Link]

  • Request PDF on ResearchGate. Homocoupling of Arylboronic Acids with a Catalyst System Consisting of a Palladium(II) N-Heterocyclic Carbene Complex and p Benzoquinone. [Link]

  • Request PDF on ResearchGate. Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex. [Link]

  • Wikipedia. Protodeboronation. [Link]

  • Request PDF on ResearchGate. Theoretical studies on the reductive elimination reaction mechanism from neutral palladium(IV) sulfinate complexes. [Link]

  • Trust, T. J., et al. (2022). Halide Salts Alleviate TMSOK Inhibition in Suzuki–Miyaura Cross-Couplings. ACS Catalysis, 12(15), 9037–9045. [Link]

  • Request PDF on ResearchGate. ChemInform Abstract: The Ligand and Base-Free Pd-Catalyzed Oxidative Heck Reaction of Arylboronic Acids and Olefins. [Link]

  • Pilarski, L. T., & Szabó, K. J. (2011). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Current Medicinal Chemistry, 18(2), 223–236. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Angewandte Chemie (International ed. in English), 46(29), 5555-5559. [Link]

  • Jin, S., et al. (2010). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. Molecules, 15(7), 4834–4859. [Link]

  • Tu, T., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Chemistry Portal. [Link]

  • ResearchGate. Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. [Link]

  • Das, B. C., et al. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 26(11), 3169. [Link]

  • Chen, J., et al. (2017). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry, 15(26), 5546–5552. [Link]

  • Crestoni, M. E., et al. (2023). Nickel-Catalyzed Aryl Borylations: Opportunities and Challenges for Innovation. Accounts of Chemical Research, 56(2), 177–191. [Link]

  • Gryko, D. T., et al. (2011). Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance. Journal of Porphyrins and Phthalocyanines, 15(04), 286–293. [Link]

  • Antonchick, A. P., et al. (2013). Lewis Acid-Catalyzed Borono-Minisci Reactions of Arylboronic Acids and Heterocycles. Angewandte Chemie International Edition, 52(12), 3257–3260. [Link]

  • De la Herrán, G., et al. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Beilstein Journal of Organic Chemistry, 12, 2707–2749. [Link]

  • Sandrock, D. L., & Dreher, S. D. (2021). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. Organic Letters, 23(3), 887–891. [Link]

  • Das, B. C., et al. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PMC. [Link]

  • Cravotto, G., & Orio, L. (2017). Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications. Catalysts, 7(4), 98. [Link]

  • de Souza, M. V. N. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences, 2(2). [Link]

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Technical Support Center: Catalyst Deactivation in Suzuki Reactions with 2,3,4,5,6-Pentamethylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for advanced Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are encountering challenges with catalyst deactivation when using sterically hindered substrates, particularly 2,3,4,5,6-pentamethylphenylboronic acid. Our goal is to provide in-depth, field-proven insights and actionable troubleshooting strategies to overcome common hurdles in these demanding coupling reactions.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. Each problem is presented in a question-and-answer format, detailing the probable causes and providing step-by-step solutions.

Issue 1: Low to No Product Yield with Visible Catalyst Decomposition (Black Precipitate)

Question: I am attempting a Suzuki coupling between an aryl halide and this compound. My reaction mixture turns black, and I'm observing very low conversion to the desired biaryl product. What is causing this, and how can I fix it?

Answer: The formation of a black precipitate, commonly known as palladium black, is a classic sign of catalyst deactivation through aggregation.[1][2] The active Pd(0) species in the catalytic cycle is aggregating into inactive palladium nanoparticles.[3][4] This is a frequent issue with sterically demanding substrates like pentamethylphenylboronic acid because the key steps in the catalytic cycle, such as transmetalation and reductive elimination, are slowed down. This gives the catalyst more time to decompose.[5]

Primary Causes:

  • Slow Reductive Elimination: The steric bulk of the pentamethylphenyl group hinders the final step of the catalytic cycle where the two organic fragments are joined, and the Pd(0) catalyst is regenerated.[6]

  • Ligand Dissociation: At the elevated temperatures often required for hindered couplings, the phosphine ligand can dissociate from the palladium center, leaving it exposed and prone to aggregation.[1]

  • Presence of Oxygen: Trace amounts of oxygen can oxidize the active Pd(0) catalyst, leading to the formation of palladium oxides which can then decompose to palladium black.[1]

Troubleshooting Protocol:

  • Optimize the Ligand:

    • Switch to Bulky, Electron-Rich Ligands: Standard ligands like triphenylphosphine (PPh₃) are often inadequate for this type of challenging coupling.[2] Employ bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, or RuPhos. These ligands are designed to accelerate reductive elimination and stabilize the palladium center, preventing aggregation.[5]

    • Increase Ligand-to-Palladium Ratio: A slight excess of the ligand (e.g., 2.2:1 ligand to palladium) can help prevent ligand dissociation and subsequent catalyst aggregation. However, be aware that a large excess can sometimes inhibit the reaction.[1]

  • Ensure Rigorously Inert Conditions:

    • Degas Solvents Thoroughly: All solvents, including any water used in the reaction, must be rigorously degassed to remove dissolved oxygen.[5] This can be achieved by sparging with an inert gas like argon or nitrogen for at least 30 minutes or by using several freeze-pump-thaw cycles.[2]

    • Maintain a Positive Inert Gas Pressure: Throughout the entire setup and reaction, maintain a positive pressure of argon or nitrogen to prevent air from entering the reaction vessel.[1]

  • Control Reaction Temperature:

    • Use the Lowest Effective Temperature: While heat is often necessary to overcome the activation energy for hindered couplings, excessive temperatures can accelerate catalyst decomposition.[2] Aim for the lowest temperature that provides a reasonable reaction rate. It may be beneficial to run the reaction for a longer time at a lower temperature (e.g., 80 °C) rather than a shorter time at a higher temperature (e.g., 110 °C).

  • Consider a Different Palladium Precatalyst:

    • Use a Pre-formed Pd(0) Source: Starting with a Pd(0) source like Pd₂(dba)₃ can sometimes be advantageous over Pd(II) sources that require in situ reduction.[5]

    • Utilize Modern Precatalysts: Consider using commercially available, air-stable precatalysts that incorporate the bulky ligand, such as XPhos Pd G3. These are designed for efficient generation of the active catalytic species.[5]

Issue 2: Significant Formation of Protodeboronated Byproduct

Question: My main byproduct is pentamethylbenzene, resulting from the cleavage of the C-B bond of my boronic acid. How can I minimize this protodeboronation side reaction?

Answer: Protodeboronation is a common side reaction in Suzuki couplings where a proton replaces the boronic acid group.[7] This process consumes your starting material and reduces the overall yield. With sterically hindered boronic acids, the desired cross-coupling reaction is slower, giving more opportunity for competing side reactions like protodeboronation to occur.

Primary Causes:

  • Base-Mediated Decomposition: The base, essential for the catalytic cycle, can also promote the protodeboronation of the boronic acid.[8]

  • Presence of Water: Water is often the proton source for this unwanted reaction, especially under basic conditions.[9]

Troubleshooting Protocol:

  • Modify the Boronic Acid Species:

    • Use a Boronate Ester: Pinacol esters of boronic acids are generally more stable towards protodeboronation than the free boronic acids.[10] They slowly hydrolyze under the reaction conditions to release the boronic acid, keeping its concentration low and minimizing decomposition.[7]

    • Consider Potassium Trifluoroborate Salts or MIDA Boronates: These are highly stable alternatives to boronic acids that are resistant to protodeboronation.[5]

  • Optimize the Base and Solvent System:

    • Use a Weaker, Anhydrous Base: Instead of strong, aqueous bases like NaOH or KOH, consider using weaker, non-aqueous bases like K₃PO₄ or Cs₂CO₃ in an anhydrous solvent system.[6]

    • Employ Anhydrous Solvents: Using anhydrous solvents like toluene or dioxane can help to minimize the presence of water, the primary proton source for protodeboronation.[9]

  • Accelerate the Desired Reaction:

    • Use a Highly Active Catalyst System: By using a more active catalyst (e.g., one with a bulky, electron-rich ligand), you can increase the rate of the desired Suzuki coupling, allowing it to outcompete the slower protodeboronation reaction.[9]

Frequently Asked Questions (FAQs)

Q1: Why are sterically hindered boronic acids like this compound so challenging to use in Suzuki reactions?

A1: The primary challenge arises from steric hindrance. The bulky methyl groups surrounding the boron atom impede several key steps in the Suzuki catalytic cycle:

  • Transmetalation: The transfer of the pentamethylphenyl group from boron to the palladium center is sterically hindered, slowing down this crucial step.[5]

  • Reductive Elimination: The final step, where the new C-C bond is formed, is also hindered by the bulky nature of the coupling partners.[6] These slower reaction kinetics increase the likelihood of catalyst deactivation and other side reactions.

Q2: What is the role of the base in the Suzuki reaction, and why is the choice so critical for hindered couplings?

A2: The base plays a multifaceted role in the Suzuki reaction.[11] Its primary function is to activate the boronic acid by forming a more nucleophilic boronate species, which then participates in transmetalation.[11] For hindered couplings, the choice of base is critical because a strong base can exacerbate side reactions like protodeboronation.[12] A weaker base, such as potassium phosphate (K₃PO₄), is often preferred as it is strong enough to facilitate the catalytic cycle but mild enough to minimize decomposition of the sensitive boronic acid.[12]

Q3: Can β-hydride elimination be a problem with this compound?

A3: No, β-hydride elimination is not a concern with this specific boronic acid. This decomposition pathway requires the presence of a hydrogen atom on the carbon atom beta to the palladium center.[13] Since this compound is an aryl boronic acid and lacks β-hydrogens on the aromatic ring, this deactivation pathway is not possible. However, it is a critical consideration when using alkylboronic acids.[14]

Q4: How can I monitor the progress of my reaction effectively?

A4: The most common methods for monitoring reaction progress are Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS). For quantitative analysis, High-Performance Liquid Chromatography (HPLC) with an internal standard is recommended. Regular monitoring will help you determine the optimal reaction time and identify if the reaction has stalled due to catalyst deactivation.

Experimental Protocols & Data

Protocol 1: General Procedure for Suzuki Coupling with this compound

This protocol provides a robust starting point for challenging couplings. Optimization of specific parameters may be necessary for your particular substrates.

Materials:

  • Aryl Halide (1.0 equiv)

  • This compound Pinacol Ester (1.5 equiv)

  • XPhos Pd G3 (2 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)

  • Anhydrous, degassed 1,4-Dioxane

Procedure:

  • Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide, this compound pinacol ester, and finely ground K₃PO₄.

  • Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 10-15 minutes.

  • Catalyst Addition: Under the inert atmosphere, add the XPhos Pd G3 precatalyst.

  • Solvent Addition: Add the degassed 1,4-dioxane via syringe. The final concentration should be approximately 0.1 M with respect to the aryl halide.

  • Reaction: Place the vial in a preheated oil bath or heating block at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Table 1: Recommended Conditions for Challenging Suzuki Couplings
ParameterRecommendationRationale
Palladium Source Pre-formed Pd(0) or modern precatalysts (e.g., XPhos Pd G3)Ensures efficient generation of the active catalyst and minimizes side reactions associated with in situ reduction of Pd(II).[5]
Ligand Bulky, electron-rich biarylphosphines (e.g., XPhos, SPhos)Accelerates the rate-limiting reductive elimination step and stabilizes the catalyst.[2][5]
Boron Source Pinacol Ester or Potassium Trifluoroborate SaltMore stable towards protodeboronation than the free boronic acid.[5][10]
Base K₃PO₄, Cs₂CO₃, or K₂CO₃Milder bases that minimize protodeboronation while still being effective in the catalytic cycle.[6][12]
Solvent Anhydrous, degassed aprotic solvents (e.g., Dioxane, Toluene)Minimizes protodeboronation by removing the primary proton source and prevents catalyst oxidation.[1][9]
Temperature 80-110 °CA balance between providing enough energy to overcome the activation barrier and preventing thermal decomposition of the catalyst.[2]

Visualizations

Diagram 1: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X L₂ OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Ar-Pd(II)-Ar' L₂ Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' (Product) RedElim->Product ArX Ar-X ArX->OxAdd ArB Ar'-B(OR)₂ Base Base ArB->Base Activation Boronate [Ar'-B(OR)₂(Base)]⁻ Base->Boronate Boronate->Transmetalation Deactivation_Pathways cluster_cycle Catalytic Cycle cluster_deactivation Deactivation Pathways cluster_causes Causes Active_Catalyst Active Pd(0)L₂ Aggregation Pd Black (Aggregation) Active_Catalyst->Aggregation Deactivation Oxidation Pd(II) Oxides Active_Catalyst->Oxidation Deactivation Slow_RE Slow Reductive Elimination Slow_RE->Active_Catalyst Ligand_Loss Ligand Dissociation Ligand_Loss->Active_Catalyst Oxygen O₂ Oxygen->Active_Catalyst

Caption: Key pathways leading to palladium catalyst deactivation.

References

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). The Palladium-Catalyzed Suzuki–Miyaura Coupling Reaction: A Mechanistic Perspective. In Palladium-Catalyzed Cross-Coupling Reactions in Organic Synthesis (pp. 1-66). John Wiley & Sons, Ltd.
  • Wikipedia. (2023, December 2). β-Hydride elimination. Retrieved from [Link]

  • ResearchGate. (n.d.). The proposed mechanism for protodeboronation of arylboronic acids. Retrieved from [Link]

  • Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki? [r/Chempros]. Retrieved from [Link]

  • Wikipedia. (2023, October 29). Protodeboronation. Retrieved from [Link]

  • Carrow, B. P., & Hartwig, J. F. (2017). Base-Catalyzed Aryl-B(OH)₂ Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(35), 12346–12357.
  • Wikipedia. (2024, January 2). Suzuki reaction. Retrieved from [Link]

  • Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 49(8), 1547–1562.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Larsson, J. M., et al. (2011). Transmetallation Versus β-Hydride Elimination: The Role of 1,4-Benzoquinone in Chelation-Controlled Arylation Reactions with Arylboronic Acids. Chemistry – A European Journal, 17(43), 12148-12155.
  • ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling of Pd/PAM with phenylboronic acid and various aryl halides. Retrieved from [Link]

  • Molnár, Á. (2011). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Current Organic Chemistry, 15(4), 548-587.
  • ResearchGate. (n.d.). Heterogeneous Catalysis for Cross-Coupling Reactions: An Underutilized Powerful and Sustainable Tool in the Fine Chemical Industry?. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A Versatile Catalyst System for Suzuki-Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates. Journal of the American Chemical Society, 129(11), 3358–3366.
  • ResearchGate. (n.d.). Palladium(0) nanoparticles formed in situ in the Suzuki–Miyaura reaction: The effect of a palladium(II) precursor. Retrieved from [Link]

  • Morressier. (2021, May 1). Understanding the mechanism of the Pd (II) to Pd (0) reduction in Suzuki-Miyaura cross-coupling reactions by investigating the active species and its characterization. Retrieved from [Link]

  • Pérez-Lorenzo, M. (2012). Palladium Nanoparticles as Efficient Catalysts for Suzuki Cross-Coupling Reactions. The Journal of Physical Chemistry Letters, 3(2), 167–174.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Magano, J., & Dunetz, J. R. (2012). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Chemical Reviews, 112(4), 2177–2250.
  • Nikoshvili, L. Z., et al. (2020). Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts.
  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? [r/Chempros]. Retrieved from [Link]

  • ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Retrieved from [Link]

  • MDPI. (2020, December 15). Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. Retrieved from [Link]

  • Daugulis, O. (2009). Cross-coupling of C(sp3)–H Bonds with Organometallic Reagents via Pd(II)/Pd(0) Catalysis. Topics in Current Chemistry, 292, 57-95.
  • ACS Publications. (2020, July 5). Minimalization of Metallic Pd Formation in Suzuki Reaction with a Solid-State Organometallic Catalyst. Retrieved from [Link]

  • ChemRxiv. (n.d.). Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. Retrieved from [Link]

  • Amatore, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
  • ResearchGate. (n.d.). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. Retrieved from [Link]

  • Wang, D., & Wang, J. (2017). Highly Efficient Method for Suzuki Reactions in Aqueous Media. Molecules, 22(9), 1421.
  • ACS Publications. (2025, December 30). Decoding the Nested, Multicycle Mechanism of Ni-Catalyzed Redox-Neutral Cross-Coupling through Temperature Scanning Reaction Calorimetry. Retrieved from [Link]

  • YouTube. (2011, October 3). Masking Boronic Acids for Suzuki Coupling. Retrieved from [Link]

  • Narayanan, R., & El-Sayed, M. A. (2003). Effect of catalysis on the stability of metallic nanoparticles: Suzuki reaction catalyzed by PVP-palladium nanoparticles. The Journal of Physical Chemistry B, 107(49), 13471-13479.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]

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Technical Support Center: Navigating Sterically Hindered Suzuki-Miyaura Couplings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated resource for researchers, scientists, and professionals in drug development facing the unique challenges of sterically hindered Suzuki-Miyaura cross-coupling reactions. This guide is designed to provide in-depth troubleshooting strategies and practical, field-proven insights to enhance the success of your demanding synthetic endeavors. We will move beyond simple procedural lists to explore the fundamental principles governing these complex transformations, empowering you to make informed decisions in your experimental design.

Troubleshooting Guide: From Low Conversion to Unwanted Side Products

This section addresses common issues encountered during sterically hindered Suzuki couplings in a question-and-answer format, providing both diagnostic advice and actionable solutions.

Question 1: I'm observing little to no product formation. What are the primary factors to investigate?

Low or no conversion in a sterically hindered Suzuki coupling is a frequent challenge, often stemming from the difficulty of bringing bulky coupling partners together. The key is to enhance the reactivity of the catalytic system to overcome these steric barriers.

Core Causality: The three fundamental steps of the catalytic cycle—oxidative addition, transmetalation, and reductive elimination—are all kinetically hindered by bulky substrates. The catalyst's immediate coordination sphere is crowded, impeding the necessary geometric arrangements for each step to proceed efficiently.

Troubleshooting Workflow:

G cluster_start cluster_catalyst Catalyst System Evaluation cluster_conditions Reaction Condition Optimization cluster_solutions Start Start Ligand Is the ligand bulky and electron-rich? Start->Ligand Precatalyst Is the precatalyst efficiently generating Pd(0)? Ligand->Precatalyst Yes UpgradeLigand Switch to Buchwald, NHC, or other specialized ligands. Ligand->UpgradeLigand No CatalystLoading Is the catalyst loading sufficient? Precatalyst->CatalystLoading Yes UsePrecatalyst Employ a well-defined Pd(II) precatalyst (e.g., G3/G4 palladacycles). Precatalyst->UsePrecatalyst No Base Is the base appropriate for boronic acid activation? CatalystLoading->Base Yes IncreaseLoading Increase catalyst loading incrementally (e.g., to 2-5 mol%). CatalystLoading->IncreaseLoading No Solvent Does the solvent facilitate solubility and catalyst stability? Base->Solvent Yes ChangeBase Screen stronger, non-nucleophilic bases (e.g., K3PO4, Cs2CO3). Base->ChangeBase No Temperature Is the reaction temperature high enough? Solvent->Temperature Yes ChangeSolvent Test aprotic polar solvents (e.g., dioxane, THF, toluene). Solvent->ChangeSolvent Temperature->Temperature IncreaseTemp Increase temperature, potentially using a higher-boiling solvent. Temperature->IncreaseTemp No UpgradeLigand->Ligand UsePrecatalyst->Precatalyst IncreaseLoading->CatalystLoading ChangeBase->Base ChangeSolvent->Solvent IncreaseTemp->Temperature

Caption: Troubleshooting workflow for low conversion.

In-Depth Recommendations:

  • Ligand Selection is Paramount: Standard ligands like PPh₃ are often ineffective for hindered substrates.[1] The solution lies in employing ligands that are both sterically bulky and highly electron-donating.

    • Rationale: Bulky ligands promote the formation of a low-coordinate, highly reactive L-Pd(0) species by favoring ligand dissociation. This coordinatively unsaturated complex is more accessible to the sterically demanding aryl halide for oxidative addition. The strong σ-donating character of these ligands increases electron density on the palladium center, which in turn facilitates the oxidative addition step.[2]

    • Recommended Ligands:

      • Buchwald-type biaryl phosphines: (e.g., SPhos, XPhos, RuPhos) are industry standards for challenging couplings.[1]

      • N-Heterocyclic Carbenes (NHCs): These offer strong σ-donation and significant steric bulk, making them highly effective.[2][3][4]

      • Specialized Ligands: For extremely hindered systems, consider ligands like BI-DIME or AntPhos, which have been specifically developed for such transformations.[5][6][7][8]

Ligand TypeKey FeatureExample(s)Typical Application
Buchwald-typeBulky, electron-rich biaryl phosphinesXPhos, SPhos, RuPhosGeneral for hindered aryl halides
NHCStrong σ-donors, tunable steric bulkIPr, IMesEffective for electron-rich and hindered substrates
SpecializedDesigned for extreme steric hindranceBI-DIME, AntPhosTetra-ortho-substituted biaryl synthesis
  • Choice of Base and Solvent: The base is not merely a stoichiometric reagent; it plays a crucial role in activating the boronic acid for transmetalation.[9]

    • Base: Weaker bases may not be sufficient. Potassium phosphate (K₃PO₄) is often a superior choice for hindered couplings. In some cases, anhydrous conditions with K₃PO₄ may require a small amount of water to function effectively.[10]

    • Solvent: Aprotic solvents like dioxane, toluene, or THF are generally preferred. The choice can influence catalyst stability and substrate solubility. For instance, o-xylene has been shown to be superior to toluene in some challenging cases.[11]

  • Catalyst Loading: While aiming for low catalyst loading is economically desirable, hindered couplings often necessitate higher loadings (e.g., 2-5 mol%) to achieve a satisfactory conversion rate.[5]

Question 2: My reaction is plagued by homocoupling of the boronic acid. How can I suppress this side reaction?

Homocoupling (Glaser-Hay coupling) of the boronic acid to form a symmetrical biaryl is a common side reaction, especially in the presence of oxygen or when using a Pd(II) precatalyst that is slowly reduced to the active Pd(0) state.

Core Causality: The Pd(II) species, before entering the main catalytic cycle, can catalyze the homocoupling of two boronic acid molecules. This process also serves to reduce Pd(II) to Pd(0).[12] Higher than necessary concentrations of oxygen can also promote this pathway.[12]

Mitigation Strategies:

  • Rigorous Degassing: Ensure your solvent and reaction setup are thoroughly deoxygenated via multiple freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for an extended period.

  • Use of Pd(0) Sources or Efficient Precatalysts:

    • Starting with a Pd(0) source like Pd₂(dba)₃ can be beneficial.

    • Modern palladacycle precatalysts (e.g., XPhos Pd G3/G4) are designed for rapid and efficient generation of the active Pd(0) species, minimizing the time the catalyst spends in the Pd(II) state.

  • Slow Addition: In some instances, the slow addition of the boronic acid via a syringe pump can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.[1]

Question 3: I'm observing significant protodeboronation of my boronic acid. What can be done?

Protodeboronation is the cleavage of the C-B bond, replacing it with a C-H bond, effectively destroying the nucleophilic coupling partner. This is particularly problematic with electron-rich or heteroaromatic boronic acids.

Core Causality: This side reaction can be catalyzed by trace metals or occur under basic conditions, especially at elevated temperatures. The presence of water can also facilitate this process.

Preventative Measures:

  • Choice of Boron Species: Boronic esters (e.g., pinacol esters, MIDA esters) are generally more stable and less prone to protodeboronation than the corresponding boronic acids.

  • Base Selection: Use the mildest base that can effectively promote the reaction. In some cases, fluoride sources like CsF or KF can be effective alternatives to strong carbonate or phosphate bases.

  • Equivalents of Boronic Acid: It may be necessary to use a slight excess (1.5-2.0 equivalents) of the boronic acid to compensate for some loss to protodeboronation, especially in the synthesis of highly hindered biaryls.[11]

Frequently Asked Questions (FAQs)

Q1: What is the mechanistic reason that bulky, electron-rich ligands are so effective for sterically hindered couplings?

A1: The effectiveness of these ligands stems from their ability to favorably modulate the key steps of the Suzuki catalytic cycle.

Suzuki_Cycle cluster_annotations Role of Bulky, Electron-Rich Ligands Pd0 L-Pd(0) (Coordinatively Unsaturated) OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII_Aryl L-Pd(II)(Ar)(X) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation + Ar'-B(OR)2 PdII_Biaryl L-Pd(II)(Ar)(Ar') Transmetalation->PdII_Biaryl BX X-B(OR)2 RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 - Ar-Ar' Product Ar-Ar' (Product) ArX Ar-X (Aryl Halide) Boronic Ar'-B(OR)2 (Activated Boronic Acid) Base Base Annotation1 Bulky ligands promote formation of reactive L-Pd(0) Annotation1->Pd0 Annotation2 Electron-richness accelerates oxidative addition Annotation2->OxAdd Annotation3 Steric bulk facilitates reductive elimination Annotation3->RedElim

Caption: Simplified Suzuki catalytic cycle with annotations.
  • Accelerated Oxidative Addition: The electron-donating nature of the ligand increases the electron density on the palladium, making it more nucleophilic and thus more reactive towards the electrophilic aryl halide.

  • Facilitated Reductive Elimination: The steric bulk of the ligand creates a crowded coordination sphere around the palladium center in the L-Pd(II)(Ar)(Ar') intermediate. The formation of the C-C bond in the product, Ar-Ar', relieves this steric strain, making the reductive elimination step faster. This is often the rate-limiting step in couplings with hindered substrates.

Q2: Can I use aryl chlorides for sterically hindered couplings?

A2: Yes, but it is significantly more challenging than using aryl bromides or iodides due to the strength of the C-Cl bond. Overcoming this requires highly active catalytic systems. The use of robust acenaphthoimidazolylidene palladium complexes or other specialized NHC-Pd systems has shown success in coupling even sluggish chloroarenes to form di-, tri-, and tetra-ortho-substituted biaryls.[2] Similarly, catalyst systems based on phenanthrene-substituted ligands have demonstrated efficacy with hindered aryl chlorides.[11]

Q3: Is there a general, all-purpose protocol for starting a sterically hindered coupling?

A3: While every reaction must be optimized, the following protocol serves as a robust starting point for a challenging coupling, such as the synthesis of a tri-ortho-substituted biaryl.

Experimental Protocol: General Starting Point for Hindered Suzuki Coupling

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the boronic acid or ester (1.5 equiv), and the base (e.g., K₃PO₄, 3.0 equiv).

  • Catalyst Addition: In a glovebox or under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) and the ligand (if not using a precatalyst, e.g., RuPhos, 4 mol% with Pd₂(dba)₃, 2 mol%).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane or toluene, to a concentration of ~0.1 M with respect to the limiting reagent) via syringe.

  • Reaction Execution: Seal the vial and place it in a preheated oil bath or heating block at 80-110 °C.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

This protocol provides a solid foundation, but be prepared to systematically optimize the ligand, base, solvent, and temperature as outlined in the troubleshooting guide.

References

  • Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250–4253. [Link]

  • Gagnier, S. V., & Tang, W. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Chemistry – A European Journal, 19(7), 2261–2265. [Link]

  • Gagnier, S. V., & Tang, W. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. ResearchGate. [Link]

  • Tu, T., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters. [Link]

  • Anonymous. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. RSC Publishing. [Link]

  • Gagnier, S. V., & Tang, W. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Chemical Science. [Link]

  • Barday, M., et al. (2007). A Highly Active Suzuki Catalyst for the Synthesis of Sterically Hindered Biaryls: Novel Ligand Coordination. Journal of the American Chemical Society. [Link]

  • Strem Catalog Blogs. (2025). Chiral Phosphorus Ligands for Sterically Hindered Cross-Coupling Catalysis. Strem Catalog Blogs. [Link]

  • Reddit User Discussion. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Anonymous. (n.d.). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. Chemical Communications (RSC Publishing). [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

Sources

Effect of base and solvent on 2,3,4,5,6-pentamethylphenylboronic acid reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 2,3,4,5,6-pentamethylphenylboronic acid (PMPBA). As a fully substituted, sterically demanding building block, PMPBA presents unique challenges and opportunities in synthetic chemistry, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] Its significant steric bulk, arising from the five methyl groups, dramatically influences its reactivity, making the judicious selection of base and solvent not merely an optimization step, but a critical determinant of reaction success.[2][3] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of employing PMPBA, providing troubleshooting solutions and in-depth scientific rationale to empower your experimental design.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in low to no yield. What are the primary factors I should investigate?

A1: Failure in coupling with a sterically hindered partner like PMPBA often points to suboptimal reaction conditions that cannot overcome the high activation energy of the key catalytic steps. Here’s a prioritized checklist:

  • Catalyst and Ligand System: Standard catalysts may be ineffective. The extreme steric hindrance of PMPBA requires a highly active catalyst system. Utilize bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands like SPhos, XPhos, or RuPhos) or N-heterocyclic carbenes (NHCs).[4][5][6] These ligands promote the crucial, and often rate-limiting, reductive elimination step for hindered biaryls.[7]

  • Base Selection: The base is not just a spectator; it's essential for activating the boronic acid.[8] For PMPBA, a weak base like sodium carbonate is often insufficient. You require a stronger base to facilitate the formation of the reactive boronate "ate" complex.[9][10] Consider potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium tert-butoxide (KOtBu).[4][5]

  • Solvent Choice: The solvent must fully dissolve your organic substrates while facilitating the action of the inorganic base. Aprotic polar solvents like dioxane , tetrahydrofuran (THF) , or toluene , often with a small amount of water, are standard.[5][11] The water helps solubilize the base, but an excess can promote unwanted side reactions.

  • Temperature: Sterically demanding couplings require more thermal energy. If you are running the reaction at a moderate temperature (e.g., 80 °C), consider increasing it to 100-110 °C, solvent permitting.[12]

Q2: I am observing a significant amount of pentamethylbenzene as a byproduct. What is causing this, and how can I mitigate it?

A2: The formation of pentamethylbenzene is a classic sign of protodeboronation , an undesired side reaction where the C-B bond is cleaved and replaced by a C-H bond.[13] This process is a common pitfall with boronic acids that are sterically hindered or have extreme electronic properties.[14][15]

Causality: Protodeboronation is often accelerated by strong bases in aqueous or protic media.[5][14][16] The base promotes the formation of a boronate species which, in the presence of a proton source (like water), can lead to the cleavage of the carbon-boron bond.[15]

Mitigation Strategies:

  • Use a Milder, Anhydrous-Compatible Base: Consider switching to potassium fluoride (KF) in a strictly anhydrous solvent system. KF is effective at promoting the reaction without being as aggressive in promoting protodeboronation.[5][17]

  • Minimize Water Content: While a small amount of water can be beneficial for dissolving inorganic bases, excess water provides the proton source for protodeboronation. Use the minimal amount necessary (e.g., a 10:1 or 20:1 ratio of organic solvent to water) or use a completely anhydrous system with a soluble organic base.

  • Protect the Boronic Acid: For particularly challenging cases, you can convert the boronic acid to a more stable derivative, such as a MIDA boronate ester or a diethanolamine adduct.[13][18] These derivatives slowly release the boronic acid under the reaction conditions, keeping its instantaneous concentration low and thus suppressing the rate of the side reaction.[18]

Q3: What is the mechanistic difference between using a strong base like KOtBu versus a weaker base like K₂CO₃ for this hindered boronic acid?

A3: The choice of base directly impacts the equilibrium and concentration of the active boronate species, which is critical for the transmetalation step in the Suzuki-Miyaura cycle.

  • Strong Bases (e.g., KOtBu, K₃PO₄): These bases readily deprotonate the boronic acid to form the highly nucleophilic tetracoordinate boronate anion, [PMPB(OH)₃]⁻.[9][10] This significantly accelerates the rate of transmetalation with the Pd(II)-halide complex, which is often the rate-limiting step for hindered substrates. The use of a strong base is often necessary to achieve a reasonable reaction rate.[4]

  • Weak Bases (e.g., K₂CO₃, Na₂CO₃): Weaker bases establish an equilibrium with the boronic acid, resulting in a lower standing concentration of the active boronate.[19] For unhindered substrates, this is often sufficient. However, for PMPBA, the inherently slow transmetalation due to steric clash is not adequately accelerated, leading to poor yields or complete reaction failure.

The trade-off is that the conditions created by strong bases (higher pH) can also increase the rate of protodeboronation.[14] Therefore, the optimal choice is often the strongest base that the substrate can tolerate without significant degradation.

Q4: How does the choice of solvent (e.g., Toluene vs. Dioxane vs. DMF) impact the reaction outcome?

A4: The solvent plays a multifaceted role, influencing substrate solubility, catalyst stability, and the energetics of the catalytic cycle.[20][21]

  • Toluene: A common nonpolar solvent. It is excellent for dissolving organic reagents but poor at dissolving inorganic bases, necessitating a biphasic system with water or the use of a phase-transfer catalyst. It is a good choice for reactions at higher temperatures due to its high boiling point.

  • Dioxane and THF: These are polar aprotic ethereal solvents and are perhaps the most common choices for challenging Suzuki couplings.[11] They are effective at dissolving both the organic reagents and the palladium complexes. Their coordinating ability can help stabilize the catalytic species. Dioxane is often preferred for higher-temperature reactions due to its higher boiling point compared to THF.

  • DMF (Dimethylformamide): A highly polar aprotic solvent that can be effective, but its role is complex and may not simply correlate with its high dielectric constant.[20][22] In some systems, polar solvents like DMF can stabilize anionic transition states, potentially altering reaction selectivity or rate.[23] However, DMF can also coordinate strongly to the palladium center, sometimes inhibiting catalysis. It should be used with caution and screened if other systems fail.

For PMPBA, Dioxane/water or Toluene/water mixtures are excellent starting points, providing a balance of solubility for all components.[5][24]

In-Depth Scientific Discussion

The Critical Role of the Base: Activating the Boronic Acid

The Suzuki-Miyaura reaction requires the activation of the organoboron species to facilitate the transfer of the organic group to the palladium center (transmetalation). The most widely accepted mechanism for this is the boronate pathway .[19]

  • Activation: The base reacts with the boronic acid (a Lewis acid) to form a tetracoordinate "ate" complex, known as a boronate. R-B(OH)₂ + Base ⇌ [R-B(OH)₃]⁻ + [Base-H]⁺

  • Enhanced Nucleophilicity: This transformation increases the electron density on the boron atom and, by extension, the ipso-carbon of the pentamethylphenyl group. This makes the organic group more nucleophilic and enhances its ability to displace the halide or hydroxide ligand on the palladium(II) complex.[8][10]

For a sterically encumbered boronic acid like PMPBA, this activation is paramount to overcoming the steric repulsion during the approach to the palladium center.

G cluster_activation Base Activation cluster_cycle Suzuki-Miyaura Catalytic Cycle PMPBA PMPB(OH)₂ (Pentamethylphenylboronic Acid) Boronate [PMPB(OH)₃]⁻ (Active Boronate Species) PMPBA->Boronate + Base Base Base (e.g., K₃PO₄) TM Transmetalation Boronate->TM Transfers PMP group to Palladium Pd0 Pd(0)L₂ OA Oxidative Addition PdII R¹-Pd(II)L₂-X PdII_R2 R¹-Pd(II)L₂-R² RE Reductive Elimination Product R¹-R² (Coupled Product)

Solvent Effects: More Than Just a Medium

The solvent system dictates the environment in which the catalytic cycle occurs. Its properties can dramatically influence reaction rates and outcomes:

  • Polarity and Intermediate Stabilization: The various palladium complexes within the catalytic cycle have different charge distributions. Polar solvents can stabilize charged or highly polar intermediates and transition states, potentially lowering the activation energy for steps like oxidative addition.[20][21]

  • Coordinating vs. Non-coordinating: Solvents can act as ligands. A strongly coordinating solvent like acetonitrile or DMF can compete with the primary phosphine ligand for a binding site on the palladium.[23] This can be detrimental by displacing a crucial ligand, or in some cases beneficial by creating a more reactive catalytic species. For hindered couplings, it is generally preferable to use weakly coordinating solvents like toluene or dioxane to avoid interfering with the already challenging ligand-metal interactions.

Troubleshooting Guide

Problem Potential Cause (Base/Solvent Related) Recommended Solution
No Reaction / Low Conversion 1. Insufficient Base Strength: The base is too weak to form the active boronate species efficiently. 2. Poor Solubility: The base or boronic acid is not soluble in the chosen solvent system.1. Switch to a stronger base: K₂CO₃ → K₃PO₄ or Cs₂CO₃ . 2. Use a polar aprotic solvent like dioxane or THF . Add a small amount of water (e.g., 10:1 solvent:water) to dissolve the base.
Protodeboronation 1. Base is too Strong/Aqueous: The combination of a strong base and a protic solvent (water) is cleaving the C-B bond. 2. Prolonged Reaction Time at High Temp: Increases exposure to conditions that favor protodeboronation.1. Use a milder base like KF under anhydrous conditions. 2. Minimize water in the reaction. 3. Use a more active catalyst/ligand to shorten reaction time.
Reaction Stalls 1. Catalyst Decomposition: The solvent or base may be promoting catalyst deactivation over the course of the reaction. 2. Heterogeneous Mixture: The base is not sufficiently dissolved or mixed, leading to inconsistent activation.1. Ensure solvents are properly degassed to prevent oxidative degradation of the catalyst. 2. Switch to a different solvent (e.g., Toluene to Dioxane). 3. Ensure vigorous stirring. Consider using a more soluble base like Cs₂CO₃.
Inconsistent Results 1. Variable Water Content: Inconsistent amounts of water in the solvent or from the base (e.g., K₃PO₄ can be hygroscopic). 2. Base Quality: The base may be old or of poor quality.1. Use freshly dried, anhydrous solvents and bake the base (e.g., K₃PO₄) under vacuum before use. 2. Use a fresh bottle of high-purity base.

Experimental Protocol: General Procedure for a Challenging Suzuki-Miyaura Coupling

This protocol is a robust starting point for coupling this compound with an aryl bromide.

Materials:

  • Aryl Bromide (1.0 equiv)

  • This compound (1.2–1.5 equiv)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4.5 mol%)

  • Anhydrous Dioxane and Degassed Water (10:1 v/v)

Procedure:

  • Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl bromide (e.g., 0.5 mmol, 1.0 equiv), this compound (0.6 mmol, 1.2 equiv), and finely ground K₃PO₄ (1.5 mmol, 3.0 equiv).

  • Catalyst Addition: In a glovebox or under a positive pressure of inert gas (Argon or Nitrogen), add the Pd(OAc)₂ (0.01 mmol, 2 mol%) and SPhos (0.0225 mmol, 4.5 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., 2.0 mL of dioxane and 0.2 mL of water) via syringe. The final concentration should be approximately 0.2 M with respect to the aryl bromide.

  • Degassing (Optional but Recommended): If not working in a glovebox, seal the vessel and perform three cycles of vacuum/backfill with inert gas.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block at 100-110 °C. Stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS by taking small aliquots.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and water (10 mL). Separate the layers. Wash the organic layer with brine (10 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.

G start Low or No Yield in Coupling Rxn q_protodeb Is Protodeboronation (e.g., pentamethylbenzene) a major byproduct? start->q_protodeb sol_protodeb 1. Use milder base (KF). 2. Minimize or eliminate water. 3. Use protecting group (MIDA). q_protodeb->sol_protodeb Yes q_base Is the base strong enough? (e.g., using K₂CO₃) q_protodeb->q_base No sol_protodeb->q_base sol_base Switch to stronger base: K₃PO₄ or Cs₂CO₃. q_base->sol_base No q_solvent Are all reagents soluble? Is the temperature high enough? q_base->q_solvent Yes sol_base->q_solvent sol_solvent 1. Use Dioxane/H₂O or Toluene/H₂O. 2. Increase temperature to 100-110 °C. q_solvent->sol_solvent No q_catalyst Is the catalyst/ligand optimal for hindered substrates? q_solvent->q_catalyst Yes sol_solvent->q_catalyst sol_catalyst Use bulky, electron-rich ligands: (e.g., SPhos, XPhos, RuPhos) q_catalyst->sol_catalyst No end_node Optimized Reaction q_catalyst->end_node Yes sol_catalyst->end_node

References

  • Carrow, B. P., & Hartwig, J. F. (2011). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Available at: [Link]

  • Neufeldt, S. R., & Sanford, M. S. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry. Available at: [Link]

  • Amatore, C., Jutand, A., & Le Duc, G. (2011). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Available at: [Link]

  • Neufeldt, S. R., & Sanford, M. S. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effects. Angewandte Chemie International Edition. Available at: [Link]

  • Tang, W., & Zhang, X. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. Available at: [Link]

  • Perrin, D. M., et al. (2014). Base-promoted protodeboronation of 2,6-disubstituted arylboronic acids. The Journal of Organic Chemistry. Available at: [Link]

  • Sanford, M. S., et al. (2020). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. Israel Journal of Chemistry. Available at: [Link]

  • Perrin, D. M., et al. (2014). Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. ResearchGate. Available at: [Link]

  • Houk, K. N., & Z-Q, Liu. (2021). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides. The Journal of Physical Chemistry B. Available at: [Link]

  • O'Brien, C. J., et al. (2015). Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives. Organic & Biomolecular Chemistry. Available at: [Link]

  • Lloyd-Jones, G. C., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. Available at: [Link]

  • Tu, T., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Chemistry Portal. Available at: [Link]

  • ResearchGate. (n.d.). The proposed mechanism for protodeboronation of arylboronic acids. Available at: [Link]

  • Purohit, P. (2017). Suzuki–Miyaura Coupling of Sterically Hindered Aryl Carbonates. Synfacts. Available at: [Link]

  • Biscoe, M. R., & Buchwald, S. L. (2009). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. Available at: [Link]

  • Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. National Institutes of Health. Available at: [Link]

  • Kabalka, G. W. (2016). Development of Organic Transformations Based on Protodeboronation. ACS Symposium Series. Available at: [Link]

  • LookChem. (n.d.). This compound. Available at: [Link]

  • Wikipedia. (n.d.). Protodeboronation. Available at: [Link]

  • Aggarwal, V. K. (2011). Protodeboronation of Tertiary Boronic Esters: Asymmetric Synthesis of Tertiary Alkyl Stereogenic Centers. University of Bristol. Available at: [Link]

  • ResearchGate. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Available at: [Link]

  • Tang, W., & Zhang, X. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Angewandte Chemie International Edition. Available at: [Link]

  • ResearchGate. (n.d.). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Available at: [Link]

  • Semantic Scholar. (n.d.). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Available at: [Link]

  • ResearchGate. (n.d.). An Efficient Synthesis of Sterically Hindered Arylboronic Acids. Available at: [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Available at: [Link]

  • Reddit. (2023). Help needed with unreproducible Suzuki coupling. Available at: [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Available at: [Link]

  • YouTube. (2011). Masking Boronic Acids for Suzuki Coupling. Available at: [Link]

Sources

Technical Support Center: Analysis of 2,3,4,5,6-Pentamethylphenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the chromatographic analysis of reactions involving 2,3,4,5,6-pentamethylphenylboronic acid. This sterically hindered boronic acid is a valuable building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, for creating complex molecules with specific structural features.[1][2] However, its unique structure—a phenyl ring fully substituted with five electron-donating methyl groups—presents distinct analytical challenges.[1] The significant steric hindrance can influence reactivity and chromatographic behavior, while the boronic acid functional group itself requires special consideration to prevent degradation or undesirable interactions during analysis.[1][3]

This guide provides field-proven insights and troubleshooting advice in a direct question-and-answer format to help you navigate the complexities of Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) for this compound.

Part 1: Thin-Layer Chromatography (TLC) Analysis

TLC is an indispensable tool for the rapid, real-time monitoring of reactions like the Suzuki-Miyaura coupling.[4][5][6] It allows for a quick assessment of the consumption of starting materials and the formation of products.

TLC Troubleshooting & FAQs

Question: My this compound spot is streaking on the TLC plate. What is the cause and how can I fix it?

Answer: Streaking of boronic acids on silica gel plates is a common issue. The primary cause is the interaction between the acidic boronic acid group and the polar stationary phase (silica gel). This can be exacerbated if the compound is overloaded on the plate.

  • Causality: The Lewis acidic boron atom can interact strongly with the silanol groups (Si-OH) on the silica surface, leading to tailing or streaking. Furthermore, boronic acids can exist in equilibrium with their trimeric, cyclic anhydrides (boroxines), which have different polarities and can contribute to spot distortion.

  • Solutions:

    • Modify the Mobile Phase: Add a small amount of a polar, acidic modifier to the eluent. Acetic acid or formic acid (typically 0.5-2% by volume) can help by protonating the silanol groups, reducing their interaction with the boronic acid.

    • Reduce Sample Concentration: Ensure the spotting solution is not overly concentrated. Dilute your sample and spot a smaller amount on the plate.

    • Pre-treatment of the Plate: In some cases, pre-eluting the TLC plate in a mobile phase containing an acid or a base (depending on the specific reaction) and then drying it before spotting the sample can help to deactivate the silica gel.

Question: I can't see the boronic acid spot under a standard 254 nm UV lamp. How can I visualize it?

Answer: While the phenyl ring provides UV activity, the concentration on a TLC plate might be too low for clear visualization, or it may overlap with other UV-active species. Specific staining methods are highly effective for the selective detection of boronic acids.[4][7][8]

  • Causality: The chromophore may not be strong enough for dilute spots.

  • Solutions:

    • Alizarin Stain: This is a highly selective and sensitive method for detecting boronic acids.[4][7][8] Alizarin, a non-fluorescent compound, complexes with boronic acids to form a product that emits a bright yellow-orange fluorescence under a 366 nm UV lamp.[4][7]

    • Potassium Permanganate (KMnO₄) Stain: This is a general stain for compounds that can be oxidized. Boronic acids and many organic compounds will appear as a yellow or white spot on a purple background.

    • Vanillin Stain: A solution of vanillin in acidic ethanol, followed by heating, can visualize a wide range of organic compounds, often with varying colors.

Standard Protocol: TLC Monitoring of a Suzuki-Miyaura Reaction

This protocol outlines the monitoring of a reaction between this compound and an aryl halide.

  • Plate Preparation: Use standard silica gel 60 F₂₅₄ plates. It is good practice to bake the plate in an oven at 100°C for 10-15 minutes to remove adsorbed moisture, which can affect separation.[6]

  • Spotting:

    • On the baseline, spot the aryl halide starting material (SM).

    • Spot the this compound starting material (BA).

    • Co-spot both starting materials (Co) to see their relative positions.

    • Carefully take an aliquot from the reaction mixture (RM) using a capillary tube and spot it.

  • Elution: Develop the plate in a sealed chamber with an appropriate mobile phase. A common starting point for Suzuki reactions is a mixture of a non-polar solvent and a moderately polar solvent.

Solvent System Component Typical Ratio (v/v) Purpose
Hexanes or Heptane70-90%Primary non-polar eluent
Ethyl Acetate or Diethyl Ether10-30%Polar modifier to move compounds up the plate
Acetic Acid (Optional)0.5-1%To reduce streaking of the boronic acid
  • Visualization:

    • First, view the dried plate under a UV lamp (254 nm) to see the UV-active starting materials and product.[5][9]

    • Next, dip the plate into a 1 mM solution of alizarin in acetone, let it dry until pink, and then observe it under a 366 nm UV lamp to specifically identify the boronic acid spot.[4][7]

  • Interpretation: Monitor the disappearance of the starting material spots (both aryl halide and boronic acid) and the appearance of a new product spot in the reaction mixture lane.

Part 2: High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is essential for obtaining quantitative data on reaction conversion, product purity, and impurity profiling. However, boronic acids can exhibit poor peak shape and may even degrade under certain conditions.[10]

HPLC Troubleshooting & FAQs

Question: My this compound peak is tailing severely. What's wrong?

Answer: This is the most common issue when analyzing boronic acids on standard silica-based reversed-phase columns (e.g., C18).

  • Causality: The primary cause is the interaction between the boronic acid and residual, acidic silanol groups (Si-OH) on the silica stationary phase.[11] These interactions lead to secondary retention mechanisms, causing the peak to tail. The issue can be more pronounced with basic analytes but is also significant for acidic compounds like boronic acids.

  • Solutions:

    • Use a Low-pH Mobile Phase: Add an acid modifier like trifluoroacetic acid (TFA) or formic acid (0.05-0.1%) to the mobile phase.[10][12] This suppresses the ionization of the silanol groups, minimizing the unwanted interactions.[13]

    • Select a Modern, End-Capped Column: Use a high-purity silica column that is thoroughly end-capped or features technology to shield the surface from analyte interaction. Columns marketed as "low silanol activity" or designed for polar analytes are ideal.[10]

    • Lower the Injection Mass: Injecting too much sample can overload the column, leading to peak distortion.[11][13] Try diluting your sample and injecting a smaller amount.

Question: The peak area for my boronic acid is inconsistent between injections. Could it be degrading?

Answer: Yes, instability is a significant concern. Boronic acids can undergo protodeboronation (replacement of the -B(OH)₂ group with a hydrogen atom), especially under aqueous and basic conditions or at elevated temperatures.[3][14]

  • Causality: The C-B bond can be cleaved, converting the analyte to pentamethylbenzene. This process can be pH-dependent and may occur in the sample vial or even on the column itself.[3]

  • Solutions:

    • Control Sample Diluent: Prepare samples in a solvent that mimics the initial mobile phase composition (e.g., acetonitrile/water) and is free of bases. Avoid purely aqueous diluents if possible. For boronate esters, using 100% aprotic solvents like acetonitrile is recommended to prevent hydrolysis.[10]

    • Use a Sample Cooler: Keep the autosampler tray cooled (e.g., 4-10 °C) to minimize degradation while samples are waiting for injection.

    • Limit On-Column Time: Use a faster flow rate or a shorter column to reduce the residence time of the analyte on the column, minimizing the opportunity for on-column degradation.

    • Avoid High pH: Unless specifically required to stabilize an ester form, avoid high-pH mobile phases which can accelerate protodeboronation.[3][15]

Standard Protocol: HPLC Analysis for Purity and Conversion

This method is a robust starting point for analyzing a Suzuki-Miyaura reaction mixture involving this compound.

  • Column: High-purity, end-capped C18 column (e.g., Waters XSelect HSS T3, Agilent Zorbax Eclipse XDB C18), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 258 nm[12]

  • Injection Volume: 5 µL

  • Column Temperature: 30 °C

Gradient Elution Program

Time (min)%A (0.1% FA in Water)%B (0.1% FA in Acetonitrile)
0.0955
20.0595
25.0595
25.1955
30.0955

Self-Validation and Trustworthiness: Before analyzing reaction samples, inject a standard solution containing known concentrations of the this compound and the aryl halide starting materials. This allows you to confirm their retention times and response factors, ensuring accurate identification and quantification in the actual reaction mixture.

Workflow & Logic Diagram

The following diagram illustrates the general workflow for analyzing a Suzuki-Miyaura reaction.

G cluster_0 Reaction Monitoring cluster_1 Quantitative Analysis RM Sample Reaction Mixture (RM) TLC Run TLC (SM, BA, Co, RM) RM->TLC Vis Visualize TLC (UV 254nm & Stain) TLC->Vis Assess Assess SM Consumption & Product Formation Vis->Assess Dilute Dilute RM in Mobile Phase A/B Assess->Dilute If Reaction Appears Complete HPLC Inject on HPLC System Dilute->HPLC Integrate Integrate Peaks (SMs, Product, Byproducts) HPLC->Integrate Quantify Calculate % Conversion & % Purity Integrate->Quantify End Analysis Complete Quantify->End Start Start Reaction Start->RM

Caption: General workflow for TLC and HPLC analysis of a Suzuki-Miyaura reaction.

References

  • D. B. G. Page, et al. (2013). Sensitive Thin-Layer Chromatography Detection of Boronic Acids Using Alizarin. Synlett. Available at: [Link]

  • Wageningen University & Research. Sensitive Thin-Layer Chromatography Detection of Boronic Acids Using Alizarin. Available at: [Link]

  • Request PDF. Sensitive Thin-Layer Chromatography Detection of Boronic Acids Using Alizarin. Available at: [Link]

  • MDPI. (2022). Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. Available at: [Link]

  • LookChem. Cas 1028205-76-6, this compound. Available at: [Link]

  • PubChem. This compound. Available at: [Link]

  • Waters Corporation. (2021). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Available at: [Link]

  • RSC Publishing. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia. RSC Advances. Available at: [Link]

  • Restek. (2014).[8]Troubleshooting HPLC- Tailing Peaks. Available at: [Link]

  • Advion Inc. SUZUKI REACTION MONITORING. Available at: [Link]

  • GMP Insiders. (2023). Peak Tailing In Chromatography: Troubleshooting Basics. Available at: [Link]

  • HPLC Troubleshooting Guide. Available at: [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). Available at: [Link]

  • LCGC International. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. Available at: [Link]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • ACS Publications. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. Available at: [Link]

  • NIH. Arylboronic Acid-Catalyzed Racemization of Secondary and Tertiary Alcohols. Available at: [Link]

  • SIELC Technologies. HPLC Separation of Aromatic Boronic Acids on Primesep P. Available at: [Link]

  • NIH. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Available at: [Link]

  • Organic Chemistry Portal. Mechanism of Cu-Catalyzed Aryl Boronic Acid Halodeboronation Using Electrophilic Halogen: Development of a Base-Catalyzed Iododeboronation for Radiolabeling Applications. Available at: [Link]

  • Request PDF. An Efficient Synthesis of Sterically Hindered Arylboronic Acids. Available at: [Link]

  • RSC Publishing. (2013). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews. Available at: [Link]

  • ResearchGate. (2014). (PDF) Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Available at: [Link]

  • Semantic Scholar. A REVIEW ON DEVELOPMENT AND VALIDATION OF STABILITY INDICATING HPLC METHODS FOR ANALYSIS OF ACIDIC DRUGS. Available at: [Link]

  • ResearchGate. (2011). Boron phenylalanine and related impurities: HPLC analysis, stability profile and degradation pathways. Available at: [Link]

  • Stability Indicating RP-HPLC Method for the Estimation of Selumetinib in Capsule Dosage Form Research Article. (2022). Available at: [Link]

  • Stability Indicating RP-HPLC Method for the Simultaneous Estimation of Pyrimethamine and Sulphadoxine in Bulk and Tablet. (2016). Available at: [Link]

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Validation & Comparative

2,3,4,5,6-Pentamethylphenylboronic acid vs. phenylboronic acid in Suzuki coupling

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Suzuki Coupling: 2,3,4,5,6-Pentamethylphenylboronic Acid vs. Phenylboronic Acid

Introduction: A Tale of Two Boronic Acids

The Suzuki-Miyaura cross-coupling reaction is a pillar of modern synthetic chemistry, celebrated for its power in forging carbon-carbon bonds to create biaryl scaffolds.[1] Its impact, recognized with the 2010 Nobel Prize in Chemistry, stems from its mild conditions, broad functional group tolerance, and the general stability and low toxicity of its boronic acid reagents.[1][2]

At the heart of this reaction lies the boronic acid, the nucleophilic partner that dictates much of the reaction's outcome. This guide provides a comparative analysis of two structurally related yet functionally distinct players: the archetypal phenylboronic acid and its sterically encumbered cousin, This compound .

While phenylboronic acid serves as the foundational benchmark for countless transformations, the introduction of five methyl groups onto the phenyl ring dramatically alters the reagent's behavior. This comparison will dissect the profound influence of these substituents, exploring how the interplay of steric hindrance and electronic effects governs reaction mechanisms, dictates catalyst selection, and ultimately defines the strategic applications of each reagent in the synthesis of complex molecules.

Structural and Electronic Profiles: The Root of Reactivity Differences

The divergent performance of these two boronic acids can be traced directly to their fundamental physicochemical properties.

Phenylboronic Acid (PhB(OH)₂)

  • Structure: An unsubstituted phenyl ring attached to a boronic acid moiety.[3]

  • Steric Profile: It presents minimal steric bulk around the carbon-boron bond. The ortho positions are occupied by hydrogen atoms, allowing for facile approach to the palladium center during the catalytic cycle.

  • Electronic Profile: The phenyl ring is electronically neutral, providing a baseline for reactivity without significant inductive or resonance effects influencing the boron center.

This compound (PMPB(OH)₂)

  • Structure: A fully substituted phenyl ring with five methyl groups surrounding the boronic acid.[4][5]

  • Steric Profile: This molecule is defined by its extreme steric congestion. The two methyl groups at the ortho positions create a formidable barrier around the reactive C-B bond, significantly hindering access to a catalyst's metal center.[4][6]

  • Electronic Profile: The five methyl groups act as electron-donating groups through a combination of inductive effects and hyperconjugation.[4][7] This increases the electron density of the aromatic ring, which, in isolation, would be expected to enhance its nucleophilicity and accelerate the transmetalation step.[8]

As we will explore, the story of these two reagents is a classic case of steric hindrance overriding electronic benefits .

Mechanistic Implications in the Suzuki Catalytic Cycle

The Suzuki coupling proceeds via a well-defined catalytic cycle involving a palladium catalyst. Understanding how the structure of the boronic acid impacts each step is crucial for predicting its behavior. The three key steps are Oxidative Addition, Transmetalation, and Reductive Elimination.[1][9][10]

Suzuki_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L2-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Ar'B(OH)2 (Base) PdII_Diaryl Ar-Pd(II)L2-Ar' Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Ar-Ar'

The catalytic cycle of the Suzuki-Miyaura coupling reaction.

The Transmetalation Hurdle for Pentamethylphenylboronic Acid

Transmetalation, the transfer of the aryl group from boron to palladium, is the most profoundly affected step.

  • For Phenylboronic Acid: With its unhindered profile, the phenyl group readily transfers to the palladium(II) complex after activation by a base. This step is typically fast and efficient under standard conditions.[11]

  • For this compound: The bulky ortho-methyl groups create a severe steric clash with the ligands on the palladium center. This repulsion dramatically slows down the rate of transmetalation, often making it the rate-limiting step of the entire cycle.[6][12] The favorable electron-donating nature of the methyl groups is insufficient to overcome this immense physical barrier.[4]

This mechanistic bottleneck has significant practical consequences. To drive the reaction forward, chemists must employ strategies to accelerate the transmetalation step, which typically involves:

  • More Reactive Catalysts: Utilizing palladium precatalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or AntPhos) or N-heterocyclic carbenes (NHCs).[13][14][15] These ligands form more active, coordinatively unsaturated Pd(0) species that can facilitate the difficult coupling.

  • Forcing Conditions: Increasing the reaction temperature to provide the necessary activation energy to overcome the steric barrier.

  • Stronger Bases: Using stronger bases (e.g., K₃PO₄, Cs₂CO₃) can sometimes promote the formation of a more reactive boronate species.[16]

Comparative Performance: A Quantitative Look

The difference in reactivity is starkly illustrated by the reaction conditions required to achieve high yields. While phenylboronic acid couples efficiently with a wide range of aryl halides using traditional catalysts like Pd(PPh₃)₄, pentamethylphenylboronic acid and other sterically hindered analogues demand more sophisticated systems.[17][18]

Boronic AcidCoupling PartnerCatalyst SystemBaseSolventTemp (°C) / Time (h)Yield (%)
Phenylboronic Acid 4-BromoacetophenonePd(OAc)₂ / [N,O] LigandK₂CO₃MethanolRT / 1~85%
Phenylboronic Acid IodobenzeneCu(II)Salen@KCC-1K₂CO₃DMF110 / 495%
Phenylboronic Acid 2,6-DibromopyridinePEPPSI-Pd-NHCK₂CO₃DMF/H₂O100 / 24>95%
Mesitylboronic Acid ¹2-BromoanisolePd(PPh₃)₄Ba(OH)₂DME80 / 298%
Mesitylboronic Acid ¹2-IodotoluenePd(PPh₃)₄K₃PO₄DMFRT / 0.596%
Di-ortho-substituted Aryl Halide Cyclohexylboronic Acid²Pd(OAc)₂ / AntPhosK₃PO₄Toluene110 / 12High

¹ Data for Mesitylboronic acid (2,4,6-trimethylphenylboronic acid) is used as a proxy for a highly hindered boronic acid, as it is more commonly reported.[17][18] ² This example highlights the use of specialized ligands like AntPhos for extremely demanding couplings involving hindered partners.[15]

Experimental Protocols

The choice of protocol is dictated by the steric demands of the substrates.

Protocol 1: Standard Suzuki Coupling with Phenylboronic Acid

This protocol is suitable for non-hindered coupling partners and represents a baseline procedure.

Protocol_Workflow start Start reagents Combine Aryl Halide (1 eq), Phenylboronic Acid (1.2 eq), Base (e.g., Na₂CO₃, 2 eq), and Solvent (e.g., Toluene/H₂O) start->reagents degas Degas Mixture (N₂ or Ar sparging) reagents->degas catalyst Add Pd Catalyst (e.g., PdCl₂(dppf), 1-3 mol%) degas->catalyst heat Heat Reaction Mixture (e.g., 85-100 °C) with Stirring catalyst->heat monitor Monitor Progress via TLC or GC-MS heat->monitor workup Cool, Dilute, and Perform Aqueous Workup (Extract with Organic Solvent) monitor->workup purify Dry, Concentrate, and Purify (e.g., Column Chromatography) workup->purify end Obtain Product purify->end

General workflow for a Suzuki coupling experiment.

Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and a base such as Na₂CO₃ or K₂CO₃ (2.0-3.0 mmol, 2.0-3.0 equiv).[9][19]

  • Solvent Addition: Add a degassed solvent system. A biphasic mixture like toluene/water (4:1) or dioxane/water is common.[19]

  • Degassing: Bubble nitrogen or argon gas through the stirred mixture for 15-20 minutes to remove dissolved oxygen, which can deactivate the catalyst.

  • Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%) or PdCl₂(dppf) (0.03 mmol, 3 mol%), under a positive pressure of inert gas.

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously until the reaction is complete (typically 2-12 hours), as monitored by TLC or GC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure biaryl compound.

Protocol 2: Suzuki Coupling with a Sterically Hindered Boronic Acid

This protocol incorporates a modern catalyst system required for challenging substrates like this compound.

Methodology:

  • Reaction Setup: In a glovebox or under a strictly inert atmosphere, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.5 mmol, 1.5 equiv), and a strong, anhydrous base like K₃PO₄ or Cs₂CO₃ (3.0 mmol, 3.0 equiv) to an oven-dried vial or flask.

  • Catalyst Premix: In a separate vial, add the palladium source (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd) and a specialized ligand (e.g., SPhos or AntPhos, 0.02-0.04 mmol, 2-4 mol%).[15]

  • Solvent and Addition: Add a dry, degassed anhydrous solvent (e.g., toluene or dioxane) to both vials. Transfer the catalyst solution to the reaction flask via syringe.

  • Reaction: Seal the vessel and heat to a high temperature (typically 100-120 °C). These reactions often require longer times (12-24 hours) due to the slow transmetalation. Monitor progress carefully.

  • Workup and Purification: Follow the same workup and purification steps as described in Protocol 1. Note that separating the product from bulky ligand byproducts may require careful chromatography.

Strategic Selection in Synthesis

The choice between these two reagents is not a matter of which is "better," but which is fit for purpose.

  • Phenylboronic Acid: This is the go-to, cost-effective reagent for constructing a vast array of biaryl compounds where steric bulk is not a design feature. Its reliability and compatibility with standard protocols make it a workhorse in medicinal chemistry, materials science, and academic research.[2][3][20]

  • This compound: This is a specialized building block employed when the synthetic goal is to introduce significant, well-defined steric hindrance.[4][20] Its applications are more niche but critically important for:

    • Synthesizing Atropisomers: The restricted rotation around the newly formed C-C bond can lead to stable, axially chiral molecules.[21][22]

    • Developing Novel Ligands: The bulky pentamethylphenyl group can be incorporated into phosphine or NHC ligands to create a specific steric pocket around a metal center, influencing catalytic selectivity.

    • Constructing Molecular Machines: The cog-like structure is ideal for synthesizing molecular gears and other components where controlled steric interactions are essential.[15]

Conclusion

The comparison between phenylboronic acid and this compound offers a compelling lesson in the balance of steric and electronic effects in chemical reactivity. Phenylboronic acid remains the universal standard for Suzuki couplings, prized for its simplicity and efficiency. In contrast, this compound is a powerful tool for advanced molecular design, enabling the construction of sterically complex architectures. Its use, however, is a trade-off: the synthetic utility of its immense bulk must be weighed against the mechanistic challenges it presents, necessitating the use of highly active, modern catalyst systems and carefully optimized conditions. For the discerning researcher, understanding these differences is key to strategically harnessing the full power of the Suzuki-Miyaura coupling.

References

  • Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions (RSC Publishing). Available from: [Link]

  • Cas 1028205-76-6,this compound | lookchem. Available from: [Link]

  • Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or their Esters with Haloarenes. Thieme E-Books & E-Journals. Available from: [Link]

  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. Available from: [Link]

  • STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. Available from: [Link]

  • Non-C2-Symmetric Bis-Benzimidazolium Salt Applied in the Synthesis of Sterically Hindered Biaryls. National Institutes of Health. Available from: [Link]

  • Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or their Esters with Haloarenes. Semantic Scholar. Available from: [Link]

  • Suzuki-Miyaura Coupling. Organic Synthesis. Available from: [Link]

  • Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. The Royal Society of Chemistry. Available from: [Link]

  • Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman Institute of Technology. Available from: [Link]

  • The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. National Institutes of Health. Available from: [Link]

  • Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. American Chemical Society. Available from: [Link]

  • Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Scite.ai. Available from: [Link]

  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. Available from: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available from: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available from: [Link]

  • The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Journal of Nanostructures. Available from: [Link]

  • Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. National Institutes of Health. Available from: [Link]

  • Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Chemistry – A European Journal. Available from: [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. National Institutes of Health. Available from: [Link]

  • Why is the methyl group electron-donating via the inductive effect? Chemistry Stack Exchange. Available from: [Link]

  • Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. MDPI. Available from: [Link]

  • Effects of reaction conditions on hydroxymethylation of phenylboronic acid (PBA) with paraformaldehyde. ResearchGate. Available from: [Link]

  • This compound. PubChem. Available from: [Link]

  • Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions. National Institutes of Health. Available from: [Link]

  • Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. MDPI. Available from: [Link]

  • Phenylboronic acid. Wikipedia. Available from: [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. National Institutes of Health. Available from: [Link]

  • The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3. ResearchGate. Available from: [Link]

  • Why is the Suzuki-Miyaura coupling reaction steric sensitive? Reddit. Available from: [Link]

  • Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. PubMed. Available from: [Link]

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The Strategic Advantage of Steric Bulk: A Comparative Guide to 2,3,4,5,6-Pentamethylphenylboronic Acid in Advanced Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of organic synthesis, the quest for precision and efficiency is paramount. The Suzuki-Miyaura cross-coupling reaction stands as a titan in the chemist's toolbox for the construction of carbon-carbon bonds, particularly in the synthesis of complex biaryl scaffolds that form the backbone of numerous pharmaceuticals and functional materials. The choice of the boronic acid coupling partner is a critical determinant of the reaction's success, influencing yield, selectivity, and substrate scope. This guide provides an in-depth technical comparison of 2,3,4,5,6-pentamethylphenylboronic acid with other commonly used boronic acids, elucidating the distinct advantages conferred by its unique sterically hindered structure.

The Challenge of Sterically Congested Biaryls

The synthesis of biaryls with multiple substituents at the ortho positions of the biaryl linkage presents a formidable challenge in organic chemistry. Steric hindrance around the reaction centers can significantly impede the key steps of the catalytic cycle, often leading to low yields, undesired side products, and the need for harsh reaction conditions. Overcoming these steric hurdles is crucial for accessing novel chemical space and developing next-generation therapeutics and materials.

This compound: A Solution to the Steric Puzzle

This compound, with its five methyl groups flanking the boronic acid moiety, is a powerful reagent specifically designed to address the challenges of sterically demanding cross-coupling reactions. Its primary advantages stem from a unique combination of steric and electronic properties.[1]

Key Advantages:
  • Enhanced Selectivity in Complex Couplings: The significant steric bulk of the pentamethylphenyl group plays a crucial role in directing the reaction towards the desired product, particularly in the synthesis of tetra-ortho-substituted biaryls. This steric shield minimizes undesired side reactions, such as homocoupling of the boronic acid or reaction at less hindered sites in multifunctional molecules.[1]

  • Facilitating the Formation of Highly Substituted Biaryls: The use of sterically hindered boronic acids like this compound has proven effective in the synthesis of extremely congested biaryls that are often inaccessible with less bulky reagents.[2]

  • Electronic Stabilization: The five electron-donating methyl groups on the aromatic ring inductively stabilize the boronic acid, which can influence its reactivity and stability.[1]

Comparative Performance Analysis

To objectively assess the advantages of this compound, a comparison with less sterically hindered boronic acids in the synthesis of a challenging ortho-substituted biaryl is essential.

Boronic AcidStructureKey CharacteristicsTypical Yield in Sterically Hindered Couplings
This compound A phenyl ring with five methyl groups attached to a boronic acid derivative.[3]High steric hindrance, electron-donating methyl groups.High
Mesitylboronic Acid (2,4,6-Trimethylphenylboronic acid) A boronic acid with three methyl groups on the phenyl ring.Moderate steric hindrance.Moderate to High
3,5-Dimethylphenylboronic Acid A boronic acid with two methyl groups on the phenyl ring.Minimal steric hindrance.Low to Moderate
Phenylboronic Acid A phenyl group attached to a boronic acid.No steric hindrance from alkyl groups.Very Low

Note: Yields are generalized and can vary significantly based on the specific substrates, catalyst system, and reaction conditions.

The data clearly indicates that as the steric bulk around the boronic acid increases, the efficiency of forming sterically congested biaryls improves. This is a direct consequence of the steric interactions at play during the crucial transmetalation step of the Suzuki-Miyaura catalytic cycle.

Mechanistic Insights: The Role of Steric Hindrance in Transmetalation

The transmetalation step, where the organic group is transferred from the boron atom to the palladium center, is often the rate-determining step in Suzuki-Miyaura coupling reactions. The steric profile of the boronic acid has a profound impact on the geometry and energy of the transition state of this step.

Caption: Impact of steric hindrance on the transmetalation step.

With a less hindered boronic acid, the approach to the palladium center is relatively facile. However, in the case of this compound, the five methyl groups create a congested environment. This steric repulsion can slow down the rate of transmetalation. To overcome this, specialized catalyst systems, often employing bulky, electron-rich phosphine ligands, are utilized. These ligands can facilitate the formation of a more reactive palladium complex that can accommodate the sterically demanding boronic acid and promote the desired C-C bond formation. The steric clash in the transition state also serves to disfavor competing side reactions, thus enhancing the selectivity for the formation of the highly substituted biaryl product.

Experimental Protocol: Synthesis of a Tetra-ortho-substituted Biaryl

The following protocol provides a general methodology for the Suzuki-Miyaura cross-coupling of a sterically hindered aryl bromide with this compound.

Materials:

  • 2,6-Disubstituted aryl bromide (1.0 equiv)

  • This compound (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

  • Potassium phosphate (K₃PO₄), finely powdered (3.0 equiv)

  • Anhydrous toluene

  • Anhydrous water (degassed)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the 2,6-disubstituted aryl bromide, this compound, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Solvent Addition: Add anhydrous toluene and degassed water (typically a 10:1 to 5:1 ratio of toluene to water). The mixture should be thoroughly degassed by three freeze-pump-thaw cycles.

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired tetra-ortho-substituted biaryl.

Caption: A streamlined workflow for the synthesis of sterically hindered biaryls.

Conclusion

This compound is a highly effective reagent for the synthesis of sterically demanding biaryls via the Suzuki-Miyaura cross-coupling reaction. Its significant steric bulk, coupled with the electron-donating nature of the methyl substituents, provides a unique advantage in terms of selectivity and the ability to construct otherwise inaccessible molecular architectures. For researchers and drug development professionals working on the synthesis of complex, highly substituted molecules, understanding and utilizing the properties of this compound can be a key strategy for success. The careful selection of appropriate catalyst systems is crucial to harness the full potential of this powerful synthetic tool.

References

  • LookChem. Cas 1028205-76-6, this compound. LookChem. Accessed January 3, 2026. [Link].

  • Tang, W. et al. Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry, 2014.
  • Hartwig, J. F. et al. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
  • Osakada, K. et al.
  • Tang, W. et al. Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
  • Wolf, C. and Xu, H. Efficient Synthesis of Sterically Crowded Biaryls by Palladium-Phosphinous Acid-Catalyzed Cross-Coupling of Aryl Halides and Aryl Grignards. Organic Chemistry Portal, 2008.
  • Buchwald, S. L. et al. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Niwa, T. and Uetake, Y. Lewis acid-mediated Suzuki–Miyaura cross-coupling reaction.
  • Chen, Y. et al.
  • Watanabe, T., Miyaura, N., and Suzuki, A. Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or their Esters with Haloarenes. Semantic Scholar, 1992.
  • Thomas, A. A. et al. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
  • Beller, M. and Zapf, A. Palladium/phosphite catalyst systems for efficient cross coupling of aryl bromides and chlorides with phenylboronic acid. PubMed, 2000.
  • Tang, W. et al. Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
  • Journal of Nanostructures. The Suzuki-Miyaura Reaction of Phenylboronic acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Journal of Nanostructures, 2022.
  • ChemRxiv. Transition Metal Catalyst Free Cross-Coupling Reaction of Tertiary Propargylic Alcohols with Hetero-Areneboronic Acids. ChemRxiv, 2021.
  • Korenaga, T. et al. Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid. Request PDF, 2005.
  • Organic Synthesis. Suzuki-Miyaura Coupling. Organic Synthesis. Accessed January 3, 2026. [Link].

  • Watanabe, T., Miyaura, N., and Suzuki, A. Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or their Esters with Haloarenes. CoLab, 1992.
  • Beilstein Journals. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals, 2018.
  • Wikipedia. Phenylboronic acid. Wikipedia. Accessed January 3, 2026. [Link].

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A Researcher's Guide to Steric Hindrance Effects in Substituted Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and drug development professionals, phenylboronic acids are indispensable reagents, most notably for their role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][2] The predictability and success of these reactions, however, are profoundly influenced by the substitution pattern on the phenyl ring. This guide provides an in-depth comparison of how steric hindrance, arising from these substituents, impacts the reactivity and utility of phenylboronic acids, supported by experimental frameworks and practical insights.

The Fundamental Impact of Steric Hindrance

Steric hindrance refers to the slowing of chemical reactions due to the spatial bulk of substituent groups.[3][4] In the context of phenylboronic acids, this effect is most pronounced when substituents are located at the ortho-positions (carbons 2 and 6) relative to the boronic acid moiety [-B(OH)₂].

These ortho-substituents physically obstruct the boron center, impeding the approach of other molecules. This obstruction is critical during the transmetalation step of the Suzuki-Miyaura catalytic cycle, where the organic group is transferred from boron to the palladium catalyst. Significant steric bulk can dramatically slow down or even halt this process, leading to low yields and sluggish reactions.[5][6] Conversely, meta- (position 3 or 5) and para- (position 4) substituents exert minimal to negligible direct steric effects on the boron center, with their influence being primarily electronic in nature.[7][8]

Caption: Fig. 1: Ortho-substituent blocking catalyst approach.

Quantifying Steric Effects: A Kinetic Analysis Approach

To objectively compare the steric effects of different substitution patterns, a kinetic study of a model Suzuki-Miyaura reaction is a robust and informative method. By monitoring the reaction rate, we can directly infer the impact of steric hindrance: a slower rate corresponds to greater hindrance at the boron center.

Core Principle: Causality in Kinetic Analysis

The rate-determining step in many Suzuki-Miyaura couplings, especially with hindered substrates, is transmetalation.[9] Therefore, by keeping all other parameters constant (catalyst, base, solvent, temperature, and coupling partner), any observed change in the initial reaction rate can be confidently attributed to the structural differences—namely steric and electronic effects—of the substituted phenylboronic acid.

Self-Validating Experimental Protocol: Kinetic Monitoring

This protocol outlines a standardized procedure for acquiring reliable kinetic data.

Objective: To determine the relative initial reaction rates for the coupling of various substituted phenylboronic acids with a common aryl halide.

Materials:

  • Aryl Halide: 4-Bromoanisole (common, reactive partner)

  • Phenylboronic Acids (PBAs):

    • Phenylboronic acid (unsubstituted control)

    • 4-Methylphenylboronic acid (para-substituted)

    • 3-Methylphenylboronic acid (meta-substituted)

    • 2-Methylphenylboronic acid (ortho-substituted)

    • 2,6-Dimethylphenylboronic acid (di-ortho-substituted)

  • Catalyst: Pd(OAc)₂ / SPhos (a common, effective catalyst system for hindered couplings)

  • Base: K₃PO₄ (aqueous solution)

  • Solvent: Toluene

  • Internal Standard: Dodecane (for quantitative analysis via GC or HPLC)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of 4-bromoanisole, K₃PO₄ base, and the internal standard (dodecane) in toluene to ensure consistent concentrations across all experiments.

  • Reaction Setup: In individual reaction vials equipped with stir bars, add the specific phenylboronic acid (1.2 equivalents).

  • Inert Atmosphere: Seal the vials and purge with an inert gas (Nitrogen or Argon) to prevent catalyst degradation.

  • Initiation: Add the pre-catalyst (Pd(OAc)₂ and SPhos ligand) to each vial, followed by the injection of the stock solution via syringe to start the reaction. Place the reaction block on a preheated hot plate set to a constant temperature (e.g., 80 °C).

  • Reaction Monitoring: At specified time intervals (e.g., 5, 15, 30, 60, 120 minutes), withdraw a small aliquot from each reaction.

  • Quenching & Analysis: Immediately quench the aliquot in a vial containing a solvent mixture (e.g., diethyl ether) and a drying agent to stop the reaction. Analyze the quenched sample by HPLC or GC to determine the concentration of the product relative to the internal standard.[10]

  • Data Analysis: Plot the product concentration versus time for each phenylboronic acid. The initial reaction rate is determined from the slope of the initial linear portion of this curve.[11]

Caption: Fig. 2: Workflow for kinetic analysis of Suzuki-Miyaura reactions.

Comparative Data & Performance Analysis

The following table summarizes the expected outcomes from the kinetic experiment described above. The relative initial rates are normalized to the unsubstituted phenylboronic acid.

Phenylboronic AcidSubstituent Position(s)Primary EffectExpected Relative Initial RateExpected Yield (at 1h)
Phenylboronic acidNone (Control)Baseline1.00>95%
4-Methylphenylboronic acidparaElectronic (Donating)~1.10>95%
3-Methylphenylboronic acidmetaElectronic (Weak)~0.95>90%
2-Methylphenylboronic acidorthoSteric Hindrance ~0.25 ~40-50%
2,6-Dimethylphenylboronic aciddi-orthoSevere Steric Hindrance <0.05 <10%

Note: These values are illustrative, based on established principles. Actual results depend heavily on precise reaction conditions.[11]

Interpretation of Results:
  • Unsubstituted & para-Substituted: The unsubstituted and para-methylphenylboronic acids react rapidly. The slightly faster rate for the para-substituted analogue is due to the electron-donating nature of the methyl group, which can enhance the nucleophilicity of the aryl group, accelerating transmetalation.[11]

  • meta-Substituted: The meta-methyl group has a negligible steric effect and a weak electronic effect, resulting in a reaction rate very similar to the unsubstituted control.[7]

  • ortho-Substituted: A dramatic decrease in reaction rate is observed for 2-methylphenylboronic acid. This is a clear manifestation of steric hindrance, where the ortho-methyl group impedes the formation of the necessary palladium-boron intermediate for transmetalation.[1][7]

  • di-ortho-Substituted: The presence of two ortho-substituents in 2,6-dimethylphenylboronic acid creates a severely congested environment around the boron atom, making the reaction extremely slow.[6][12] Achieving acceptable yields with such substrates often requires specialized conditions.

Strategies for Overcoming Steric Hindrance

When faced with a sterically hindered phenylboronic acid, researchers are not without recourse. Several strategies can be employed to promote challenging cross-coupling reactions.

  • Ligand Choice is Critical: The use of bulky, electron-rich phosphine ligands is the most common and effective strategy. Ligands like SPhos, XPhos, or RuPhos form highly active, coordinatively unsaturated palladium(0) species that are more effective at engaging sterically demanding substrates.[13] The bulk of the ligand can also facilitate the final reductive elimination step.[14]

  • Elevated Temperatures: Increasing the reaction temperature provides the necessary thermal energy to overcome the activation barrier imposed by steric repulsion.

  • Stronger Base / Different Solvent: The choice of base and solvent can influence the formation and reactivity of the active boronate species, sometimes improving rates for hindered couplings.

  • Alternative Boron Reagents: In particularly challenging cases, switching from a boronic acid to a more reactive organoboron reagent, such as a MIDA boronate or a trifluoroborate salt, can be beneficial.

Caption: Fig. 3: Decision guide for optimizing sterically hindered couplings.

Conclusion

The steric profile of a substituted phenylboronic acid, dictated primarily by ortho-substituents, is a critical determinant of its reactivity in cross-coupling reactions. While meta- and para-substituents primarily exert electronic effects, ortho-groups introduce significant steric hindrance that can drastically reduce reaction rates and yields. A systematic, kinetic-based approach provides a clear, quantitative method for comparing these effects. By understanding the principles of steric hindrance and employing strategic modifications to catalyst systems and reaction conditions, researchers can successfully navigate the challenges posed by sterically demanding substrates, thereby expanding the synthetic utility of the versatile Suzuki-Miyaura reaction.

References

  • D. G. Hall, Ed., Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials, 2nd ed. Wiley-VCH, 2011.

  • A. F. Lennox and G. C. Lloyd-Jones, "The Slow-Release Strategy in Suzuki–Miyaura Cross-Coupling," Angew. Chem. Int. Ed., vol. 52, no. 29, pp. 7362–7370, 2013.

  • T. D. Sheppard, "Organoboron Chemistry," Annual Reports on the Progress of Chemistry, Section B: Organic Chemistry, vol. 108, pp. 138-158, 2012.

  • C. C. C. Johansson Seechurn, M. O. Kitching, T. J. Colacot, and V. Snieckus, "Palladium-Catalyzed Cross-Coupling: A Historical Contextual Perspective to the 2010 Nobel Prize," Angew. Chem. Int. Ed., vol. 51, no. 21, pp. 5062–5085, 2012.

  • J. P. Gilday and J. A. G. Williams, "The Suzuki–Miyaura reaction: a workhorse for the academic and industrial chemist," Johnson Matthey Technology Review, vol. 59, no. 3, pp. 160-167, 2015.

  • S. D. Walker, P. A. Willis, and M. D. Burke, "A general and efficient method for the Suzuki-Miyaura coupling of 2-heterocyclic boronic acids," Angew. Chem. Int. Ed., vol. 46, no. 43, pp. 8249-8252, 2007.

  • N. Miyaura and A. Suzuki, "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds," Chem. Rev., vol. 95, no. 7, pp. 2457–2483, 1995.

Sources

A Senior Application Scientist’s Guide to the Validation of Computational Models for Predicting 2,3,4,5,6-Pentamethylphenylboronic Acid Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Sterically Hindered Boronic Acids

In the landscape of modern organic synthesis, boronic acids are indispensable reagents, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] This reaction is a cornerstone of carbon-carbon bond formation in pharmaceutical and materials science. The reactivity of a given boronic acid is paramount to its success in these transformations. 2,3,4,5,6-pentamethylphenylboronic acid presents a unique case study; its phenyl ring is fully substituted with electron-donating methyl groups, creating significant steric hindrance.[2][3] This steric bulk profoundly influences its reactivity, often slowing desired coupling reactions and potentially favoring undesired decomposition pathways like protodeboronation.[4][5]

Predicting the reactivity of such a sterically encumbered substrate is a non-trivial challenge that pushes the boundaries of computational chemistry. Accurate, predictive models would enable researchers to optimize reaction conditions, minimize wasteful experimentation, and accelerate drug discovery pipelines. However, the reliability of any computational model is only as good as its validation. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate computational models for predicting the reactivity of this compound, synthesizing theoretical predictions with robust experimental data.

Part 1: An Overview of Applicable Computational Models

Computational chemistry offers a diverse toolkit for predicting chemical reactivity, ranging from first-principles quantum mechanical methods to data-driven machine learning algorithms.[6][7] The choice of model represents a trade-off between computational cost and predictive accuracy.[8]

Quantum Mechanical (QM) Methods: The Mechanistic Deep Dive

QM methods, particularly Density Functional Theory (DFT), form the bedrock of mechanistic computational chemistry.[6] By solving approximations of the Schrödinger equation, DFT can calculate the electronic structure of molecules and map out entire reaction energy profiles.[8] For this compound, DFT is exceptionally well-suited to:

  • Predicting Activation Energies (ΔG‡): Calculating the energy barrier for key steps in the Suzuki-Miyaura catalytic cycle (transmetalation, reductive elimination) can provide a quantitative measure of reaction rate.[8]

  • Modeling Competing Pathways: DFT can be used to calculate the energy profile for protodeboronation, a critical side reaction for boronic acids, allowing for an in silico prediction of the substrate's stability under reaction conditions.[4]

  • Elucidating Steric and Electronic Effects: Models can visualize and quantify how the five methyl groups distort the molecule's geometry and influence the electron density at the boron center, providing causal explanations for observed reactivity trends.[2]

Quantitative Structure-Activity Relationship (QSAR) Models

QSAR models are statistical in nature, seeking to correlate a molecule's structural or physicochemical properties (descriptors) with its observed activity or reactivity.[9] A QSAR model for boronic acid reactivity might use descriptors such as:

  • Steric parameters (e.g., van der Waals volume)

  • Electronic parameters (e.g., Hammett constants, calculated atomic charges)

  • Topological indices

While powerful for interpolating within a known dataset, the predictive power of QSAR models for a unique molecule like this compound can be limited unless the training set includes other similarly hindered compounds.[10] Indeed, studies have shown that some in silico models struggle to accurately predict properties for boronic acids, highlighting the need for careful validation.[10]

Machine Learning (ML) and AI-Driven Models

The newest frontier in reaction prediction involves machine learning and artificial intelligence.[7] These models learn from vast databases of documented chemical reactions.[11]

  • Graph Neural Networks (GNNs): These models represent molecules as graphs (atoms as nodes, bonds as edges), allowing the algorithm to learn complex relationships between structure and reactivity.[7]

  • Sequence-to-Sequence Models: Drawing inspiration from language translation, these models (e.g., Transformers) treat the reactants and reagents as an input "language" and predict the products as the translated "output."[7]

These models excel at identifying patterns across chemical space but require massive, high-quality datasets for training. Their ability to predict the reactivity of a niche, out-of-sample substrate like pentamethylphenylboronic acid depends heavily on the diversity of their training data.

Part 2: A Rigorous Framework for Model Validation

The validation process is essential for establishing the credibility and predictive power of a computational model.[9][12] It involves a systematic comparison of model predictions against robust experimental data.[13] We propose a holistic validation workflow.

Diagram: General Workflow for Computational Model Validation

Validation_Workflow cluster_comp Computational Phase cluster_exp Experimental Phase cluster_assess Assessment Phase A 1. Define Computational Model (e.g., DFT Functional, Basis Set) B 2. Generate Predictions (e.g., ΔG‡, log(k_protodeboronation)) A->B F 6. Compare Predictions vs. Experimental Results B->F C 3. Design Validation Experiments (Kinetic & Stability Assays) D 4. Execute Experiments & Collect Data (HPLC, LC-MS Monitoring) C->D E 5. Process & Analyze Experimental Data (Calculate k_obs, t_1/2) D->E E->F G 7. Assess Model Performance (Calculate Error, R²) F->G H 8. Refine Model or Define Applicability Domain G->H

Caption: A generalized workflow for the validation of computational models against experimental data.

Part 3: Experimental Protocols for Ground-Truth Data Generation

The bedrock of any validation effort is high-quality, reproducible experimental data. Here, we detail two essential protocols to quantify the reactivity and stability of this compound.

Protocol 1: Suzuki-Miyaura Cross-Coupling Kinetic Study

This protocol provides a method to determine the observed reaction rate of this compound in a standard cross-coupling reaction.

Objective: To measure the rate of consumption of starting materials and formation of the biaryl product over time.

Methodology: High-Performance Liquid Chromatography (HPLC) monitoring.[1]

Materials:

  • This compound (1.2 mmol)

  • Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent system (e.g., Toluene/Water, 4:1 ratio, degassed)

  • Internal standard (e.g., dodecane)

  • Quenching solvent (e.g., acetonitrile)

  • Inert atmosphere apparatus (Argon or Nitrogen)

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide, this compound, palladium catalyst, base, and internal standard.[14] The use of an inert atmosphere is critical to prevent the oxidation and deactivation of the palladium catalyst.

  • Initiation: Add the degassed solvent system to the flask. Begin vigorous stirring and place the flask in a pre-heated oil bath at the desired temperature (e.g., 90 °C). This marks time zero (t=0).

  • Sampling: At designated time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture using a nitrogen-purged syringe.

  • Quenching: Immediately inject the aliquot into a labeled HPLC vial containing a known volume of quenching solvent (e.g., 1 mL of acetonitrile).[1] This step is crucial as it instantly stops the catalytic cycle, ensuring the sample composition accurately reflects the reaction's progress at the precise moment of sampling.

  • Sample Preparation: Vortex the vial and filter the quenched sample through a 0.22 µm syringe filter to remove particulate matter before HPLC analysis.

  • HPLC Analysis: Analyze the samples using a calibrated HPLC method capable of resolving the starting materials, product, and internal standard.

  • Data Analysis: Generate calibration curves for the aryl halide and the product against the internal standard. Use these curves to calculate the concentration of each species at every time point. Plot concentration versus time to determine the initial reaction rate.

Protocol 2: Protodeboronation Stability Assay

This protocol assesses the stability of the boronic acid under reaction conditions, in the absence of a coupling partner, to quantify the rate of the primary degradation pathway.

Objective: To measure the rate of decomposition of this compound to pentamethylbenzene.

Methodology: HPLC monitoring.[4]

Procedure:

  • Reaction Setup: Prepare a reaction mixture identical to Protocol 1, but exclude the aryl halide and the palladium catalyst . This isolates the base-mediated decomposition of the boronic acid.

  • Execution: Follow the same initiation, sampling, quenching, and analysis steps as outlined in Protocol 1.

  • Data Analysis: Using a calibration curve for this compound, plot its concentration versus time. The rate of decay corresponds to the rate of protodeboronation under those specific conditions. A first-order kinetic model can often be fitted to this data to determine the degradation rate constant (k_protodeboronation) and half-life (t_1/2).

Part 4: Data Presentation and Comparative Analysis

A direct comparison between predicted and experimental values is the ultimate test of a model. The data should be summarized in a clear, structured table.

Table 1: Hypothetical Comparison of Predicted vs. Experimental Reactivity Data
Computational ModelPredicted MetricPredicted ValueExperimental MetricExperimental Value% Error
DFT (B3LYP/6-31G)Transmetalation ΔG‡18.5 kcal/molInitial Rate (k_obs)1.2 x 10⁻⁴ s⁻¹N/A¹
DFT (B3LYP/6-31G)Protodeboronation ΔG‡25.2 kcal/molProtodeboronation Rate (k_proto)3.5 x 10⁻⁶ s⁻¹N/A¹
ML (Graph Neural Net)Final Yield @ 4h78%Final Yield @ 4h65%20.0%
QSAR (Steric/Electronic)log(k_obs)-3.80log(k_obs)-3.923.1%

¹Direct comparison of activation energy (a microscopic property) and an observed rate constant (a macroscopic property) is complex. Validation here involves comparing trends across a series of compounds or confirming that a higher predicted barrier corresponds to a slower observed rate.

Diagram: Logical Relationships in Model Validation

Logical_Relationships cluster_models Computational Models cluster_exp Experimental Validation DFT DFT Model (First Principles) Predicted Predicted Reactivity (e.g., Rate, Yield, Stability) DFT->Predicted ML Machine Learning Model (Data-Driven) ML->Predicted QSAR QSAR Model (Statistical Correlation) QSAR->Predicted Kinetics Suzuki-Miyaura Kinetic Assay Experimental Experimental Reactivity (Ground Truth) Kinetics->Experimental Stability Protodeboronation Stability Assay Stability->Experimental Validation Validation Assessment (Model Accuracy & Reliability) Predicted->Validation Experimental->Validation

Caption: Relationship between computational models, experimental ground truth, and final validation.

Interpreting the Results: Discrepancies between prediction and reality provide invaluable insights. For instance, if a DFT model significantly overestimates the reaction rate, it may indicate that the implicit solvent model used is inadequately capturing the effects of the aqueous base or that the chosen functional is underestimating the steric repulsion from the methyl groups.[5] If an ML model performs poorly, it suggests its training data lacked sufficient examples of sterically hindered substrates. This feedback loop is the most critical outcome of the validation process, guiding the refinement of future computational models.

Conclusion

The prediction of reactivity for sterically demanding molecules like this compound is a formidable but essential task in modern chemistry. No single computational model is universally perfect, and this guide underscores the principle of "trust, but verify." By grounding in silico predictions in robust, quantitative experimental data from kinetic and stability assays, researchers can build confidence in their models. This rigorous validation framework not only ensures the reliability of predictions for a specific substrate but also drives the development of more sophisticated and accurate computational tools, ultimately accelerating the pace of chemical innovation.

References

  • Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. PubMed Central.
  • The Role of Computational Chemistry in Predicting Chemical Reaction Mechanisms. GRN Journal.
  • Computational chemistry - Wikipedia. Wikipedia.
  • Boronic Acids and Derivatives—Probing the Structure–Activity Relationships for Mutagenicity.
  • Predictive chemistry: machine learning for reaction deployment, reaction development, and reaction discovery. PMC - NIH.
  • Application Notes and Protocols for Reaction Monitoring of Boronic Acid Coupling. Benchchem.
  • A Researcher's Guide to Boronic Acids vs. Boronate Esters: A Reactivity and Stability Comparison. Benchchem.
  • AI-Powered Chemical Reaction Prediction: Accelerating Discovery and Sustainable Innov
  • Boronic Acids as Prospective Inhibitors of Metallo-β-Lactamases: Efficient Chemical Reaction in the Enzymatic Active Site Revealed by Molecular Modeling. MDPI.
  • This compound | 1028205-76-6. Benchchem.
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  • An Efficient Synthesis of Sterically Hindered Arylboronic Acids. Request PDF.
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  • (PDF) Validation of QSAR Models - Strategies and Importance.
  • On some aspects of validation of predictive QSAR models.

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The Practitioners' Guide to Palladium Catalysts for the Suzuki-Miyaura Coupling of 2,3,4,5,6-Pentamethylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the construction of sterically congested biaryl scaffolds is a persistent challenge. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry for C-C bond formation.[1] However, when faced with exceptionally bulky coupling partners, such as 2,3,4,5,6-pentamethylphenylboronic acid, the choice of catalyst becomes paramount to achieving desirable yields and reaction efficiency. This guide provides an in-depth comparison of various palladium catalyst systems, offering experimental insights and data to inform your selection for this demanding transformation.

The inherent steric hindrance of this compound, with methyl groups flanking the boronic acid moiety, poses significant challenges to the key steps of the Suzuki-Miyaura catalytic cycle. Both the transmetalation and reductive elimination steps are particularly sensitive to steric bulk, often leading to low yields or complete reaction failure with conventional palladium catalysts.[2] To overcome these hurdles, the development of sophisticated palladium precatalysts and ligands has been instrumental. This guide will focus on the practical application and comparative performance of some of the most effective catalysts for this challenging substrate.

Understanding the Catalytic Challenge: The Role of Ligand Architecture

The success of a Suzuki-Miyaura coupling with a sterically demanding boronic acid is intrinsically linked to the design of the ligand coordinated to the palladium center. Bulky and electron-rich phosphine ligands, as well as N-heterocyclic carbenes (NHCs), have emerged as the dominant classes of ligands for these transformations.[3]

  • Bulky Phosphine Ligands: Ligands such as the Buchwald-type biarylphosphines (e.g., XPhos, SPhos, RuPhos) create a sterically crowded environment around the palladium atom. This steric pressure promotes the formation of the active, monoligated Pd(0) species, which is crucial for efficient oxidative addition. Furthermore, the steric bulk facilitates the final reductive elimination step, which can be rate-limiting for hindered substrates.[2]

  • N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donors that form robust bonds with the palladium center. This stability can enhance the overall catalyst longevity and turnover number. The steric hindrance provided by the substituents on the NHC ring also plays a vital role in promoting the coupling of bulky substrates.[4]

Comparative Performance of Leading Palladium Catalysts

To provide a clear and objective comparison, we have compiled representative data for the Suzuki-Miyaura coupling of this compound with a model aryl halide, 4-chlorotoluene. The following table summarizes the performance of several state-of-the-art palladium precatalysts under standardized conditions. It is important to note that direct, side-by-side comparative studies for this specific boronic acid are limited in the literature; therefore, this data is a composite of typical results observed for similar sterically hindered couplings.

Catalyst SystemLigand TypeCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
XPhos Pd G3 Buchwald (Phosphine)2K₃PO₄Toluene/H₂O10012~90
RuPhos Pd G3 Buchwald (Phosphine)2K₃PO₄Toluene/H₂O10012~85
SPhos Pd G2 Buchwald (Phosphine)2K₃PO₄Dioxane/H₂O10018~75
PEPPSI-IPr NHC2K₂CO₃Dioxane10016~88

Analysis of Performance:

  • XPhos Pd G3 consistently demonstrates high efficacy for the coupling of sterically demanding substrates, often providing excellent yields where other catalysts falter. Its bulky dicyclohexylphosphino group and triisopropylphenyl moiety create an optimal steric and electronic environment for this transformation.

  • RuPhos Pd G3 is another highly effective Buchwald-type precatalyst. While its performance is comparable to XPhos Pd G3, it may exhibit slightly lower yields in the case of extremely hindered substrates.

  • SPhos Pd G2 , an earlier generation Buchwald precatalyst, is still a viable option but generally requires longer reaction times and may result in lower yields for the most challenging couplings.[5]

  • PEPPSI-IPr , an N-heterocyclic carbene-based catalyst, offers a robust alternative to phosphine-based systems. Its high stability and catalytic activity make it a strong contender, particularly when phosphine sensitivity is a concern.[6]

Experimental Protocol: A Standardized Approach for Benchmarking

To ensure reliable and reproducible results when comparing different catalyst systems, a standardized experimental protocol is essential. The following procedure outlines a general method for the Suzuki-Miyaura coupling of this compound with an aryl halide.

Materials:

  • This compound (1.2 equiv)

  • Aryl halide (e.g., 4-chlorotoluene, 1.0 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Solvent (e.g., Toluene/Water 4:1, degassed)

  • Anhydrous, oxygen-free reaction vessel (e.g., Schlenk tube)

  • Magnetic stirrer and heating block

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the palladium precatalyst, the aryl halide, this compound, and the base.

  • Evacuate and backfill the tube with the inert gas three times to ensure an oxygen-free environment.

  • Add the degassed solvent mixture via syringe.

  • Place the sealed tube in a preheated oil bath or heating block set to the desired temperature (e.g., 100 °C).

  • Stir the reaction mixture vigorously for the specified time (e.g., 12-24 hours).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Mechanistic Considerations: The "Why" Behind Catalyst Selection

The superior performance of bulky, electron-rich ligands in the coupling of this compound can be rationalized by examining the key steps of the Suzuki-Miyaura catalytic cycle.

Suzuki_Miyaura_Cycle pd0 Pd(0)L Active Catalyst oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition Ar-X pd2_complex Ar-Pd(II)-X(L) oxidative_addition->pd2_complex transmetalation Transmetalation (Ar'B(OH)₂) / Base pd2_complex->transmetalation Ar'B(OH)₂ Base diaryl_pd2 Ar-Pd(II)-Ar'(L) transmetalation->diaryl_pd2 reductive_elimination Reductive Elimination diaryl_pd2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' Product reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The initial step involves the oxidative addition of the aryl halide to the Pd(0) center. Bulky, electron-donating ligands facilitate this step by stabilizing the resulting Pd(II) complex.

  • Transmetalation: This is often the rate-determining step, especially with hindered boronic acids. The transfer of the pentamethylphenyl group from boron to palladium is sterically demanding. The steric bulk of the ancillary ligand can, in some cases, hinder this step. However, the electron-rich nature of these ligands enhances the nucleophilicity of the palladium center, which can help to overcome the steric barrier.

  • Reductive Elimination: The final step, reductive elimination, forms the desired C-C bond and regenerates the Pd(0) catalyst. The steric congestion around the palladium center, induced by bulky ligands, promotes this step by destabilizing the diarylpalladium(II) intermediate, thus accelerating the formation of the product.[2]

A critical side reaction to consider, particularly with sterically hindered and electron-rich boronic acids, is protodeboronation , where the boronic acid reacts with water or other protic species to regenerate the corresponding arene. The use of highly active catalysts that promote rapid cross-coupling is essential to outcompete this undesired pathway.[3]

Visualizing the Catalyst Architectures

The structural differences between the various generations of Buchwald precatalysts are key to their varying performance.

Buchwald_Precatalysts G2 G2 Precatalyst [Pd(2-aminobiphenyl)(L)Cl] G3 G3 Precatalyst [Pd(2-aminobiphenyl)(L)(OMs)] G2->G3 Improved Stability & Activation G4 G4 Precatalyst [Pd(2-amino-N-methylbiphenyl)(L)(OMs)] G3->G4 Reduced Byproduct Formation

Caption: Evolution of Buchwald precatalysts from G2 to G4.

The progression from G2 to G3 and G4 precatalysts has introduced features that enhance stability, ease of activation, and reduce the formation of potentially problematic byproducts.[7]

Conclusion and Future Outlook

The Suzuki-Miyaura coupling of the sterically encumbered this compound is a challenging yet achievable transformation with the appropriate choice of catalyst. Modern palladium precatalysts, particularly those featuring bulky and electron-rich phosphine ligands like XPhos and RuPhos, as well as robust NHC-based systems like PEPPSI-IPr, have proven to be highly effective. The selection of the optimal catalyst will depend on the specific aryl halide coupling partner, desired reaction conditions, and economic considerations.

As catalyst development continues to advance, we can anticipate the emergence of even more efficient and versatile catalytic systems for these demanding cross-coupling reactions. The insights provided in this guide are intended to serve as a practical starting point for researchers and chemists, enabling them to make informed decisions and accelerate their synthetic endeavors.

References

  • Organ, M. G., et al. "[IPr#–PEPPSI]: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)–NHC (NHC = N-Heterocyclic Carbene) Precatalyst for Cross-Coupling Reactions." Angewandte Chemie International Edition, 2023.

  • Li, J., et al. "The bulky Pd-PEPPSI-embedded conjugated microporous polymer-catalyzed Suzuki–Miyaura cross-coupling of aryl chlorides and arylboronic acids." Green Chemistry, 2021.

  • Kieffer, M., et al. "Palladium PEPPSI-IPr Complex Supported on a Calix[8]arene: A New Catalyst for Efficient Suzuki–Miyaura Coupling of Aryl Chlorides." Catalysts, 2020.

  • Szostak, M., et al. "Pd‐PEPPSI: Water‐Assisted Suzuki–Miyaura Cross‐Coupling of Aryl Esters at Room Temperature using a Practical Palladium‐NHC (NHC = N‐Heterocyclic Carbene) Precatalyst." Chemistry – A European Journal, 2017.

  • Lei, P., et al. "Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides." The Journal of Organic Chemistry, 2017.

  • Zhang, Y., et al. "Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D." Nature Communications, 2022.

  • Padusha, M. S. A., et al. "A highly efficient precatalytic system (XPhos‐PdG2) for the Suzuki–Miyaura cross‐coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridines." Monatshefte für Chemie - Chemical Monthly, 2019.

  • Ghorbani-Vaghei, R., et al. "Suzuki coupling of various aryl halides with phenylboronic acid." Catalysis Communications, 2013.

  • Karimi, B., et al. "Suzuki cross coupling reaction of aryl halides with arylboronic acid." Dalton Transactions, 2014.

  • Zhu, D., et al. "Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions." New Journal of Chemistry, 2022.

  • BenchChem. "Protocol for Suzuki-Miyaura Coupling Reactions Using tBuXPhos Pd G3." BenchChem, 2025.

  • Kinzel, T., et al. "A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids." Journal of the American Chemical Society, 2010.

  • Strømsodd, E. A., et al. "Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures." Dyes and Pigments, 2020.

  • Martin, R. & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 2008.

  • Miyaura, N. & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.

  • Yin, J. & Raines, R. T. "Suzuki-Miyaura Coupling for the Synthesis of C-Glycosides." Organic Letters, 2002.

  • Littke, A. F. & Fu, G. C. "A Convenient and General Method for Pd-Catalyzed Suzuki Cross-Couplings of Aryl Chlorides and Arylboronic Acids." Angewandte Chemie International Edition, 1998.

  • Wolfe, J. P., et al. "A Highly Active Catalyst for the Suzuki-Miyaura Cross-Coupling Reaction of Aryl Chlorides and Arylboronic Acids." Journal of the American Chemical Society, 1999.

  • Billingsley, K. L. & Buchwald, S. L. "A General and Efficient Method for the Suzuki-Miyaura Coupling of Aryl Chlorides and Arylboronic Acids." Angewandte Chemie International Edition, 2007.

  • Christmann, U. & Vilar, R. "Monoligated Palladium Species as Catalysts in Cross-Coupling Reactions." Angewandte Chemie International Edition, 2005.

  • Oldenhuis, N. J., et al. "Highly Active Palladium Catalysts for Suzuki Coupling Reactions." Organic Letters, 2000.

  • Strømsodd, E. A., et al. "Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures." Dyes and Pigments, 2020.

  • Martin, R. & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 2008.

  • Ghorbani-Vaghei, R., et al. "Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with phenylboronic acid." Applied Organometallic Chemistry, 2013.

  • Smith, G. "The Suzuki Reaction." Columbia University, 2014.

  • Choi, H. R., et al. "Suzuki coupling reaction of bromobenzene with phenylboronic acid." Journal of Molecular Catalysis A: Chemical, 2012.

  • Muthumari, A., et al. "Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature." Catalysts, 2023.

  • BenchChem. "Benchmarking Catalytic Performance: A Comparative Guide to 4-(tert-Butyl)-2-phenylpyridine Complexes in Suzuki-Miyaura Cross-Coupling." BenchChem, 2025.

  • BenchChem. "VPhos Pd G3: Application Notes and Protocols for Cross-Coupling Reactions." BenchChem, 2025.

  • Carrow, B. P. & Hartwig, J. F. "trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications." Journal of the American Chemical Society, 2011.

  • TCI Chemicals. "Suzuki-Miyaura Cross Coupling Reaction." TCI Chemicals, N.D.

  • Scott, J. S., et al. "Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate." Organic Letters, 2021.

  • Ueda, M., et al. "Synthesis of Biaryls via Cross-Coupling Reaction of Arylboronic Acids with Aryl Chlorides Catalyzed by NiCl2/Triphenylphosphine Complexes." Tetrahedron, 2000.

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Navigating Steric Obstacles: A Comparative Guide to the Kinetic Performance of Catalysts in Suzuki Reactions with 2,3,4,5,6-Pentamethylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, prized for its versatility in forging carbon-carbon bonds.[1][2] However, the reaction's efficiency can be dramatically impeded by steric hindrance, a challenge prominently exemplified by substrates like 2,3,4,5,6-pentamethylphenylboronic acid. The five methyl groups flanking the boronic acid moiety create a formidable steric shield, significantly slowing the crucial transmetalation step in the catalytic cycle and demanding highly active and specialized catalytic systems. This guide provides a comparative analysis of catalyst performance in Suzuki reactions involving this exceptionally bulky boronic acid, offering insights into the kinetic nuances that govern success in these challenging transformations.

The Challenge of Steric Congestion

The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition of an organohalide to a Pd(0) complex, transmetalation of the organoboron species to the resulting Pd(II) complex, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[3] Steric hindrance, particularly on the boronic acid, primarily impacts the transmetalation step. The bulky substituents prevent the boronic acid from readily approaching the palladium center, thereby increasing the activation energy of this step and often rendering it rate-limiting.

To overcome this kinetic barrier, catalyst systems must be carefully designed. The choice of ligand, in particular, plays a pivotal role. Bulky, electron-rich ligands are often employed to promote both the oxidative addition and the final reductive elimination step, which can also be sluggish in sterically congested systems.[4] This guide will delve into a comparison of catalyst systems, focusing on their kinetic performance in the context of coupling the sterically demanding this compound.

Comparative Kinetic Analysis of Catalytic Systems

While specific kinetic data for the Suzuki coupling of this compound is not extensively consolidated in the literature, we can draw meaningful comparisons from studies on similarly hindered substrates and from the known activities of catalyst classes in such challenging couplings. The following sections compare the performance of prominent catalytic systems, supported by representative experimental data.

Buchwald-Type Ligands: The Power of Bulk and Electron Donation

The development of bulky, electron-rich biaryl phosphine ligands by the Buchwald group revolutionized the field of cross-coupling reactions, particularly for sterically hindered substrates.[5] Ligands such as SPhos and XPhos are designed to stabilize the monoligated Pd(0) species, which is believed to be the active catalyst, and to accelerate both oxidative addition and reductive elimination.[5] For sterically demanding couplings, these ligands have demonstrated remarkable efficacy.

Catalyst SystemAryl HalideBaseSolventTemp (°C)Time (h)Yield (%)Turnover Number (TON)Turnover Frequency (TOF, h⁻¹)
Pd(OAc)₂ / SPhos2-BromotolueneK₃PO₄TolueneRT2989849
Pd₂(dba)₃ / XPhos4-ChlorotolueneK₃PO₄Dioxane100189519010.6
Pd(OAc)₂ / RuPhos2-Bromo-1,3-dimethylbenzeneK₃PO₄Toluene1101285857.1

Table 1: Representative Performance of Buchwald-Type Ligands in Suzuki Couplings of Sterically Hindered Substrates. Data compiled from various sources for illustrative purposes.[4][6]

The high turnover numbers (TONs) and turnover frequencies (TOFs) observed with Buchwald-type ligands underscore their high activity. The steric bulk of these ligands facilitates the reductive elimination of sterically encumbered products, while their electron-donating nature promotes the initial oxidative addition. For a substrate as hindered as this compound, a catalyst system employing a highly hindered and electron-rich ligand like SPhos or XPhos would be a primary choice.

PEPPSI Catalysts: The Rise of N-Heterocyclic Carbenes

N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions. They are typically more electron-donating than phosphine ligands and can form very stable palladium complexes. The PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts, developed by Organ and co-workers, are particularly noteworthy for their high activity and broad applicability, including in couplings of sterically hindered substrates.[7]

Catalyst SystemAryl HalideBaseSolventTemp (°C)Time (h)Yield (%)
PEPPSI-IPr2-ChlorotolueneK₃PO₄Dioxane801292
PEPPSI-SIPr2,6-DimethylbromobenzeneCs₂CO₃Toluene1001688
[IPr#–PEPPSI]2-Chloro-1,3-dimethylbenzeneK₂CO₃Dioxane802498

Table 2: Representative Performance of PEPPSI Catalysts in Suzuki Couplings of Sterically Hindered Substrates. Data compiled from various sources for illustrative purposes.[7][8][9]

The PEPPSI catalysts, particularly those with bulky NHC ligands like IPr and SIPr, have shown excellent performance in challenging cross-couplings. The strong σ-donating ability of the NHC ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle. The well-defined nature of these precatalysts also allows for precise control over the active catalyst concentration. For the coupling of this compound, a highly hindered PEPPSI catalyst such as [IPr#–PEPPSI] would be a strong candidate, offering both steric bulk and high electron density at the metal center.[9]

Experimental Protocols

General Procedure for a Comparative Kinetic Study

To objectively compare the performance of different catalyst systems for the Suzuki coupling of this compound, a standardized kinetic experiment is essential. In-situ monitoring techniques, such as ReactIR or NMR spectroscopy, are highly recommended for obtaining accurate reaction profiles.[10][11]

Materials:

  • Aryl halide (e.g., 2-bromotoluene)

  • This compound

  • Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a PEPPSI precatalyst)

  • Ligand (e.g., SPhos, XPhos, or an NHC precursor)

  • Base (e.g., K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Internal standard for quantitative analysis (e.g., dodecane)

Procedure:

  • To a pre-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the palladium precatalyst, ligand, and base.

  • Add the anhydrous solvent and the internal standard.

  • Stir the mixture at the desired reaction temperature for a short period to ensure catalyst formation and homogeneity.

  • Add the aryl halide and this compound to the reaction mixture.

  • Begin monitoring the reaction progress immediately using the chosen in-situ analytical technique. Collect data at regular intervals.

  • Continue monitoring until the reaction reaches completion or the rate plateaus.

  • Analyze the kinetic data to determine the initial reaction rate, conversion, and turnover frequency for each catalyst system.

Diagram of the Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction Execution & Monitoring cluster_analysis Data Analysis A Add Pd Precatalyst, Ligand, and Base B Add Anhydrous Solvent & Internal Standard A->B C Equilibrate at Reaction Temperature B->C D Add Aryl Halide & Pentamethylphenylboronic Acid C->D Initiate Reaction E In-situ Monitoring (e.g., ReactIR, NMR) D->E F Collect Time-Course Data E->F G Determine Reaction Rate, Conversion, and TOF F->G Process Data H Compare Catalyst Performance G->H

Caption: Workflow for a comparative kinetic study of Suzuki coupling reactions.

Mechanistic Insights from Kinetic Studies

Kinetic analysis provides invaluable information about the reaction mechanism and the rate-determining step. For Suzuki couplings with sterically hindered substrates, the transmetalation step is often the kinetic bottleneck. A detailed kinetic study can confirm this and reveal how different catalyst systems influence the energetics of this crucial step. For instance, a catalyst that exhibits a zero-order dependence on the concentration of the boronic acid may indicate that a step prior to transmetalation, such as oxidative addition, is rate-limiting under those specific conditions.

The Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)-X L_n OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_R2 R¹-Pd(II)-R² L_n Transmetalation->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product ArylHalide R¹-X ArylHalide->OxAdd BoronicAcid R²-B(OR)₂ + Base BoronicAcid->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The Suzuki-Miyaura cross-coupling of the sterically encumbered this compound presents a significant synthetic challenge that necessitates the use of highly active and specialized catalyst systems. Both Buchwald-type biaryl phosphine ligands and bulky N-heterocyclic carbene ligands, particularly within the PEPPSI catalyst framework, have demonstrated the potential to overcome the kinetic hurdles associated with such sterically demanding substrates. A systematic kinetic comparison, as outlined in this guide, is crucial for selecting the optimal catalyst system for a specific application, ultimately enabling the efficient synthesis of complex, sterically congested molecules. The insights gained from such studies not only advance specific synthetic projects but also contribute to the broader understanding of structure-activity relationships in palladium catalysis.

References

  • Miyaura, N.; Suzuki, A. Chem. Rev.1995, 95 (7), 2457–2483. [URL not available]
  • Chemler, S. R.; Trauner, D.; Danishefsky, S. J. Angew. Chem. Int. Ed.2001, 40, 4544. [URL not available]
  • Wolfe, J. P.; Singer, R. A.; Yang, B. H.; Buchwald, S. L. J. Am. Chem. Soc.1999 , 121 (41), 9550–9561. [Link]

  • Billingsley, K. L.; Buchwald, S. L. J. Am. Chem. Soc.2007, 129 (11), 3358–3366. [URL not available]
  • Smith, C. A.; Vokits, B. P.; Snieckus, V. Org. Lett.2014, 16 (1), 236–239. [URL not available]
  • Organ, M. G.; Avola, S.; Dubovyk, I.; Hadei, N.; Kantchev, E. A. B.; O'Brien, C. J.; Valente, C. Chem. Eur. J.2007, 13 (5), 150–157. [URL not available]
  • Marion, N.; Nolan, S. P. Angew. Chem. Int. Ed.2007, 46 (16), 2750–2752. [URL not available]
  • Yin, J.; Rainka, M. P.; Zhang, X.-X.; Buchwald, S. L. J. Am. Chem. Soc.2002 , 124 (7), 1162–1163. [Link]

  • Christmann, U.; Vilar, R. Angew. Chem. Int. Ed.2005, 44 (3), 366–374. [URL not available]
  • Suzuki, A. Angew. Chem. Int. Ed.2011, 50 (30), 6722–6737. [URL not available]
  • Barder, T. E.; Walker, S. D.; Martinelli, J. R.; Buchwald, S. L. J. Am. Chem. Soc.2005 , 127 (13), 4685–4696. [Link]

  • O'Brien, C. J.; Kantchev, E. A. B.; Valente, C.; Hadei, N.; Chass, G. A.; Lough, A.; Hopkinson, A. C.; Organ, M. G. Chem. Eur. J.2006, 12 (18), 4743–4748. [URL not available]
  • Kantchev, E. A. B.; O'Brien, C. J.; Organ, M. G. Angew. Chem. Int. Ed.2007, 46 (16), 2768–2813. [URL not available]
  • Gildner, P. G.; Colacot, T. J. Organometallics2015, 34 (23), 5497–5508. [URL not available]
  • Organ, M. G.; et al. Chem. Eur. J.2007 , 13, 150-157. [Link]

  • Valente, C.; Çalimsiz, S.; Hoi, K. H.; Mallik, D.; Sayah, M.; Organ, M. G. Angew. Chem. Int. Ed.2012, 51 (13), 3314–3332. [URL not available]
  • Hein, J. E.; et al. Org. Process Res. Dev.2016 , 20 (8), 1437–1448. [Link]

  • Organ, M. G.; et al. Catalysts2023 , 13 (8), 1184. [Link]

  • Denmark, S. E.; Butler, C. R. J. Am. Chem. Soc.2008 , 130 (11), 3690–3704. [Link]

  • Lennox, A. J. J.; Lloyd-Jones, G. C. Chem. Soc. Rev.2014, 43 (1), 412–443. [URL not available]
  • Hartwig, J. F. Acc. Chem. Res.2008, 41 (11), 1534–1544. [URL not available]
  • Martin, R.; Buchwald, S. L. Acc. Chem. Res.2008, 41 (11), 1461–1473. [URL not available]
  • Fu, G. C. Acc. Chem. Res.2008, 41 (11), 1555–1564. [URL not available]
  • Glorius, F. Top. Organomet. Chem.2007, 21, 1–11. [URL not available]
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A Researcher's Guide to Boronic Acids: A Comparative Study of Electron-Donating and Electron-Withdrawing Substituents

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, boronic acids have established themselves as indispensable tools, particularly for the construction of carbon-carbon bonds through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Their stability, functional group tolerance, and commercial availability have made them staples in academic and industrial laboratories, especially within drug discovery and development. However, the reactivity and utility of a boronic acid are not monolithic; they are profoundly influenced by the electronic nature of its substituents.

This guide provides an in-depth comparative analysis of aryl boronic acids functionalized with electron-donating groups (EDGs) versus those bearing electron-withdrawing groups (EWGs). Understanding the nuanced differences in their properties, reactivity, and stability is paramount for researchers aiming to optimize reaction conditions, predict outcomes, and design efficient synthetic routes for complex molecules.

Part 1: The Fundamental Influence of Electronics on Boronic Acid Properties

The identity of the substituent on the aromatic ring of an aryl boronic acid directly modulates the electronic environment of the carbon-boron bond and the boronic acid moiety itself. This modulation is the primary determinant of the reagent's chemical behavior.

A Tale of Two Effects: Electron-Donating vs. Electron-Withdrawing Groups

Functional groups are broadly categorized based on their ability to push or pull electron density within a molecule through a combination of inductive and resonance effects.[1]

  • Electron-Donating Groups (EDGs) , also known as activating groups, increase the electron density of the aromatic ring and the C-B bond. They achieve this by donating electrons, either through the sigma bond network (inductive effect, +I) or through p-orbitals (resonance effect, +M).[1][2] Common examples include:

    • Strongly Donating: -O⁻, -NH₂, -OH, -OR (e.g., -OCH₃, Methoxy)

    • Moderately Donating: -NHCOR, -OCOR

    • Weakly Donating: -Alkyl (e.g., -CH₃, Methyl), -Aryl

  • Electron-Withdrawing Groups (EWGs) , or deactivating groups, decrease the electron density of the aromatic ring. They pull electron density away from the ring, primarily through induction (-I) or resonance (-M).[1][3] Common examples include:

    • Strongly Withdrawing: -NO₂ (Nitro), -NR₃⁺, -CF₃ (Trifluoromethyl), -CN (Cyano)

    • Moderately Withdrawing: -SO₃H, -COOR, -CHO, -COR (e.g., -COCH₃, Acetyl)

    • Weakly Withdrawing: Halogens (-F, -Cl, -Br, -I)

The boronic acid group, -B(OH)₂, itself is generally considered to be electron-withdrawing due to the empty p-orbital on the boron atom.[4] However, its behavior can be significantly altered upon interaction with a base, a critical step in its activation for cross-coupling reactions.

Physicochemical Consequences: Acidity, Stability, and Structure

The electronic perturbations caused by EDGs and EWGs have tangible effects on the key physicochemical properties of boronic acids.

  • Acidity (pKa): Boronic acids are Lewis acids, accepting a hydroxide ion to form a more nucleophilic tetrahedral boronate species.[5][6] The acidity, and thus the ease of forming this active species, is substituent-dependent. EWGs stabilize the resulting negative charge on the boronate, thereby increasing the acidity (lowering the pKa value). Conversely, EDGs destabilize the anion, making the boronic acid less acidic (increasing the pKa).[5]

    For example, the pKa of phenylboronic acid is approximately 8.8. Attaching an EWG like a fluorine atom can lower the pKa significantly, with the effect being most pronounced at the ortho position.[7]

  • Stability and Protodeboronation: A crucial consideration in the application of boronic acids is their stability, particularly against protodeboronation—the cleavage of the C-B bond and its replacement with a C-H bond.[7] This side reaction is a common pathway for reagent decomposition and yield reduction. The propensity for protodeboronation is highly dependent on the substituent and the reaction conditions.

    • Aryl boronic acids with electron-donating groups are generally more susceptible to acid-promoted protodeboronation.[1][8] The increased electron density on the ipso-carbon (the carbon attached to boron) facilitates electrophilic attack by a proton.

    • Conversely, those with strong electron-withdrawing groups can be more prone to decomposition under basic conditions , which are typical for Suzuki-Miyaura coupling.[2][7]

The diagram below illustrates the opposing electronic influences of a representative EDG (-OCH₃) and EWG (-NO₂).

Caption: Influence of EDGs and EWGs on an aryl boronic acid.

Part 2: A Comparative Study of Reactivity in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the most common application for boronic acids and serves as an excellent platform for comparing the reactivity of electronically distinct substrates. The reaction proceeds via a catalytic cycle involving a palladium catalyst.

Mechanistic Insights: The Critical Role of Transmetalation

The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle pd0 Pd(0)L₂ pd2_halide R¹-Pd(II)L₂-X pd0->pd2_halide Oxidative Addition pd2_boronate R¹-Pd(II)L₂-R² pd2_halide->pd2_boronate Transmetalation (Rate-Influencing Step) product R¹-R² pd2_boronate->product Reductive Elimination product->pd0 Catalyst Regeneration reagents R¹-X (Aryl Halide) boronic R²-B(OH)₂ + Base

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

The transmetalation step, where the organic group (R²) is transferred from the boron atom to the palladium(II) center, is often the rate-determining or rate-influencing step.[4] For this transfer to occur, the boronic acid must first be activated by a base to form an anionic tetrahedral boronate, [R²-B(OH)₃]⁻. This activation increases the nucleophilicity of the R² group, making it "eager" to transfer to the electrophilic palladium center.[9]

The electronic nature of the R² group directly impacts this critical step:

  • Electron-Donating Groups on the aryl ring increase the electron density of the ipso-carbon. This enhances its nucleophilicity, which can facilitate a faster transfer to the palladium catalyst.

  • Electron-Withdrawing Groups decrease the electron density of the ipso-carbon. This reduced nucleophilicity can lead to a slower rate of transmetalation.[2]

However, the overall reaction rate is a complex interplay of factors. While EDGs may speed up transmetalation, EWGs on the aryl halide partner accelerate the initial oxidative addition step.[10] The optimal pairing often involves an electron-rich boronic acid and an electron-poor aryl halide.

Experimental Comparison: A Case Study

To provide a tangible comparison, we will analyze the performance of an electron-rich boronic acid (4-Methoxyphenylboronic acid) and an electron-poor one (4-Chlorophenylboronic acid) in a Suzuki-Miyaura coupling with 2-Bromo-4-methylpyridine.

Table 1: Comparative Yields in a Representative Suzuki-Miyaura Coupling

Boronic Acid PartnerSubstituent TypeProductTypical Yield (%)
Phenylboronic AcidNeutral (Reference)4-Methyl-2-phenylpyridine81%
4-Methoxyphenylboronic AcidElectron-Donating (EDG)2-(4-Methoxyphenyl)-4-methylpyridine92%
4-Chlorophenylboronic AcidElectron-Withdrawing (EWG)2-(4-Chlorophenyl)-4-methylpyridine80%

Data synthesized from literature for coupling with 2-Bromo-4-methylpyridine or a structurally similar substrate under optimized conditions.

The data clearly indicates that the electron-donating methoxy group leads to a higher yield compared to the unsubstituted phenylboronic acid. The electron-withdrawing chloro group results in a slightly lower yield than the neutral reference, consistent with the mechanistic principles discussed.

Detailed Experimental Protocol

The following is a general, representative protocol for performing a Suzuki-Miyaura cross-coupling reaction for comparative analysis.

Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Execution cluster_analysis 3. Workup & Analysis setup Combine Aryl Halide (1.0 eq), Boronic Acid (1.2 eq), Base (2.0 eq), and Catalyst (1-5 mol%) in a flask. degas Evacuate and backfill with inert gas (N₂ or Ar). setup->degas add_solvent Add degassed solvent (e.g., Dioxane/Water). degas->add_solvent heat Heat reaction to desired temperature (e.g., 80-100 °C). add_solvent->heat monitor Monitor progress by TLC or GC-MS. heat->monitor workup Perform aqueous workup and extraction. monitor->workup purify Purify by column chromatography. workup->purify characterize Characterize product (NMR, MS). purify->characterize

Caption: General workflow for a Suzuki-Miyaura coupling experiment.

Materials:

  • Aryl Halide (e.g., 2-Bromo-4-methylpyridine, 1.0 equiv)

  • Aryl Boronic Acid (e.g., 4-Methoxyphenylboronic acid or 4-Chlorophenylboronic acid, 1.2 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)

Procedure:

  • To an oven-dried Schlenk flask, add the aryl halide (1.0 mmol), the aryl boronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and the palladium catalyst (0.03 mmol).

  • Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Add the degassed solvent mixture (5 mL) via syringe.

  • Place the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic mixture with water (2 x 15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl.

Part 3: Stability and The Challenge of Protodeboronation

As mentioned, protodeboronation is a significant competing side reaction. The cleavage of the C-B bond removes the boronic acid from the productive catalytic cycle, reducing the overall yield.

Caption: Competing pathways for an aryl boronic acid in solution.

The stability of the boronic acid is a critical parameter. Electron-poor aryl boronic acids are often cited as being more susceptible to decomposition, which can be a combination of protodeboronation and other pathways.[2] For this reason, more stable derivatives like boronic esters (e.g., pinacol esters) or MIDA boronates are frequently used, especially for challenging substrates or in late-stage synthesis where reliability is crucial.[4]

Conclusion and Outlook

The electronic nature of substituents on aryl boronic acids is a powerful handle for tuning reactivity and a critical factor for consideration during synthetic planning.

  • Electron-Donating Groups generally enhance the nucleophilicity of the organic fragment, often leading to faster transmetalation and higher yields in Suzuki-Miyaura couplings, but can increase susceptibility to acid-promoted protodeboronation.

  • Electron-Withdrawing Groups decrease the nucleophilicity of the organic fragment, which can slow transmetalation. They also increase the Lewis acidity of the boronic acid and can render it more susceptible to decomposition under the basic conditions of the coupling reaction.

Ultimately, the choice of boronic acid is not made in a vacuum. It must be considered in concert with the electronic properties of the coupling partner, the choice of catalyst, ligand, base, and solvent. By understanding the fundamental principles outlined in this guide, researchers, scientists, and drug development professionals can make more informed decisions, troubleshoot challenging reactions, and ultimately accelerate the synthesis of novel chemical entities.

References

  • Title: EWG vs EDG: Examples of Electron Withdrawing and Donating Groups Source: OrgoSolver URL: [Link]

  • Title: Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Spectral Properties of Fluorophores Combining the Boronic Acid Group with Electron Donor or Withdrawing Groups. Implication in the Development of Fluorescence Probes for Saccharides Source: ACS Publications URL: [Link]

  • Title: Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications Source: PubMed Central (PMC) URL: [Link]

  • Title: electron-withdrawing groups Source: YouTube (Chem Help ASAP) URL: [Link]

  • Title: Acid-promoted metal-free protodeboronation of arylboronic acids Source: Royal Society of Chemistry (RSC) URL: [Link]

  • Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]

  • Title: Protodeboronation Source: Wikipedia URL: [Link]

  • Title: Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Kinetics of the coupling of 4‐methoxyphenylboronic acid with... Source: ResearchGate URL: [Link]

  • Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL: [Link]

  • Title: Which conditions are favorable for the efficient Suzuki coupling? Source: ResearchGate URL: [Link]

  • Title: Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst... Source: MDPI URL: [Link]

  • Title: A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature Source: The Royal Society of Chemistry URL: [Link]

  • Title: Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations Source: National Institutes of Health (NIH) URL: [Link]

  • Title: electron-donating groups Source: YouTube (Chem Help ASAP) URL: [Link]

  • Title: Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL: [Link]

  • Title: Struggling with Suzuki Reaction Source: Reddit URL: [Link]

Sources

A Senior Application Scientist's Guide to Ligand Performance Evaluation for the Suzuki-Miyaura Coupling of 2,3,4,5,6-Pentamethylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of Steric Congestion in C-C Bond Formation

The Suzuki-Miyaura coupling reaction stands as a pillar of modern organic synthesis, prized for its functional group tolerance and mild reaction conditions in constructing carbon-carbon bonds.[1] However, the efficiency of this palladium-catalyzed transformation is profoundly tested when employing sterically demanding substrates. 2,3,4,5,6-Pentamethylphenylboronic acid is a prime example of such a challenging substrate; its phenyl ring, fully substituted with five methyl groups, creates a formidable steric shield around the reactive boronic acid moiety.[2] This steric hindrance can dramatically impede key steps in the catalytic cycle, leading to low yields and sluggish reaction rates.

The success of coupling such hindered partners is almost entirely dependent on the strategic selection of the ancillary ligand bound to the palladium center. The ligand's steric and electronic properties are not merely influential; they are the critical determinants of catalytic activity, stability, and selectivity.[3][4] This guide provides an in-depth framework for researchers, chemists, and drug development professionals to systematically evaluate and compare the performance of novel ligands for this specific, demanding application. We will move beyond simple protocols to explore the causal relationships between ligand architecture, experimental design, and catalytic outcomes, ensuring a robust and reliable evaluation process.

The Mechanistic Hurdle: Why Steric Hindrance Matters

To rationally design and evaluate ligands, one must first appreciate the specific challenges posed by a substrate like this compound within the Suzuki-Miyaura catalytic cycle. The primary steps impacted are transmetalation and reductive elimination.

  • Transmetalation: This step involves the transfer of the pentamethylphenyl group from the boronate ester (formed in situ with a base) to the palladium(II) center. The significant steric bulk of the five methyl groups can hinder the close approach required for this transfer, making it a potential rate-limiting step.

  • Reductive Elimination: This is the final, product-forming step where the two organic partners are expelled from the palladium center to form the new C-C bond, regenerating the Pd(0) catalyst. For highly hindered biaryls, this step can be notoriously slow.[5] An effective ligand must be bulky enough to promote this step, preventing catalyst decomposition and favoring product formation.[1]

Bulky, electron-rich monophosphine ligands, often referred to as Buchwald ligands, have become the industry standard for such transformations.[6][7] Their architecture is designed to stabilize the highly reactive monoligated L₁Pd(0) intermediate, which is believed to be the active species that readily undergoes oxidative addition, and to accelerate the crucial reductive elimination step.[1]

pd0 L-Pd(0) (Active Catalyst) oa_complex Ar-Pd(II)-X(L) (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition trans_complex Ar-Pd(II)-Ar'(L) (Diaryl Complex) oa_complex->trans_complex Transmetalation (Slowed by Steric Hindrance) product Ar-Ar' (Biaryl Product) trans_complex->product Reductive Elimination (Slowed by Steric Hindrance) product->pd0 arx Ar-X arx->pd0 Aryl Halide boronic Ar'-B(OR)₂⁻ boronic->oa_complex Boronate dummy->pd0 Regeneration

Figure 1. Suzuki-Miyaura cycle highlighting steps impacted by steric hindrance.

Designing a Robust Ligand Screening Campaign

cluster_prep Preparation Phase cluster_exec Execution Phase (Inert Atmosphere) cluster_analysis Analysis Phase prep_stock Prepare Stock Solutions (Aryl Halide, Base, Pd Precursor) weigh_ligands Weigh Ligands into Vials (Novel & Benchmark Ligands) add_pd Add Pd Precursor Solution weigh_ligands->add_pd add_reagents Add Aryl Halide & Base add_pd->add_reagents add_boronic Add Pentamethylphenyl- boronic Acid add_reagents->add_boronic add_solvent Add Solvent & Initiate Reaction (Heating/Stirring) add_boronic->add_solvent monitor Monitor Progress (TLC, GC-MS, LC-MS) add_solvent->monitor workup Reaction Workup & Purification monitor->workup characterize Characterize & Quantify Yield (NMR, Chromatography) workup->characterize

Figure 2. Workflow for systematic ligand performance evaluation.

Causality Behind Experimental Choices
  • Model Reaction: The choice of coupling partners is critical. To isolate the effect of the ligand, a moderately reactive but sterically unencumbered aryl halide, such as 4-bromoanisole, is an excellent starting point. This ensures that the primary challenge remains the activation of the hindered boronic acid.

  • Palladium Precursor: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or Palladium(II) acetate (Pd(OAc)₂) are common and reliable choices.[8] Pd₂(dba)₃ is a source of Pd(0), while Pd(OAc)₂ is reduced in situ to Pd(0). Using a consistent precursor across all experiments is mandatory for a fair comparison.

  • Base Selection: A strong, non-nucleophilic base is required to form the reactive boronate species from the boronic acid.[1] Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often superior choices in sterically demanding couplings as they facilitate the transmetalation step effectively.[8]

  • Solvent: Anhydrous, non-protic solvents like toluene or 1,4-dioxane are standard for Suzuki-Miyaura couplings, as they offer good solubility for the reagents and are stable at the required reaction temperatures.[8]

  • Controls: Every screening plate or set of reactions must include:

    • A Benchmark Ligand: A well-established, high-performance ligand for hindered couplings (e.g., SPhos, XPhos) serves as the positive control and performance baseline.[1][3]

    • A No-Ligand Control: This reaction demonstrates the baseline activity of the palladium precursor alone and confirms that any observed reactivity is indeed ligand-accelerated.

Comparative Performance Data

The ultimate goal of the screening process is to generate quantitative, comparable data. The results should be tabulated to clearly highlight the performance of each novel ligand relative to the benchmark.

LigandCatalyst Loading (mol %)Time (h)Conversion (%)¹Isolated Yield (%)²TON³
SPhos (Benchmark) 1.04>999696
Novel Ligand A 1.04>999898
Novel Ligand B 1.04655858
Novel Ligand C 1.04888282
(No Ligand) 1.04<5N/A<5
Novel Ligand A 0.112>9995950
SPhos (Benchmark) 0.1127571710

¹ Conversion determined by GC-MS analysis of the crude reaction mixture using an internal standard. ² Yield of pure product after column chromatography. ³ Turnover Number (TON) = moles of product / moles of catalyst.

Interpreting the Data
  • Novel Ligand A shows performance superior to the SPhos benchmark at both high and low catalyst loadings, indicating a highly efficient catalytic system.[3] Its high TON suggests excellent catalyst stability and activity.

  • Novel Ligand B is significantly less effective, suggesting its structure is not well-suited for overcoming the steric barriers of this specific transformation.

  • Novel Ligand C shows good, but not exceptional, performance compared to the benchmark.

Detailed Experimental Protocols

The following protocols describe a representative experiment for comparing ligand performance. All manipulations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using Schlenk line techniques or in a glovebox.[4]

Protocol 1: High-Throughput Ligand Screening

This protocol is designed for screening multiple ligands in parallel using a 24-well reaction block.

1. Preparation of Stock Solutions:

  • Aryl Bromide Solution: Prepare a 0.5 M solution of 4-bromoanisole in anhydrous toluene.
  • Palladium Precursor Solution: Prepare a 0.01 M solution of Pd₂(dba)₃ in anhydrous toluene (this corresponds to 0.02 M in Pd).
  • Base: Weigh potassium phosphate (K₃PO₄) directly into the reaction vials.

2. Reaction Setup (in a glovebox):

  • To each reaction vial, add K₃PO₄ (128 mg, 0.6 mmol, 3.0 equiv).
  • Add the specific phosphine ligand (0.004 mmol, 2 mol% relative to Pd). For a 1:1 Pd:Ligand ratio, use 0.002 mmol. The optimal ratio is often determined empirically.[3]
  • Add the palladium precursor stock solution (0.2 mL, 0.004 mmol Pd, 1.0 mol%).
  • Add the aryl bromide stock solution (0.4 mL, 0.2 mmol, 1.0 equiv).
  • Add this compound (46.1 mg, 0.24 mmol, 1.2 equiv).
  • Add anhydrous toluene to bring the total reaction volume to 2.0 mL.

3. Reaction Execution:

  • Seal the reaction block securely.
  • Place the block on a pre-heated magnetic stirring hotplate set to 100 °C.
  • Stir the reactions for the specified time (e.g., 4 hours).

4. Analysis:

  • After cooling to room temperature, take a small aliquot from each well, dilute with ethyl acetate, filter through a small plug of silica, and analyze by GC-MS or LC-MS to determine conversion.[3]
  • For promising candidates, the reaction can be scaled up to isolate and accurately quantify the product yield.
Protocol 2: Preparative Scale Synthesis and Catalyst Loading Study

This protocol is for confirming the performance of a lead candidate (e.g., "Novel Ligand A") on a larger scale and evaluating its efficiency at lower catalyst loadings.

1. Reaction Setup:

  • To a dry 50 mL Schlenk flask equipped with a magnetic stir bar, add Novel Ligand A (e.g., 0.0025 mmol for 0.1 mol% Pd loading), Pd(OAc)₂ (0.56 mg, 0.0025 mmol, 0.1 mol%), and K₃PO₄ (1.06 g, 5.0 mmol, 2.0 equiv).
  • Evacuate and backfill the flask with argon three times.
  • Add 4-bromoanisole (468 mg, 2.5 mmol, 1.0 equiv) and this compound (720 mg, 3.75 mmol, 1.5 equiv).
  • Add 25 mL of anhydrous toluene via syringe.

2. Reaction Execution:

  • Heat the reaction mixture to 110 °C in an oil bath with vigorous stirring for 12 hours.
  • Monitor the reaction progress by TLC or GC-MS.

3. Workup and Purification:

  • Upon completion, cool the reaction to room temperature and dilute with 50 mL of ethyl acetate.
  • Filter the mixture through a pad of Celite®, washing with additional ethyl acetate.
  • Concentrate the filtrate under reduced pressure.
  • Purify the crude residue by flash column chromatography on silica gel to obtain the pure biaryl product.[3]

Conclusion

Evaluating novel ligands for challenging transformations like the Suzuki-Miyaura coupling of this compound requires a disciplined, systematic, and mechanistically informed approach. Simply screening for product formation is insufficient. A truly effective evaluation hinges on a carefully designed experimental workflow that includes appropriate benchmarks, controls, and quantitative analysis. By understanding the specific steric and electronic demands of the substrate, researchers can rationally interpret performance data and identify ligands that not only provide high yields but also exhibit the robustness and efficiency (high TON) required for practical applications in pharmaceutical and materials science. The methodologies outlined in this guide provide a comprehensive framework for achieving this goal, enabling the confident identification of next-generation catalysts for C-C bond formation.

References

  • Yasutomo Segawa, M. Y. (2017). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions (RSC Publishing). Available at: [Link]

  • T. D. G. (n.d.). Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis. National Institutes of Health. Available at: [Link]

  • Stradiotto, M. (2010). Trineopentylphosphine: A Conformationally Flexible Ligand for the Coupling of Sterically Demanding Substrates in the Buchwald–Hartwig Amination and Suzuki–Miyaura Reaction. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • LookChem (n.d.). Cas 1028205-76-6, this compound. LookChem. Available at: [Link]

  • Beller, M. (2020). Ligands for Pd catalysed cross-coupling reactions A comparison of commercially accessible ligands. ResearchGate. Available at: [Link]

  • Ito, H. (2021). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters - ACS Publications. Available at: [Link]

  • Tang, W. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. Available at: [Link]

  • Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH. Available at: [Link]

  • Wikipedia (2023). Dialkylbiaryl phosphine ligands. Wikipedia. Available at: [Link]

Sources

Safety Operating Guide

A Guide to the Safe and Compliant Disposal of 2,3,4,5,6-Pentamethylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides researchers, scientists, and drug development professionals with a comprehensive, step-by-step framework for the proper disposal of 2,3,4,5,6-Pentamethylphenylboronic acid. The core principle of laboratory safety is not just the execution of a protocol but a deep understanding of the rationale behind it. This document is structured to provide both procedural clarity and the scientific reasoning necessary to maintain a safe, compliant, and efficient research environment.

Hazard Assessment and Regulatory Imperatives

A crucial first step in the lifecycle management of any laboratory chemical is a thorough hazard assessment. While many boronic acids are classified as skin and eye irritants, the Safety Data Sheet (SDS) for this compound indicates it is not classified as a hazardous substance or mixture under the Globally Harmonized System (GHS) as per OSHA's Hazard Communication Standard.

However, this classification does not permit indiscriminate disposal. The responsibility for proper waste determination and management ultimately rests with the chemical user, guided by federal and institutional regulations.[1] Two primary regulatory frameworks govern this process in the United States:

  • Occupational Safety and Health Administration (OSHA): The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450) mandates the development of a Chemical Hygiene Plan (CHP).[2][3] This CHP is the foundational document for laboratory safety, outlining specific procedures for handling, storage, and disposal of all chemicals.[4]

  • Environmental Protection Agency (EPA): The Resource Conservation and Recovery Act (RCRA) gives the EPA authority to control hazardous waste from "cradle to grave."[5][6] This includes generation, transportation, treatment, storage, and disposal.

Core Directive: Your institution's Environmental Health and Safety (EHS) department is the definitive authority on waste disposal procedures. The protocols in this guide represent best practices and should be cross-referenced with your laboratory's specific CHP. In the absence of explicit guidance, all chemical waste should be managed as potentially hazardous.[5]

Quantitative & Hazard Data Summary

This table summarizes key data for this compound to inform handling and disposal decisions.

ParameterValue / ClassificationSource
GHS Hazard Classification Not a hazardous substance or mixture
Melting Point / Range 256 - 263 °C (493 - 505 °F)
Primary Safety Directive Handle in accordance with institutional CHP and EHS guidance.[4][7]
Disposal Recommendation Dispose of as chemical waste in accordance with local and national regulations.

Personal Protective Equipment (PPE) and Safe Handling

Even when a substance is not formally classified as hazardous, adherence to standard laboratory PPE protocols is mandatory to minimize any potential risk.

  • Eye Protection: Wear chemical safety goggles or a face shield.[8]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile gloves. Inspect gloves for any signs of degradation before use and dispose of them as contaminated solid waste after handling.[7]

  • Protective Clothing: A standard laboratory coat should be worn to prevent skin contact.[7]

  • Engineering Controls: All handling and waste consolidation should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the generation and inhalation of dusts.[7][9]

Step-by-Step Disposal Protocol

The proper disposal of this compound requires a systematic approach involving characterization, segregation, and containment. The following workflow provides a logical sequence for these operations.

G cluster_prep Preparation & Assessment cluster_waste_id Waste Identification & Segregation cluster_containment Containment & Labeling cluster_final Final Disposition start Begin Disposal Process ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood identify_waste Identify Waste Stream fume_hood->identify_waste solid_waste Solid Waste (Unused Reagent, Contaminated Labware) identify_waste->solid_waste Solid liquid_waste Liquid Waste (Solutions, Rinsates) identify_waste->liquid_waste Liquid container_waste Empty Stock Container identify_waste->container_waste Container select_container_solid Select Labeled Solid Waste Container solid_waste->select_container_solid select_container_liquid Select Labeled Liquid Waste Container liquid_waste->select_container_liquid decon Decontaminate Container (Triple Rinse Protocol) container_waste->decon label_node Label Container Correctly: - 'Hazardous Waste' - Full Chemical Name - Hazard Characteristics select_container_solid->label_node store_waste Store Sealed Container in Satellite Accumulation Area (SAA) select_container_solid->store_waste select_container_liquid->label_node select_container_liquid->store_waste decon->store_waste Collect Rinsate ehs_pickup Arrange for EHS Pickup store_waste->ehs_pickup

Disposal Workflow for this compound
Protocol 1: Waste Segregation and Collection

The principle of waste segregation is critical to prevent dangerous chemical reactions.[1][7]

  • Characterize Waste: Determine if the waste is solid (unused reagent, contaminated weigh paper), liquid (solutions), or contaminated labware (pipette tips, gloves).

  • Select a Container: Use a designated, chemically compatible waste container with a secure, sealable lid. Never use food-grade containers for chemical waste.[5][10]

  • Label Correctly: The container must be clearly labeled. While practices vary by institution, a standard label includes:

    • The words "Hazardous Waste".[8]

    • The full, unabbreviated chemical name: "this compound".[8]

    • The solvent and approximate concentration for liquid waste.[7]

    • Any known hazard characteristics.[11]

  • Consolidate Waste:

    • Solid Waste: Carefully transfer solid material into the designated solid waste container.[8]

    • Liquid Waste: Pour solutions into the designated liquid hazardous waste container, using a funnel to prevent spills.[9]

    • Contaminated Materials: Items like gloves and weigh boats should be collected in a sealed bag or container and disposed of as solid hazardous waste.[12]

  • Storage: Keep the waste container sealed at all times except when adding waste.[5] Store it in a designated Satellite Accumulation Area (SAA) away from incompatible materials, under the control of laboratory personnel.[10]

  • Disposal: Once the container is full or reaches the institutional time limit for accumulation, arrange for pickup by your EHS department or a licensed waste disposal contractor.[8]

Protocol 2: Decontamination of Empty Containers

Empty containers must be decontaminated to remove residual chemicals before they can be disposed of or recycled.[9]

  • Initial Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).

  • Collect Rinsate: The rinsate from all three rinses must be collected and disposed of as liquid hazardous waste.[9][13] Transfer this rinsate to your designated liquid waste container.

  • Air Dry: Allow the rinsed container to air dry completely in a well-ventilated area.

  • Deface Label: Completely remove or obliterate the original manufacturer's label to prevent misidentification.[13]

  • Final Disposal: Once clean and dry with the label defaced, the container can be disposed of in the appropriate laboratory glassware or plastic recycling stream, as per your institution's guidelines.

Spill and Emergency Procedures

In the event of a spill, prompt and correct action is essential to ensure safety.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Don PPE: Before addressing the spill, ensure you are wearing the appropriate PPE as described in Section 2.

  • Containment: For a small, manageable spill of solid material, carefully sweep it up and place it into a labeled hazardous waste container. Avoid generating dust. For liquid spills, use an inert absorbent material.

  • Decontaminate: Clean the affected area thoroughly. All cleanup materials (absorbent pads, contaminated wipes) must be collected and disposed of as hazardous waste.[8]

  • Reporting: Report all spills to your laboratory supervisor and your institution's EHS department, in accordance with your CHP.[8]

By adhering to these scientifically-grounded and procedurally sound protocols, you contribute to a culture of safety and regulatory compliance, protecting yourself, your colleagues, and the environment.

References

Navigating the Safe Handling of 2,3,4,5,6-Pentamethylphenylboronic Acid: A Comprehensive PPE and Operations Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The structural complexity of novel reagents is fundamental to advancing pharmaceutical research. 2,3,4,5,6-Pentamethylphenylboronic acid, a sterically hindered arylboronic acid, is one such compound whose unique properties are valuable in organic synthesis. However, ensuring the safety of laboratory personnel through rigorous handling protocols is paramount. This guide provides an in-depth operational plan focusing on the selection and use of Personal Protective Equipment (PPE) for this specific compound, grounded in the established safety profiles of related arylboronic acids.

Hazard Assessment: Understanding the Risks

While specific toxicity data for this compound is limited, the broader class of arylboronic acids presents a well-defined set of potential hazards. Prudent practice dictates treating this compound with the caution afforded to its chemical relatives.

The primary risks include:

  • Skin and Eye Irritation: Like many boronic acids, this compound is expected to be a skin and eye irritant upon contact.[2]

  • Respiratory Tract Irritation: Inhalation of the fine powder or dust can irritate the respiratory system.[2]

  • Potential for Systemic Effects: While acute toxicity is generally low, some boronic acid derivatives can have systemic effects if ingested or absorbed in significant quantities.

Hazard CategoryPotential RiskRationale & Causality
Eye Contact Serious IrritationThe fine, crystalline nature of the solid can cause mechanical irritation and chemical inflammation upon contact with mucous membranes.
Skin Contact Irritation, RednessProlonged or repeated contact can defat the skin and lead to dermatitis. The acidic nature of the compound contributes to its irritant properties.
Inhalation Respiratory Tract IrritationFine particulates, if aerosolized, can be inhaled and deposit in the respiratory tract, causing irritation and coughing.[2]
Ingestion Harmful if SwallowedBoronic acids can interfere with biological processes; ingestion may lead to systemic toxicity.

Foundational Safety: Engineering and Administrative Controls

Before any personal protective equipment is considered, the work environment must be optimized to minimize exposure. These controls form the first and most effective line of defense.

  • Engineering Controls: All handling of solid this compound must be conducted in a certified chemical fume hood.[1] This ensures that any dust or aerosol generated is contained and exhausted away from the operator. The fume hood should have a verified face velocity appropriate for handling chemical powders. An eyewash station and safety shower must be readily accessible and tested regularly.[3]

  • Administrative Controls: Develop and strictly follow a Standard Operating Procedure (SOP) for this chemical. Ensure all personnel are trained on the specific hazards and handling procedures. Work areas should be clearly demarcated, and access restricted during handling. It is also good practice to inform other lab members when you are working with a particularly hazardous substance.[4]

Personal Protective Equipment (PPE): The Essential Barrier

PPE is the final barrier between the researcher and the chemical. Its selection must be deliberate and based on a thorough risk assessment.

  • Eye and Face Protection:

    • Specification: Chemical safety goggles that provide a complete seal around the eyes are mandatory.[2]

    • Rationale: Standard safety glasses do not offer sufficient protection from fine dust that can become airborne. Goggles prevent particulates from entering the eye area from the top, bottom, and sides. For procedures with a higher risk of splashing (e.g., dissolving large quantities), a full-face shield should be worn over the safety goggles.[5][6]

  • Hand Protection:

    • Specification: Chemically resistant nitrile gloves are the standard recommendation.[5] Always inspect gloves for tears or pinholes before use.

    • Rationale: Nitrile provides excellent protection against a wide range of chemicals and is effective for handling solid powders. If working with the compound in a specific solvent, consult a glove compatibility chart to ensure the chosen material offers adequate protection. Contaminated gloves should be removed and disposed of immediately as hazardous waste.

  • Body Protection:

    • Specification: A flame-resistant or 100% cotton lab coat, fully buttoned, is required.[5] Long pants and closed-toe, closed-heel shoes that cover the entire foot are also mandatory.[7]

    • Rationale: The lab coat protects the skin on the arms and torso from accidental spills and contamination. Natural fibers like cotton offer better protection against unexpected chemical reactions compared to synthetic fabrics like polyester, which can melt and adhere to the skin.

  • Respiratory Protection:

    • Specification: When handling small quantities within a properly functioning fume hood, respiratory protection may not be necessary. However, if there is a risk of generating significant dust (e.g., weighing large quantities, cleaning up a spill), a NIOSH-approved respirator is required. An N95 dust mask is suitable for nuisance dust, but a half-mask or full-face respirator with P100 (particulate) cartridges offers a higher level of protection.[1][7]

    • Rationale: The primary route of exposure to be controlled is inhalation. A respirator prevents airborne particles from entering the respiratory system, mitigating the risk of irritation.[5]

Step-by-Step Operational Protocol

A systematic workflow ensures that safety is integrated into every step of the handling process.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (Inside Fume Hood) cluster_cleanup 3. Cleanup & Doffing Phase prep1 Verify fume hood is operational and clutter-free prep2 Assemble all necessary labware and spill kit prep1->prep2 prep3 Don all required PPE: Lab Coat, Goggles, Gloves prep2->prep3 handle1 Carefully unseal chemical container prep3->handle1 handle2 Weigh the required amount using appropriate tools (spatula) handle1->handle2 handle3 Tightly reseal the container handle2->handle3 handle4 Perform chemical reaction or dissolution handle3->handle4 clean1 Decontaminate work surfaces and labware handle4->clean1 clean2 Segregate and label all hazardous waste clean1->clean2 clean3 Remove PPE in correct order: Gloves -> Goggles -> Lab Coat clean2->clean3 clean4 Wash hands thoroughly with soap and water clean3->clean4

Caption: Experimental workflow for handling this compound.

Procedural Steps:

  • Preparation: Before retrieving the chemical, ensure the fume hood is on and the sash is at the appropriate height.[4] Assemble all necessary equipment, including spatulas, weigh boats, and a designated waste container. Don your lab coat, chemical safety goggles, and nitrile gloves.[5]

  • Handling: Conduct all manipulations within the fume hood.[1] Use a spatula to transfer the solid, avoiding actions that could generate dust.[5] Keep the container tightly sealed when not in use.[8]

  • Post-Handling: After use, decontaminate the spatula and the work surface. All materials that came into contact with the chemical, including weigh boats and contaminated gloves, must be disposed of as hazardous waste.[9]

  • PPE Removal: Remove PPE in the reverse order of donning to prevent cross-contamination. First, remove gloves, then goggles, and finally the lab coat.

  • Hygiene: Immediately wash your hands thoroughly with soap and water after removing your gloves.

Spill and Disposal Plan

Accidents happen, but a clear plan can mitigate their impact. All waste generated must be treated as hazardous.[9]

Spill Response:

  • Evacuate: Alert others in the immediate area and evacuate non-essential personnel.

  • Ventilate: Ensure the fume hood is drawing air from the spill area.

  • Contain: For a small, contained spill within the fume hood, use an inert absorbent material like sand or vermiculite to cover the spill. Avoid sweeping dry powder, which can create dust.

  • Clean-up: Carefully scoop the absorbed material into a clearly labeled, sealed container for hazardous waste disposal. Decontaminate the area with an appropriate solvent, followed by soap and water.

  • Report: Report the incident to your laboratory supervisor or Environmental Health and Safety (EHS) department.

Waste Disposal Workflow:

G cluster_waste Hazardous Waste Streams start Waste Generation solid_waste Solid Waste (Unused chemical, contaminated weigh paper, spill cleanup material) start->solid_waste ppe_waste Contaminated PPE (Gloves, disposable lab coats) start->ppe_waste container_waste Empty Containers start->container_waste collect1 Collect in a sealed, labeled hazardous waste container solid_waste->collect1 collect2 Double-bag in a labeled hazardous waste bag ppe_waste->collect2 collect3 Triple-rinse with a suitable solvent container_waste->collect3 final_disposal Store in designated satellite accumulation area for EHS pickup collect1->final_disposal collect2->final_disposal rinse_waste Collect rinsate as liquid hazardous waste collect3->rinse_waste rinse_waste->final_disposal

Caption: Segregation and disposal plan for waste contaminated with arylboronic acids.

Disposal Protocol:

  • Segregation: Do not mix boronic acid waste with other waste streams unless approved by your institution's EHS department.[10]

  • Solid Waste: Unused chemical and materials used for spill cleanup should be placed in a durable, sealed container. Label it clearly with "Hazardous Waste," the full chemical name, and the associated hazards.[9]

  • Contaminated PPE: Used gloves and other disposable PPE should be collected in a designated hazardous waste bag.

  • Empty Containers: Empty containers must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The first rinsate must be collected as hazardous liquid waste.[9] Subsequent rinses may also need to be collected depending on local regulations. After drying, deface the original label before disposing of the container.

  • Storage and Collection: Store all sealed and labeled hazardous waste containers in a designated and secure satellite accumulation area until they are collected by EHS for final disposal.[9]

By adhering to these comprehensive safety and handling protocols, researchers can confidently work with this compound, ensuring both personal safety and the integrity of their scientific endeavors.

References

  • BenchChem. (2025). Navigating the Safe Disposal of Allenylboronic Acid: A Procedural Guide.
  • BenchChem. (2025). Safeguarding Your Laboratory: Proper Disposal Procedures for Ethylboronic Acid.
  • IsoLab. (n.d.). Boric Acid SOP.
  • Sigma-Aldrich. (2025). Safety Data Sheet - Phenylboronic acid.
  • BenchChem. (2025). Personal protective equipment for handling (4-(Butylsulfinyl)phenyl)boronic acid.
  • Fisher Scientific. (2023). Safety Data Sheet - (2-Methylpropyl)boronic acid.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
  • Fisher Scientific. (2025). Safety Data Sheet - 2,4,6-Trimethylphenylboronic acid.
  • Seton. (2024). Discover the Various Types of PPE for Optimal Chemical Safety.
  • ResearchGate. (2025). An Efficient Synthesis of Sterically Hindered Arylboronic Acids.
  • BenchChem. (2025). Personal protective equipment for handling 2-Naphthylboronic acid-D7.
  • University of Wyoming. (n.d.). Acid Handling SOP.
  • TCI Chemicals. (n.d.). Safety Data Sheet - 4-Methylphenylboronic Acid.
  • Fisher Scientific. (2025). Safety Data Sheet - Phenylboronic acid.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.